molecular formula C6H7NO4 B099901 Methyl 3-methoxyisoxazole-5-carboxylate CAS No. 16880-11-8

Methyl 3-methoxyisoxazole-5-carboxylate

Cat. No.: B099901
CAS No.: 16880-11-8
M. Wt: 157.12 g/mol
InChI Key: QKNGFFJMESBABV-UHFFFAOYSA-N
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Description

Methyl 3-methoxyisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNGFFJMESBABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216864
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-11-8
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16880-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthetic pathway for Methyl 3-methoxyisoxazole-5-carboxylate, an important heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the isoxazole ring to yield Methyl 3-hydroxyisoxazole-5-carboxylate, followed by a methylation step to afford the target compound. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to support researchers in the practical application of this methodology.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence starting from readily available precursors. The first step involves the construction of the isoxazole ring system via a condensation reaction, followed by a methylation reaction to introduce the methoxy group at the 3-position of the isoxazole ring.

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

The initial step focuses on the formation of the isoxazole core. A robust method for the kilogram-scale synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea.[1]

Step 2: Synthesis of this compound

The second step involves the methylation of the hydroxyl group of Methyl 3-hydroxyisoxazole-5-carboxylate. A common and effective method for this transformation is the use of methyl iodide in the presence of a base.[2]

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Protocol 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

This protocol is adapted from a reported kilogram-scale synthesis.[1]

Materials:

  • Dimethyl fumarate

  • Bromine

  • Hydroxyurea

  • Appropriate solvent system (as per photoflow reactor specifications)

  • Base (e.g., sodium methoxide)

Equipment:

  • Photoflow reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • A solution of dimethyl fumarate in a suitable solvent is introduced into a photoflow reactor.

  • Bromine is added to the solution, and the mixture is subjected to photochemical bromination under continuous flow conditions.

  • The resulting crude product from the photoflow reaction is collected.

  • In a separate reaction vessel, a solution of hydroxyurea and a base (e.g., sodium methoxide) in a suitable solvent is prepared.

  • The crude product from the bromination step is then added to the hydroxyurea solution.

  • The reaction mixture is stirred at an appropriate temperature until the condensation reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching, extraction, and purification (e.g., crystallization or column chromatography) to yield Methyl 3-hydroxyisoxazole-5-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on a literature procedure with minor modifications.[2]

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 0.5 M aqueous solution

  • Saturated aqueous solution of sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at 0°C.

  • Add methyl iodide (CH₃I, 1.5 eq) to the reaction mixture at 0°C.

  • Allow the reaction mixture to stir at room temperature for 14 hours.

  • After 14 hours, pour the mixture into an ice-cold aqueous solution of 0.5 M HCl.

  • Extract the aqueous layer with diethyl ether (Et₂O).

  • Combine the organic layers and wash with a saturated aqueous solution of Na₂CO₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reagents for the Synthesis of this compound from Methyl 3-hydroxyisoxazole-5-carboxylate.[2]

ReagentMolar Equivalent
Methyl 3-hydroxyisoxazole-5-carboxylate1.0
Potassium carbonate (K₂CO₃)1.5
Methyl iodide (CH₃I)1.5

Table 2: Yield for the Synthesis of this compound.[2]

ProductYield
This compound66%

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Methylation DMF Dimethyl Fumarate MHI Methyl 3-hydroxyisoxazole-5-carboxylate DMF->MHI 1. Bromination (Photoflow) 2. Condensation HU Hydroxyurea HU->MHI MMI This compound MHI->MMI CH3I, K2CO3 DMF

Caption: Synthesis of this compound.

References

In-depth Technical Guide: Spectroscopic Data for Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-methoxyisoxazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available data on its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

Spectroscopic Data of Related Compounds

To assist in the characterization of this compound, the following tables summarize the spectroscopic data for its nitro and amino derivatives.

Table 1: Spectroscopic Data for Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate [1]

Technique Parameter Value
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)4.14 (s, 3H), 4.02 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)164.0, 157.4, 155.0, 127.7, 58.9, 54.2
HRMS (APCI+)m/z [M+H]⁺Found: 203.0295, Calculated for C₆H₇N₂O₆: 203.0299

Table 2: Spectroscopic Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [1]

Technique Parameter Value
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)4.15 (br s, 2H), 4.05 (s, 3H), 3.92 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)164.5, 159.1, 138.4, 125.6, 57.5, 51.9
HRMS (ESI+)m/z [M+Na]⁺Found: 195.0373, Calculated for C₆H₈N₂O₄Na: 195.0382

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the general methods for its spectroscopic characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 0.5 M aqueous solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[1]

  • Stir the mixture at room temperature for 14 hours.[1]

  • Pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).[1]

  • Extract the aqueous layer with diethyl ether (5 x 80 ml).[1]

  • Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate (80 ml).[1]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting light yellow crystalline solid by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.[1]

  • This procedure yields this compound (1.45 g, 66%) as a colorless crystalline solid.[1]

General Protocol for Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for isoxazole derivatives, which can be applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • FTIR spectra are generally recorded using the KBr pellet technique.

  • The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • The data is reported as the mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the key steps in the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Methyl 3-hydroxyisoxazole-5-carboxylate reaction Methylation (K2CO3, CH3I, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis

References

Physical and chemical properties of Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-methoxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical characteristics, and the broader context of isoxazole derivatives in therapeutic applications.

Core Compound Identification

IdentifierValue
Compound Name This compound
Molecular Formula C₆H₇NO₄
Appearance Colourless crystalline solid[1]

Physicochemical Properties

While specific experimental data for this compound is not widely available, the following table includes data for structurally related compounds to provide an estimated profile.

PropertyValue (Compound)Source
Melting Point 111–112°C (for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate)[1]
Boiling Point 203.9±13.0 °C (Predicted for Methyl isoxazole-5-carboxylate)[2]
Density 1.229±0.06 g/cm³ (Predicted for Methyl isoxazole-5-carboxylate)[2]

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the literature, typically prepared from Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 0.5 M aqueous solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF) is cooled to 0°C.

  • Potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (CH₃I, 1.5 eq) are added to the solution.

  • The reaction mixture is stirred at room temperature for 14 hours.

  • The mixture is then poured into an ice-cold aqueous solution of 0.5 M HCl and extracted with diethyl ether (Et₂O).

  • The combined organic layers are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.

  • This process yields this compound as a colourless crystalline solid.[1]

Applications in Research and Development

Isoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6][7] While specific applications for this compound are not extensively documented, the isoxazole scaffold is a key component in various therapeutic agents.[3][7]

Potential Therapeutic Areas:

  • Antimicrobial and Antifungal Agents: The isoxazole ring is a common feature in compounds developed for their antibacterial and antifungal properties.[3][8]

  • Anti-inflammatory Drugs: Several isoxazole derivatives have demonstrated potent anti-inflammatory effects.[3][4][8]

  • Anticancer Therapeutics: The isoxazole moiety has been incorporated into novel compounds investigated for their anticancer activity.[3][4][5][7]

  • Neuroprotective Agents: Research has explored the potential of isoxazole-containing molecules in the treatment of neurodegenerative disorders.[5][6]

The versatile nature of the isoxazole ring allows for structural modifications, making it a valuable intermediate in the synthesis of complex and biologically active molecules for drug discovery.[3][5][8]

Visualized Experimental and Logical Workflows

General Synthesis Workflow for Isoxazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis and purification of isoxazole derivatives, including key steps from starting materials to the final, purified compound.

G General Synthesis and Purification Workflow for Isoxazole Derivatives Start Starting Materials (e.g., β-dicarbonyl compounds, alkynes) Reaction Cycloaddition/Condensation Reaction with Hydroxylamine or derivative Start->Reaction Crude Crude Isoxazole Derivative Reaction->Crude Extraction Work-up and Extraction Crude->Extraction Drying Drying of Organic Phase (e.g., with MgSO4 or Na2SO4) Extraction->Drying Purification Purification (e.g., Column Chromatography, Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Isoxazole Derivative Characterization->Final G Drug Discovery Funnel for Isoxazole Derivatives Synthesis Synthesis of Isoxazole Library (including this compound) Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Preclinical Preclinical Development (In vivo studies, toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the primary synthetic route for Methyl 3-methoxyisoxazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at the starting materials, experimental protocols, and quantitative data to facilitate its synthesis.

Core Synthetic Pathway

The most direct and commonly cited method for the synthesis of this compound involves the methylation of its precursor, Methyl 3-hydroxyisoxazole-5-carboxylate. This reaction is a standard O-methylation, where the hydroxyl group on the isoxazole ring is converted to a methoxy group.

The precursor, Methyl 3-hydroxyisoxazole-5-carboxylate, can be prepared on a kilogram scale through a process involving the bromination of dimethyl fumarate under photoflow conditions, followed by a condensation reaction with hydroxyurea[1].

Starting Materials and Reagents

The synthesis of this compound from its hydroxy precursor requires the following key reagents:

  • Starting Material: Methyl 3-hydroxyisoxazole-5-carboxylate

  • Methylating Agent: Methyl iodide (CH₃I)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Methyl 3-hydroxyisoxazole-5-carboxylate143.092.013.91.0
Potassium carbonate (K₂CO₃)138.212.921.01.5
Methyl iodide (CH₃I)141.942.9821.01.5
Product
This compound157.121.459.23-
Yield 66%

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from Methyl 3-hydroxyisoxazole-5-carboxylate[2][3]:

  • Reaction Setup: A solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 eq) in dimethylformamide (DMF) (10 ml) is prepared in a suitable reaction vessel. The solution is cooled to 0°C using an ice bath.

  • Addition of Reagents: To the cooled solution, potassium carbonate (K₂CO₃) (2.9 g, 21.0 mmol, 1.5 eq) and methyl iodide (CH₃I) (1.3 ml, 21.0 mmol, 1.5 eq) are added.

  • Reaction: The reaction mixture is stirred at room temperature for 14 hours.

  • Work-up:

    • The mixture is poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml).

    • The product is extracted with diethyl ether (Et₂O) (5 x 80 ml).

    • The combined organic layers are washed with a saturated aqueous solution of Na₂CO₃ (80 ml).

    • The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting light yellow crystalline solid is purified by silica gel column chromatography using a solvent system of petroleum ether/diethyl ether (80:20) to afford this compound as a colorless crystalline solid (1.45 g, 66% yield)[2][3].

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_starting_materials Starting Materials & Reagents cluster_process Process cluster_product Final Product SM Methyl 3-hydroxyisoxazole-5-carboxylate Reaction Methylation Reaction (0°C to Room Temp, 14h) SM->Reaction R1 Methyl Iodide (CH3I) R1->Reaction R2 Potassium Carbonate (K2CO3) R2->Reaction S DMF S->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to Methyl 3-methoxyisoxazole-5-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methoxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, a detailed synthesis protocol, and discusses its potential biological significance based on the activities of related isoxazole derivatives.

Chemical Identity and Molecular Structure

This compound is a substituted isoxazole, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole core is a versatile scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundMethyl 3-hydroxyisoxazole-5-carboxylate (Precursor)
Molecular Formula C₆H₇NO₄C₅H₅NO₄
Molecular Weight 157.12 g/mol 143.10 g/mol
CAS Number Not available10068-07-2[3]
Appearance Colourless crystalline solid[1]Not specified
Solubility Soluble in organic solvents like diethyl ether and dichloromethane[1]Soluble in chloroform, ethanol, ether, ethyl acetate, methanol

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the methylation of its precursor, Methyl 3-hydroxyisoxazole-5-carboxylate.[1][2] The following protocol is a modified procedure based on published literature.[1]

Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 equivalent) in dimethylformamide (DMF) (10 ml) at 0°C, add potassium carbonate (K₂CO₃) (2.9 g, 21.0 mmol, 1.5 equivalents) and methyl iodide (CH₃I) (1.3 ml, 21.0 mmol, 1.5 equivalents).

  • Reaction Execution: Stir the mixture at room temperature for 14 hours.

  • Work-up: Pour the reaction mixture into an ice-cold aqueous solution of hydrochloric acid (HCl) (0.5 M, 100 ml).

  • Extraction: Extract the aqueous mixture with diethyl ether (Et₂O) (5 x 80 ml).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃) (80 ml).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting light yellow crystalline solid by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent. This affords this compound (1.45 g, 66% yield) as a colourless crystalline solid.[1]

The following diagram illustrates the synthetic workflow:

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl 3-hydroxyisoxazole-5-carboxylate reaction Methylation (14h, Room Temperature) start1->reaction start2 K2CO3, CH3I, DMF start2->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Mixture purification Silica Gel Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Synthesis of this compound.

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is not extensively reported, the isoxazole scaffold is a well-established pharmacophore in drug discovery.[4][5][6][7] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities.

Table 2: Reported Biological Activities of Isoxazole Derivatives

Biological ActivityDescriptionReferences
Anticancer Isoxazole-containing compounds have shown cytotoxic activity against various cancer cell lines, including breast, cervical, and liver cancer.[5][8] Some derivatives act as inhibitors of key enzymes involved in cancer progression.[5][8]
Antimicrobial The isoxazole ring is a core component of several antibacterial and antifungal agents.[9][9]
Anti-inflammatory Certain isoxazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[4]
Antiviral The isoxazole nucleus has been incorporated into molecules with demonstrated antiviral activity.[10]
Antitubercular Some isoxazole derivatives have shown promising activity against Mycobacterium tuberculosis.[9]

Given these precedents, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups, the methoxy and methyl carboxylate moieties, offer sites for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.

The general workflow for evaluating a novel isoxazole derivative in a drug discovery context is depicted below.

G Drug Discovery Workflow for Isoxazole Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of This compound screening Primary Screening (e.g., cell viability, enzyme inhibition) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar Active Hits sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme Optimized Leads preclinical In vivo Efficacy and Safety Studies adme->preclinical Candidate Selection

General drug discovery workflow for isoxazole derivatives.

Conclusion

This compound represents a synthetically accessible heterocyclic compound with potential for further development in medicinal chemistry. While direct biological data on this specific molecule is limited, the well-documented and diverse bioactivities of the isoxazole class of compounds underscore its importance as a building block for the creation of novel therapeutic agents. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation by researchers and drug development professionals. Future studies should focus on the systematic evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Isoxazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental methodologies, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1] These mechanisms include the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of isoxazole derivatives exert their anticancer effects by targeting tubulin, a critical component of the cytoskeleton involved in cell division. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][3][4]

A representative signaling pathway illustrating the mechanism of tubulin polymerization inhibitors is depicted below:

G Mechanism of Tubulin Polymerization Inhibition by Isoxazole Derivatives Isoxazole Derivative Isoxazole Derivative β-Tubulin β-Tubulin Isoxazole Derivative->β-Tubulin Binds to Colchicine Site Tubulin Dimer Tubulin Dimer β-Tubulin->Tubulin Dimer α-Tubulin α-Tubulin α-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Mitotic Spindle Formation->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Modulation of Signaling Pathways

Isoxazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers.[6] Certain isoxazole compounds have been found to inhibit this pathway, leading to decreased cancer cell survival.[7]

G Inhibition of the PI3K/Akt Signaling Pathway by Isoxazole Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibition.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[8] Constitutive activation of this pathway is observed in many cancers, promoting cell proliferation and preventing apoptosis. Isoxazole derivatives have been identified as inhibitors of NF-κB activation.[5]

G Inhibition of the NF-κB Signaling Pathway by Isoxazole Derivatives Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination and Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation and Survival Cell Proliferation and Survival Gene Transcription->Cell Proliferation and Survival Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->IKK Complex Inhibits

Caption: NF-κB signaling pathway inhibition.

Induction of Apoptosis

A common outcome of the various anticancer mechanisms of isoxazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered by mitotic arrest, inhibition of survival pathways, or direct activation of apoptotic machinery, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
4h A549 (Lung)1.51[9]
4i A549 (Lung)1.49[9]
14 CaCo-2 (Colon)4.2[9]
35 CaCo-2 (Colon)9.8[9]
35 HuH-7 (Liver)24[9]
TTI-4 MCF-7 (Breast)2.63[3]
Compound 1d MDA-MB 231 (Breast)46.3 (µg/mL)[11]
Compound 2d HeLa (Cervical)18.62 (µg/mL)[4][12]
Compound 2d Hep3B (Liver)~23 (µg/mL)[4][12]
Compound 2e Hep3B (Liver)~23 (µg/mL)[4][12]
Compound 5j MCF-7 (Breast)1.23

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole-based compounds have a long history of use as antimicrobial agents, with several derivatives being developed into clinically used antibiotics. Their activity spans a broad range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of isoxazole derivatives can vary. Some, like the sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Others may disrupt cell wall synthesis or other vital cellular processes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
4e Candida albicans6-60[2]
4g Candida albicans6-60[2]
4h Candida albicans6-60[2]
4e, 4g, 4h Bacillus subtilis10-80[2]
4e, 4g, 4h Escherichia coli30-80[2]
1d, 1e Candida albicans14[6]
3a, 4a Candida albicans14[6]
6i, 6j Candida albicans14[6]
TPI-2 Staphylococcus aureus6.25[12]
TPI-2 Escherichia coli6.25[12]
TPI-5 Staphylococcus aureus6.25[12]
TPI-5 Escherichia coli6.25[12]
TPI-14 Staphylococcus aureus6.25[12]
TPI-14 Escherichia coli6.25[12]
Compound 18 Bacillus cereus31.25[13]

Anti-inflammatory Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, these compounds can reduce pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of isoxazole-based compounds.

General Workflow for Anticancer Drug Discovery

The discovery and development of novel isoxazole-based anticancer agents typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

G General Experimental Workflow for Anticancer Isoxazole Discovery Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis In Vitro Screening In Vitro Screening Chemical Synthesis->In Vitro Screening MTT Assay MTT Assay In Vitro Screening->MTT Assay Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Lead Optimization Lead Optimization Xenograft Models->Lead Optimization

Caption: Workflow for anticancer isoxazole discovery.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][18]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15][17]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[20]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the isoxazole compound in a suitable broth medium in a 96-well plate.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[19]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[19]

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.[20]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.[21][22][23][24]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22][23]

Protocol:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week.[22]

  • Compound Administration: Administer the isoxazole compound to the animals at a predetermined dose and route (e.g., oral gavage).

  • Induction of Edema: After a specific time interval (to allow for drug absorption), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[21][23]

  • Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and contralateral paws at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[21]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The isoxazole scaffold represents a highly versatile and valuable core in the design and development of novel therapeutic agents. The diverse biological activities of isoxazole-based compounds, including their potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their significance in medicinal chemistry. The continued exploration of their mechanisms of action and the optimization of their structure-activity relationships hold great promise for the future of drug discovery and the development of more effective treatments for a wide range of diseases.

References

Methyl 3-methoxyisoxazole-5-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyisoxazole-5-carboxylate stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its inherent structural features, including the reactive isoxazole core and the versatile ester and methoxy functionalities, render it an attractive scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to empower researchers in their scientific endeavors. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, known to impart a range of biological activities.[1]

Synthesis of this compound

The primary and most efficient route for the synthesis of the isoxazole core of this compound is through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne.

A widely adopted laboratory-scale synthesis of this compound commences with the readily available Methyl 3-hydroxyisoxazole-5-carboxylate. The hydroxyl group is then methylated to yield the target compound.

Experimental Protocol: Synthesis from Methyl 3-hydroxyisoxazole-5-carboxylate

A detailed experimental procedure for the synthesis of this compound is outlined below:

Reaction Scheme:

G Methyl_3-hydroxyisoxazole-5-carboxylate Methyl 3-hydroxyisoxazole-5-carboxylate Reagents K2CO3, CH3I DMF, 0°C to rt Methyl_3-hydroxyisoxazole-5-carboxylate->Reagents Methyl_3-methoxyisoxazole-5-carboxylate This compound Reagents->Methyl_3-methoxyisoxazole-5-carboxylate

Caption: Synthesis of this compound.

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Methyl iodide (CH₃I, 1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in DMF (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[1]

  • Allow the reaction mixture to stir at room temperature for 14 hours.[1]

  • Pour the mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).[1]

  • Extract the aqueous layer with diethyl ether (5 x 80 ml).[1]

  • Wash the combined organic layers with a saturated aqueous solution of Na₂CO₃ (80 ml).[1]

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain a light yellow crystalline solid.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.[1]

Yield: 1.45 g (66%) of this compound as a colorless crystalline solid.[1]

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Appearance Colorless crystalline solid
CAS Number 1004-96-2

Reactivity and Derivatization

This compound is a versatile building block that can undergo various chemical transformations to yield a library of functionalized isoxazole derivatives. The isoxazole ring is susceptible to electrophilic substitution, and the ester group can be hydrolyzed or converted to other functional groups.

Nitration of this compound

A key reaction is the nitration at the C4 position of the isoxazole ring, which introduces a nitro group that can be further functionalized.

Reaction Scheme:

G Start This compound Reagents Tetramethylammonium nitrate Triflic anhydride, DCM, rt to reflux Start->Reagents Product Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate Reagents->Product

Caption: Nitration of this compound.

Experimental Protocol: Synthesis of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Tetramethylammonium nitrate (3.0 eq)

  • Triflic anhydride (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Add triflic anhydride (5.9 g, 21.0 mmol) to a solution of tetramethylammonium nitrate (2.9 g, 21.0 mmol) in DCM (3 ml) at room temperature and stir for 2 hours.[1]

  • Add a solution of this compound (1.1 g, 7.0 mmol) in DCM (10 ml) to the suspension.[1]

  • Stir the mixture under reflux for 48 hours.[1]

  • After cooling to room temperature, partition the mixture between water (30 ml) and DCM (40 ml).[1]

  • Separate the organic layer and wash with water (50 ml).[1]

  • Extract the aqueous layer with DCM (3 x 50 ml).[1]

  • Combine the organic layers, wash with brine (50 ml), dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting yellow residue by silica gel column chromatography (petroleum ether/DCM, 50:50) to afford the product.[1]

Yield: 0.9 g (70%) of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate as a yellowish oil.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate for further derivatization, such as amide bond formation.

Reaction Scheme:

G Start Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate Reagents Iron powder AcOH/H2O, 50°C Start->Reagents Product Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Reagents->Product

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

Materials:

  • Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq)

  • Iron powder (5.0 eq)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

Procedure:

  • Add iron powder (267 mg, 4.86 mmol) to a solution of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of AcOH/H₂O (12 ml).[1]

  • Stir the solution at 50°C for 2 hours.[1]

  • Cool the solution to room temperature and remove the solvent under reduced pressure.[1]

  • Partition the residue between water (20 ml) and ethyl acetate (20 ml).[1]

  • Basify the mixture with a saturated aqueous solution of Na₂CO₃ and extract further with EtOAc (3 x 20 ml).[1]

  • Combine the organic layers, wash with brine (20 ml), dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting pale-yellow solid by silica gel column chromatography (100% DCM).[1]

Yield: 139 mg (83%) of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.[1]

Spectroscopic Data of Key Derivatives

Compound1H NMR (500 MHz, CDCl₃) δ (ppm)13C NMR (125 MHz, CDCl₃) δ (ppm)HRMS (m/z)
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate 4.14 (s, 3H), 4.02 (s, 3H)[1]164.0, 157.4, 155.0, 127.7, 58.9, 54.2[1][M+H]⁺ found: 203.0295, requires 203.0299[1]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 4.15 (br s, 2H), 4.05 (s, 3H), 3.92 (s, 3H)[1]164.5, 159.1, 138.4, 125.6, 57.5, 51.9[1][M+Na]⁺ found: 195.0373, requires 195.0382[1]

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a common motif in a variety of biologically active compounds. Derivatives of isoxazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific quantitative biological activity data for derivatives of this compound were not prominently available in the reviewed literature, the derivatization potential of this building block makes it a valuable starting point for the synthesis of compound libraries for high-throughput screening.

For instance, 5-methylisoxazole-3-carboxamide derivatives have shown significant antitubercular activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125 µM against Mycobacterium tuberculosis H37Rv.[2] Other derivatives have displayed antibacterial activity with MIC values of 6.25 µM.[2] These findings underscore the potential of the isoxazole core in developing novel anti-infective agents.

Representative Signaling Pathway and Experimental Workflow

General Mechanism of Action for Isoxazole-based Kinase Inhibitors

Many isoxazole-containing compounds exert their biological effects by acting as small molecule inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a generalized mechanism of how an isoxazole derivative might inhibit a signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Isoxazole_Inhibitor Isoxazole Derivative Isoxazole_Inhibitor->Kinase_A Inhibits Ligand Growth Factor Ligand->Receptor Binds G Start Start with This compound Reaction Perform Chemical Reaction (e.g., Nitration, Reduction, Amidation) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Proceed upon completion Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification of Crude Product (Column Chromatography) Concentration->Purification Characterization Characterization of Pure Product (NMR, MS, IR) Purification->Characterization Final_Product Pure Isoxazole Derivative Characterization->Final_Product

References

A Comprehensive Technical Review of 3-Methoxyisoxazole-5-Carboxylate Esters for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 3-methoxyisoxazole-5-carboxylate esters, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the synthesis, chemical reactivity, and biological activities of this core structure, with a focus on its potential applications in drug discovery and development. Experimental protocols for key reactions, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to facilitate further research and application of this versatile molecular framework.

Synthesis of 3-Methoxyisoxazole-5-Carboxylate Esters

The primary synthetic route to 3-methoxyisoxazole-5-carboxylate esters involves the O-methylation of the corresponding 3-hydroxyisoxazole-5-carboxylate precursors. These precursors can be synthesized through various methods, including cycloaddition reactions.

Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate

A common precursor, methyl 3-hydroxyisoxazole-5-carboxylate, can be prepared on a kilogram scale via the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea[1].

O-Alkylation to form 3-Methoxyisoxazole-5-Carboxylate Esters

The hydroxyl group at the 3-position of the isoxazole ring can be readily alkylated to afford the desired 3-methoxy derivatives. A typical procedure involves the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Experimental Protocol: Synthesis of Methyl 3-Methoxyisoxazole-5-carboxylate [2]

  • To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 eq) in dimethylformamide (DMF) (10 ml) at 0°C, potassium carbonate (K₂CO₃) (2.9 g, 21.0 mmol, 1.5 eq) and methyl iodide (CH₃I) (1.3 ml, 21.0 mmol, 1.5 eq) are added.

  • The reaction mixture is stirred at room temperature for 14 hours.

  • The mixture is then poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml).

  • The product is extracted with diethyl ether (Et₂O) (5 x 80 ml).

  • The combined organic layers are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃) (80 ml), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (petroleum ether/Et₂O, 80:20) to yield this compound as a colorless crystalline solid.

Chemical Reactivity of the 3-Methoxyisoxazole-5-Carboxylate Scaffold

The 3-methoxyisoxazole-5-carboxylate core is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Reactions at the 4-Position

The 4-position of the isoxazole ring is susceptible to electrophilic substitution.

Experimental Protocol: Nitration of this compound [2]

  • Triflic anhydride (5.9 g, 21.0 mmol, 3.0 eq) is added to a solution of tetramethylammonium nitrate (2.9 g, 21.0 mmol, 3.0 eq) in dichloromethane (DCM) (3 ml) at room temperature.

  • The suspension is stirred for 2 hours.

  • A solution of this compound (1.1 g, 7.0 mmol, 1.0 eq) in DCM (10 ml) is then added.

  • The mixture is stirred under reflux for 48 hours.

  • After cooling to room temperature, the reaction is partitioned between water (30 ml) and DCM (40 ml).

  • The organic layer is separated, washed with water (50 ml), and the aqueous layer is further extracted with DCM (3 x 50 ml).

  • The combined organic layers are dried and concentrated to yield methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.

The resulting nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Experimental Protocol: Reduction of Methyl 3-Methoxy-4-nitroisoxazole-5-carboxylate [2]

  • Iron powder (267 mg, 4.86 mmol, 5.0 eq) is added to a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol, 1.0 eq) in a 3:1 v/v mixture of acetic acid and water (12 ml).

  • The solution is stirred at 50°C for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 ml) and ethyl acetate (EtOAc) (20 ml).

  • The mixture is basified with a saturated aqueous solution of Na₂CO₃ and further extracted with EtOAc (3 × 20 ml).

  • The combined organic layers are washed with brine (20 ml), dried over MgSO₄, filtered, and concentrated to afford methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

Ester Hydrolysis

The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

Experimental Protocol: Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate (A representative protocol)[1][3]

  • To a solution of the ethyl ester (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL), a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added, followed by methanol (4 mL).

  • The reaction is stirred at room temperature for 18-20 hours.

  • The pH is adjusted to 2 by the addition of 1N hydrochloric acid.

  • The mixture is extracted with ethyl acetate (3 x 35 mL).

  • The combined organic extracts are washed with brine, dried over magnesium sulfate, and filtered.

  • The solvent is concentrated in vacuo to yield the carboxylic acid.

Isoxazole Ring Opening

The isoxazole ring can undergo reductive ring opening, a significant metabolic pathway for some isoxazole-containing drugs. This reaction can be achieved chemically, for example, through hydrogenation.

Biological Activities of 3-Methoxyisoxazole-5-Carboxylate Ester Derivatives

While specific biological data for the parent 3-methoxyisoxazole-5-carboxylate esters is limited in the public domain, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of the isoxazole core exhibit a wide range of activities, including antimicrobial, antifungal, and anticancer properties. The following tables summarize representative quantitative data for structurally related isoxazole derivatives.

Anticancer Activity

Table 1: Antiproliferative Activity of Isoxazole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Isoxazole-carboxamidesHeLa (Cervical Cancer)0.11 ± 0.10[4][5]
Isoxazole-carboxamidesHep3B (Hepatocellular Carcinoma)2.774 ± 0.53[4][5]
Isoxazole-carboxamidesMCF7 (Breast Cancer)1.59 ± 1.60[4][5]
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazolesA549 (Lung Carcinoma)5.988 ± 0.12[6]
Phenyl-isoxazole-carboxamidesB16F1 (Melanoma)0.079[7]
Phenyl-isoxazole-carboxamidesColo205 (Colon Cancer)9.179[7]
Phenyl-isoxazole-carboxamidesHepG2 (Hepatocellular Carcinoma)7.55[7]
Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of Isoxazole Derivatives

Compound ClassOrganismActivity MetricValue (µM or µg/mL)Reference
5-Methylisoxazole-3-carboxamidesMycobacterium tuberculosis H37RvMIC3.125 µM[8]
5-Methylisoxazole-3-carboxamidesBacillus subtilisMIC6.25 µM[8]
Chloro-fluorophenyl-isoxazole carboxamidesCandida albicansMIC2.0 mg/ml[4][5]
Isoxazolol pyrazole carboxylatesRhizoctonia solaniEC₅₀0.37 µg/mL[9][10]
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazolesStaphylococcus aureusMIC1.56 ± 0.12 µg/mL[6]

Mechanism of Action and Signaling Pathways

Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

One notable pathway influenced by an isoxazole chalcone derivative is the Akt/GSK3β/β-catenin signaling cascade, which plays a crucial role in melanogenesis.

Melanogenesis_Pathway PMPP Isoxazole Chalcone (PMPP) Akt Akt PMPP->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits MITF MITF beta_catenin->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

Akt/GSK3β/β-catenin signaling pathway in melanogenesis.

Furthermore, isoxazole derivatives have been implicated in the regulation of the MAPK and AKT/FOXO3a signaling pathways, which are critical in controlling the G2/M cell cycle checkpoint in breast cancer cells.

Cell_Cycle_Regulation cluster_0 Isoxazole Derivative Action cluster_1 Signaling Cascades cluster_2 Cell Cycle Control Isoxazole Isoxazole Derivative MAPK MAPK Pathway Isoxazole->MAPK Modulates AKT_FOXO3a AKT/FOXO3a Pathway Isoxazole->AKT_FOXO3a Modulates G2M_Arrest G2/M Cell Cycle Arrest MAPK->G2M_Arrest AKT_FOXO3a->G2M_Arrest

Modulation of cell cycle by isoxazole derivatives.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of isoxazole-containing drugs are influenced by the metabolic stability of the isoxazole ring. A major metabolic pathway for some isoxazoles is the reductive opening of the ring structure. For instance, the anti-inflammatory drug leflunomide undergoes N-O bond cleavage of its isoxazole ring to form its active metabolite. This transformation can be catalyzed by cytochrome P450 enzymes, particularly P450Fe(II).

The general workflow for investigating the in vitro metabolism of an isoxazole-containing compound is outlined below.

Metabolism_Workflow Start Isoxazole Compound Incubation Incubate with Liver Microsomes (+/- NADPH) Start->Incubation Extraction Sample Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Ring_Opening Ring-Opened Metabolite? Metabolite_ID->Ring_Opening Other_Metabolites Other Metabolites (e.g., hydroxylation) Ring_Opening->Other_Metabolites No Conclusion Determine Metabolic Pathway Ring_Opening->Conclusion Yes Other_Metabolites->Conclusion

In vitro metabolism experimental workflow.

Conclusion

3-Methoxyisoxazole-5-carboxylate esters represent a valuable and versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis and the potential for diverse functionalization make them attractive starting points for medicinal chemistry campaigns. The broad range of biological activities exhibited by isoxazole derivatives, including potent anticancer, antimicrobial, and antifungal effects, underscores the potential of this core structure. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of 3-methoxyisoxazole-5-carboxylate ester derivatives is warranted to fully exploit their therapeutic potential. This guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Reaction Mechanisms of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms for the formation of the isoxazole ring, a privileged scaffold in medicinal chemistry. The document details the predominant synthetic strategies, providing in-depth mechanistic insights, tabulated quantitative data for comparative analysis, and detailed experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized through logical diagrams to facilitate a deeper understanding of these synthetic transformations.

Introduction

The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its unique electronic properties and structural features have made it a cornerstone in the design and development of a wide array of pharmaceutical agents and functional materials. A thorough understanding of the mechanisms governing its formation is paramount for the rational design of novel synthetic routes and the optimization of existing methodologies. This guide will focus on the two most prevalent and versatile strategies for isoxazole ring synthesis: the condensation of hydroxylamine with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Reaction of Hydroxylamine with 1,3-Dicarbonyl Compounds and their Analogs

One of the most classical and straightforward methods for isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone).[1] The reaction proceeds through a condensation mechanism, leading to the formation of the heterocyclic ring.

Mechanism with 1,3-Dicarbonyl Compounds

The reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons. This is followed by dehydration to form a monoxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group of the oxime on the second carbonyl group, which, after another dehydration step, yields the isoxazole ring.[1][2]

Reaction_Mechanism_1_3_Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl Monoxime_Intermediate Monoxime_Intermediate 1,3-Dicarbonyl->Monoxime_Intermediate + Hydroxylamine - H2O Hydroxylamine Hydroxylamine Hydroxylamine->Monoxime_Intermediate Cyclized_Intermediate Cyclized_Intermediate Monoxime_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole - H2O

Caption: Reaction of 1,3-dicarbonyl compounds with hydroxylamine.

Mechanism with α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine provides a versatile route to 3,5-disubstituted isoxazoles. The reaction is believed to proceed via a Michael addition of hydroxylamine to the β-carbon of the enone system, forming an intermediate which then undergoes cyclization and dehydration to furnish the isoxazole ring.[3]

Chalcone_to_Isoxazole Chalcone α,β-Unsaturated Ketone (Chalcone) Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Michael_Adduct Cyclized_Intermediate Cyclized Hemiaminal Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole - H2O

Caption: Isoxazole synthesis from chalcones and hydroxylamine.

Quantitative Data

The following table summarizes representative yields for the synthesis of isoxazoles from 1,3-dicarbonyls and chalcones under various conditions.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Chalcone derivativesHydroxylamine hydrochloride, KOH, Ethanol, reflux, 12h3,5-Diaryl-isoxazoles45-63[3]
1-(indol-3-yl)-3-aryl-prop-2-en-1-onesHydroxylamine hydrochloride, Sodium acetate, Glacial acetic acid, Ethanol, reflux, 8-10h5-(indol-3-yl)-3-(substituted phenyl) isoxazolesNot specified[4]
7-Hydroxy-6-cinnamoyl-chroman derivativesHydroxylamine hydrochloride, KOH, Ethanol, reflux, 4h3-(4-substituted phenyl)-5-(chroman) isoxazolesNot specified[5]
ChalconesHydroxylamine hydrochloride, Sodium acetate, Ethanol, reflux, 6h3,5-Disubstituted isoxazolesNot specified
Experimental Protocols
  • Reaction Setup: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is prepared in ethyl alcohol (30 mL).

  • Reaction Execution: To the mixture, 40% KOH (5 mL) is added, and the solution is refluxed for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and poured into crushed ice. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are dried, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

  • Reaction Setup: A mixture of the indolyl-chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), sodium acetate, and glacial acetic acid is prepared in 50 mL of ethanol.

  • Reaction Execution: The mixture is stirred and refluxed for 8-10 hours, with reaction progress monitored by TLC.

  • Work-up: The reaction mixture is cooled and poured into ice-cold water.

  • Purification: The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient and regioselective method for the synthesis of isoxazoles.[6] Nitrile oxides are unstable intermediates and are typically generated in situ.

In Situ Generation of Nitrile Oxides

There are several methods for the in situ generation of nitrile oxides. A common laboratory method is the dehydrohalogenation of hydroximoyl chlorides using a base.[7] Another widely used approach is the oxidation of aldoximes.[8]

Nitrile_Oxide_Generation cluster_0 From Hydroximoyl Chlorides cluster_1 From Aldoximes Hydroximoyl_Chloride Hydroximoyl_Chloride Nitrile_Oxide_1 Nitrile Oxide Hydroximoyl_Chloride->Nitrile_Oxide_1 + Base - Base·HCl Aldoxime Aldoxime Nitrile_Oxide_2 Nitrile Oxide Aldoxime->Nitrile_Oxide_2 + Oxidant

Caption: In situ generation of nitrile oxides.

Mechanism of [3+2] Cycloaddition

Once generated, the nitrile oxide undergoes a concerted pericyclic [3+2] cycloaddition reaction with the alkyne. This reaction is highly regioselective, with the oxygen of the nitrile oxide typically adding to the more electron-deficient carbon of an unsymmetrical alkyne.

Cycloaddition_Mechanism Nitrile_Oxide Nitrile_Oxide Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne Alkyne Alkyne->Transition_State Isoxazole Isoxazole Transition_State->Isoxazole [3+2] Cycloaddition

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.

Quantitative Data

The following table presents a selection of yields for isoxazole synthesis via nitrile oxide cycloaddition.

Aldehyde/OximeAlkyneReagents and ConditionsProductYield (%)Reference
BenzaldehydePhenylacetylene1. NH2OH, NaOH, 50°C, 1h; 2. NCS, 50°C, 3h; 3. Alkyne, 50°C, 4h in ChCl:urea3,5-Diphenylisoxazole85[9]
4-MethoxybenzaldehydePhenylacetylene1. NH2OH, NaOH, 50°C, 1h; 2. NCS, 50°C, 3h; 3. Alkyne, 50°C, 4h in ChCl:urea3-(4-Methoxyphenyl)-5-phenylisoxazole90[9]
Benzaldoxime1-ethynyl-2-fluorobenzene[Bis(trifluoroacetoxy)iodo]benzene, MeOH/H2O5-(2-Fluorophenyl)-3-phenylisoxazoleNot specified[8]
4-Methoxybenzaldehyde oxime1-ethynyl-2-fluorobenzene[Bis(trifluoroacetoxy)iodo]benzene, MeOH/H2O5-(2-Fluorophenyl)-3-(4-methoxyphenyl)isoxazoleNot specified[8]
4-TolualdoximePhenylacetyleneNaCl, Oxone, Na2CO3, ball-milling5-Phenyl-3-(p-tolyl)isoxazole83[10]
Experimental Protocols
  • Reaction Setup: To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Oxime Formation: Stir the resulting mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50 °C.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Purification: The combined organic layers are dried and concentrated. The product is purified by column chromatography on silica gel.

  • Reaction Setup: To a solution of the alkyne (1.2 equiv) and the oxime (1 equiv) in 5 mL of MeOH/H2O (5:1), add [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, the reaction mixture is worked up appropriately (details may vary based on the specific substrates).

  • Purification: The crude product is purified by flash chromatography.

Conclusion

The synthesis of the isoxazole ring is a well-established field with robust and versatile methodologies. The reaction of hydroxylamine with 1,3-dicarbonyl compounds and their analogs, and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, remain the cornerstones of isoxazole synthesis. A deep understanding of the underlying reaction mechanisms, as detailed in this guide, is crucial for researchers in medicinal chemistry and materials science to innovate and optimize the synthesis of novel isoxazole-containing molecules with desired properties. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic strategies in a laboratory setting.

References

Safety and handling precautions for Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling Precautions for Methyl 3-methoxyisoxazole-5-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for this compound could be located in the available literature. This guide has been compiled using information from structurally similar isoxazole derivatives and general principles of laboratory safety. The information herein should be treated as precautionary and is not a substitute for a thorough, substance-specific risk assessment, which must be conducted by qualified personnel before any handling or use.

Compound Identification

Chemical Name: this compound Structure: (A chemical structure diagram would be placed here in a formal whitepaper) Molecular Formula: C₆H₇NO₄ Context: This compound is a substituted isoxazole, a class of heterocyclic compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals. A known synthesis route involves the methylation of its precursor, Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Hazard Identification and Risk Assessment

Given the absence of specific toxicity data, a rigorous risk assessment is the most critical step before handling this compound.[2][3] The assessment process involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing control measures.[4][5]

Inferred Potential Hazards

Based on the safety profiles of related isoxazole and carboxylate compounds, the following hazards should be anticipated:

  • Skin and Eye Irritation: Many isoxazole derivatives are classified as skin and eye irritants.[6][7]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[6]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related heterocyclic compounds.

  • Hazardous Combustion Products: Like most nitrogen- and carbon-containing organic compounds, combustion is expected to produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[6][8]

The following table summarizes GHS hazard classifications for structurally similar compounds.

Compound NameGHS Hazard Statements (Examples)Source
Isoxazole-3-carboxylic acidCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
3-hydroxy-isoxazoleMay cause an allergic skin reaction, Causes serious eye damage.[7]
Isoxazole-5-carbonyl chlorideCauses severe skin burns and eye damage, May cause respiratory irritation.[9]
Risk Assessment Workflow

A systematic risk assessment should be performed before any new experiment or significant change in procedure.[3]

G A Identify Hazards (Review literature for analogous compounds) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Evaluate Risks (Severity vs. Likelihood) B->C D Implement Control Measures (PPE, Engineering Controls, SOPs) C->D E Review and Refine (Monitor effectiveness, update as needed) D->E

Caption: General workflow for chemical risk assessment.

Handling and Storage Precautions

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for all procedures that may generate dust, aerosols, or vapors.[7][10]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following workflow can guide selection.

G cluster_0 A Start: Task Assessment B Risk of Splash or Aerosol? A->B C YES B->C D NO B->D F Wear Face Shield over Goggles C->F E Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) D->E G Risk of Skin Contact? E->G F->G H YES G->H I NO G->I J Wear Chemical-Resistant Gloves (e.g., Nitrile, inspect before use) H->J K Wear Lab Coat I->K J->K L Task Complete K->L G A Spill Occurs B Assess Immediate Danger (Fire, Exposure) A->B C Major Spill? B->C D Evacuate Area Alert Others Call Emergency Response C->D YES E Ensure PPE is Worn Isolate & Ventilate Area C->E NO I Report Incident D->I F Contain Spill (Use inert absorbent material) E->F G Collect & Place in Sealed Waste Container F->G H Decontaminate Area G->H H->I

References

Technical Guide: Solubility of Methyl 3-methoxyisoxazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methoxyisoxazole-5-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and presents detailed experimental protocols for determining its solubility in various organic solvents.

Qualitative Solubility Profile

This compound is an organic compound whose solubility is crucial for its application in synthesis, purification, and formulation. Based on documented synthesis and purification procedures, a qualitative solubility profile can be inferred. The compound is reportedly soluble in several common organic solvents.

During its synthesis and purification, this compound is subjected to extraction and chromatography using a variety of solvents. For instance, it is often extracted from aqueous solutions using ethyl acetate and dichloromethane, indicating good solubility in these polar aprotic solvents. Furthermore, its purification by silica gel column chromatography frequently employs solvent systems such as petroleum ether/diethyl ether, which suggests at least moderate solubility in these less polar solvents.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a solid organic compound like this compound in an organic solvent.

2.1. Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[1][2][3]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until the solution becomes saturated and equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.[4]

Apparatus and Materials:

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes).[4]

  • Once equilibrium is achieved, stop the agitation and allow the vials to stand at the same constant temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the solubility.

2.2. Gravimetric Method

This is a straightforward and classic method for determining solubility that relies on the direct measurement of mass.[5][6][7]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

  • Volumetric pipette

Procedure:

  • Prepare a saturated solution of this compound in the desired solvent using the isothermal equilibrium method described above (steps 1-5).

  • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish or vial.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

  • Once the solvent is completely removed, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is removed and the solute is completely dry.

  • Cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance.

  • The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved solute.

  • Calculate the solubility, typically expressed in grams per 100 mL or moles per liter.

2.3. UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and is often used for its speed and sensitivity.[8][9][10]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • All apparatus from the Isothermal Equilibrium Method

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution as described in the Isothermal Equilibrium Method (steps 1-6).

    • Dilute the filtered saturated solution with a known factor to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol25Shake-Flask
Ethanol25Gravimetric
Acetone25UV-Vis
Ethyl Acetate25Shake-Flask
Dichloromethane25Gravimetric
Add other solvents

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow prep Preparation equilibration Isothermal Equilibration (Shake-Flask) prep->equilibration Add excess solute to solvent separation Phase Separation (Centrifugation/Filtration) equilibration->separation Reach equilibrium analysis Analysis of Supernatant separation->analysis Obtain clear saturated solution gravimetric Gravimetric Analysis analysis->gravimetric hplc HPLC Analysis analysis->hplc uv_vis UV-Vis Analysis analysis->uv_vis calculation Data Calculation & Reporting gravimetric->calculation hplc->calculation uv_vis->calculation

Caption: Workflow for determining the solubility of a solid compound.

References

Methodological & Application

Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The isoxazole ring system is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. This protocol is adapted from established literature procedures.[1]

I. Synthesis Pathway Overview

The synthesis of this compound is typically achieved through the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate. This reaction involves the deprotonation of the hydroxyl group followed by nucleophilic attack on a methylating agent.

Synthesis_Pathway A Methyl 3-hydroxyisoxazole-5-carboxylate B This compound A->B CH3I, K2CO3 DMF, 0°C to rt

Caption: Reaction scheme for the synthesis of this compound.

II. Experimental Protocol

This protocol details the synthesis of this compound from Methyl 3-hydroxyisoxazole-5-carboxylate.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Quantity (per 2.0 g starting material)Supplier
Methyl 3-hydroxyisoxazole-5-carboxylateC5H5NO4143.092.0 g (13.9 mmol)Commercially available
Potassium CarbonateK2CO3138.212.9 g (21.0 mmol)Commercially available
Methyl IodideCH3I141.941.3 mL (21.0 mmol)Commercially available
Dimethylformamide (DMF)C3H7NO73.0910 mLCommercially available
Diethyl ether (Et2O)(C2H5)2O74.12As needed for extractionCommercially available
Hydrochloric Acid (HCl), 0.5 MHCl36.46100 mLCommercially available
Saturated Sodium Carbonate SolutionNa2CO3105.9980 mLCommercially available
Magnesium Sulfate (anhydrous)MgSO4120.37As needed for dryingCommercially available
Petroleum ether--As needed for chromatographyCommercially available
Silica GelSiO260.08As needed for chromatographyCommercially available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel column for chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (DMF, 10 mL) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 mL, 21.0 mmol).[1]

  • Stir the reaction mixture at room temperature for 14 hours.[1]

  • Pour the mixture into an ice-cold aqueous solution of HCl (0.5 M, 100 mL).[1]

  • Extract the aqueous layer with diethyl ether (5 x 80 mL).[1]

  • Combine the organic layers and wash with a saturated aqueous solution of Na2CO3 (80 mL).[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a light yellow crystalline solid.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.[1]

  • The final product, this compound, is obtained as a colorless crystalline solid (1.45 g, 66% yield).[1]

III. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Methyl 3-hydroxyisoxazole-5-carboxylate in DMF add_reagents Add K2CO3 and CH3I at 0°C start->add_reagents stir Stir at room temperature for 14h add_reagents->stir quench Pour into ice-cold 0.5M HCl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with saturated Na2CO3 extract->wash dry Dry with MgSO4 and Filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography (Petroleum ether/Et2O, 80:20) concentrate->chromatography end This compound chromatography->end

Caption: Workflow for the synthesis and purification of this compound.

IV. Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis protocol.

ParameterValue
Starting MaterialMethyl 3-hydroxyisoxazole-5-carboxylate
Amount of Starting Material2.0 g (13.9 mmol)
ProductThis compound
Yield1.45 g
Molar Yield66%
Physical AppearanceColorless crystalline solid
Purification MethodSilica Gel Column Chromatography
Eluent SystemPetroleum ether/Diethyl ether (80:20)

V. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • Dimethylformamide (DMF) is a skin and respiratory irritant.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

References

The Versatility of Methyl 3-methoxyisoxazole-5-carboxylate in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the numerous derivatives, Methyl 3-methoxyisoxazole-5-carboxylate serves as a critical intermediate and building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features allow for the development of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this versatile molecule in drug discovery and development.

Application Notes

This compound and its derivatives have been implicated in the modulation of key signaling pathways associated with various diseases. The isoxazole ring system is recognized for its ability to act as a bioisostere for other functional groups, enhancing metabolic stability and pharmacokinetic properties of drug candidates.

Anticancer Applications: Derivatives of isoxazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are frequently dysregulated in cancer.

Anti-inflammatory Activity: The anti-inflammatory potential of isoxazole derivatives is well-documented. These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). The NF-κB signaling pathway, a central regulator of inflammation, is a key target for many isoxazole-based anti-inflammatory agents.

Antimicrobial Properties: The isoxazole nucleus is a feature in several antimicrobial drugs. Compounds derived from this compound can be screened for activity against a broad spectrum of bacteria and fungi. Their mechanism of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial nucleic acid replication.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes the reported biological activities of structurally related isoxazole derivatives to provide a comparative reference for researchers.

Compound ClassBiological ActivityAssayTarget/Cell LineIC50 / MIC (µM)Reference
Isoxazole-carboxamide derivativesAnticancerMTT AssayMCF-7 (Breast Cancer)43.4[1]
MTT AssayMDA-MB-231 (Breast Cancer)35.9[1]
3,5-diaryl isoxazole derivativesAnticancerNot SpecifiedHeLa (Cervical Cancer)Not Specified (noted as potent)[1]
5-methylisoxazole-3-carboxamide derivativesAntitubercularMABA AssayMycobacterium tuberculosis H37Rv3.125[2]
AntibacterialSerial DilutionBacillus subtilis6.25[2]
Serial DilutionEscherichia coli6.25[2]
Isoxazole derivativesAnti-inflammatoryCarrageenan-induced paw edemaRatsSignificant inhibition noted[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of compounds derived from this compound.

Protocol 1: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

This protocol describes a common modification of the starting material, which can then be used for further derivatization.[5]

Materials:

  • Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate

  • Iron powder

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of Sodium Carbonate (Na₂CO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

Procedure:

  • Add iron powder (5.0 eq) to a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq) in a 3:1 v/v mixture of AcOH/H₂O.

  • Stir the solution at 50°C for 2 hours.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Basify the mixture with a saturated aqueous solution of Na₂CO₃.

  • Extract the aqueous layer with EtOAc (3 times).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by silica gel column chromatography using 100% DCM as the eluent to afford methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[5]

Protocol 2: In Vitro Anticancer Activity - MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Visualizing Molecular Mechanisms

To understand the logical relationships and signaling pathways potentially modulated by derivatives of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Chemical Derivatization start->derivatization purification Purification & Characterization derivatization->purification anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) purification->anti_inflammatory antimicrobial Antimicrobial Assays (MIC determination) purification->antimicrobial data IC50 / MIC Determination anticancer->data anti_inflammatory->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar nf_kb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) transcription->cytokines isoxazole Isoxazole Derivative isoxazole->ikk Inhibition apoptosis_pathway isoxazole Isoxazole Derivative bax Bax/Bak Activation isoxazole->bax Induction mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Agrochemical Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The agrochemical industry is confronted by significant challenges, including the rise of pest resistance, increasingly stringent environmental regulations, and the escalating costs of research and development.[1] These pressures necessitate the adoption of innovative and efficient synthetic methodologies to accelerate the discovery and development of novel, effective, and safer agrochemicals. Modern synthetic strategies such as flow chemistry, click chemistry, and C-H activation are transforming the way new active ingredients are created, offering improvements in efficiency, safety, and scalability.[2][3] These approaches not only streamline the synthesis of complex molecules but also expand the accessible chemical space for discovering new modes of action.[1] This document provides detailed application notes and protocols for several key technologies in modern agrochemical synthesis.

Application Note 1: Continuous Flow Synthesis of Agrochemical Intermediates

Introduction

Flow chemistry, or continuous flow synthesis, is a powerful technology that is increasingly being adopted in the agrochemical industry.[2][3] Unlike traditional batch synthesis, which involves discrete reaction steps in large vessels, flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs.[4] This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions.[5] The move from batch to continuous processing can dramatically reduce reaction times, improve product yield and purity, and facilitate safer scale-up from the lab to industrial production.[3][5]

Experimental Protocol: Continuous Flow Synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine

This protocol describes the continuous flow synthesis of a crucial intermediate for the selective herbicide, clethodim.[5] The process, adapted from batch methodology, demonstrates a significant intensification in reaction speed and efficiency.

Materials and Reagents:

  • Hydroxylamine hydrochloride

  • 1,3-Dichloropropene

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Toluene (or other suitable organic solvent)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

Equipment:

  • Two high-precision syringe pumps or HPLC pumps

  • T-mixer for reagent mixing

  • Microreactor or coiled tube reactor (e.g., PFA tubing)

  • Temperature-controlled bath (oil or water)

  • Back-pressure regulator

  • Collection vessel

  • Inline analytics (optional, e.g., IR or UV-Vis)

Procedure:

  • Reagent Preparation:

    • Solution A (Aqueous Phase): Prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Solution B (Organic Phase): Prepare a solution of 1,3-dichloropropene and the phase-transfer catalyst in toluene.

  • System Setup:

    • Assemble the flow chemistry setup as illustrated in the workflow diagram below.

    • Set the temperature of the reactor bath to the desired reaction temperature (e.g., 80°C).

    • Pressurize the system using the back-pressure regulator to ensure the solvent remains in a liquid state at the reaction temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at defined flow rates into the T-mixer. The ratio of flow rates will determine the stoichiometry.

    • The combined stream flows through the heated microreactor. The residence time is controlled by the total flow rate and the reactor volume. A typical residence time for this reaction in flow can be as short as 18 minutes.[5]

  • Work-up and Isolation:

    • The output stream from the reactor is cooled and collected in a vessel.

    • The organic and aqueous layers are separated.

    • The organic layer, containing the product, is washed, dried, and the solvent is removed under reduced pressure to yield the (E)-O-(3-chloro-2-propenyl)hydroxylamine intermediate.

Data Presentation

The following table summarizes the significant advantages of continuous flow synthesis over traditional batch methods for the production of the clethodim intermediate.[5]

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time > 10 hours~18 minutes
Yield ModerateHigh (>85%)
Safety Profile High risk (exothermic, handling of hazardous materials in bulk)Significantly enhanced (small reaction volumes, better heat dissipation)
Process Control Limited (temperature gradients, mixing issues)Precise (excellent control over temperature, time, and stoichiometry)
Scalability Complex and requires significant redevelopmentStraightforward (scaling-out by running multiple systems in parallel)

Visualization

G cluster_reaction Reaction Zone cluster_workup Product Collection & Work-up PumpA Pump A (Aqueous Phase) Mixer T-Mixer PumpA->Mixer Reagent A PumpB Pump B (Organic Phase) PumpB->Mixer Reagent B Reactor Heated Microreactor (e.g., 10 mL coil @ 80°C) Mixer->Reactor Mixed Reagents BPR Back-Pressure Regulator Reactor->BPR Product Stream Collection Collection Vessel BPR->Collection Separation Phase Separation & Purification Collection->Separation G cluster_building_blocks Building Blocks cluster_synthesis Synthesis Engine cluster_output Output Scaffold Core Scaffold (with Alkyne) Click CuAAC 'Click' Reaction Scaffold->Click Fragments Fragment Library (R1-N3, R2-N3, R3-N3...) Fragments->Click Library Diverse Compound Library Click->Library High Yield, High Purity Screening Biological Screening (Fungicidal, Herbicidal, etc.) Library->Screening SAR SAR & Lead Optimization Screening->SAR G Synthetic Strategy Comparison cluster_traditional Traditional Cross-Coupling cluster_CH C-H Activation Approach Start1 Heterocycle Step1 Halogenation (e.g., NBS, Br2) Start1->Step1 Inter1 Halogenated Heterocycle Step1->Inter1 Step 1 Step2 Cross-Coupling (e.g., Suzuki, Stille) + Aryl-B(OH)2 Inter1->Step2 Step 2 Product1 Final Product Step2->Product1 Start2 Heterocycle Step3 Direct C-H Arylation + Aryl-X (Pd Catalyst) Start2->Step3 Single Step Product2 Final Product Step3->Product2 G cluster_pathway Mitochondrial Electron Transport Chain (Fungus) Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Downstream ETC (Complex III, IV) SDH->ETC e- transfer Block ATP ATP Production ETC->ATP Death Fungal Cell Death ATP->Death Cessation leads to Fungicide SDHI Fungicide Fungicide->SDH Inhibition G Pesticide Pesticide Exposure ROS Increased ROS/RNS (e.g., O2•-, NO) Pesticide->ROS Mito Mitochondrial Dysfunction ROS->Mito causes Oxidation Oxidation of: - Lipids - Proteins - DNA ROS->Oxidation causes NFkB NF-κB Pathway Activation ROS->NFkB activates Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Oxidation->Apoptosis

References

Application Note: HPLC Analysis of Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-methoxyisoxazole-5-carboxylate. This method is crucial for researchers, scientists, and professionals in drug development for purity assessment, stability testing, and quality control. The described protocol utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This method is presented as a representative approach based on established analytical techniques for similar isoxazole derivatives.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The isoxazole ring is a significant pharmacophore in medicinal chemistry.[1] Accurate and precise analytical methods are therefore essential for ensuring the quality and consistency of this starting material and its subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the HPLC analysis of this compound, suitable for routine quality control and research applications. The method is based on reverse-phase chromatography, a common technique for the analysis of isoxazole derivatives.[2][3][4][5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetononitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Solutions

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the typical validation parameters for this type of HPLC method. These values are representative and should be verified for specific applications.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Standard Dissolve & Dilute Standard Standard->Dilute_Standard Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Inject Inject Standard/Sample Dilute_Standard->Inject Filter Filter Sample Solution Dilute_Sample->Filter Filter->Inject Setup Set HPLC Conditions (Gradient, Flow, Temp) Setup->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Analyte Integrate->Quantify Samples Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate quantification.

Logical_Relationship cluster_inputs Method Inputs cluster_process Analytical Process cluster_outputs Method Outputs cluster_goal Final Goal Column Stationary Phase (C18) Separation Analyte Separation Column->Separation Mobile_Phase Mobile Phase (ACN/Water Gradient) Mobile_Phase->Separation Flow_Rate Flow Rate (1.0 mL/min) Flow_Rate->Separation Detection Detection (UV 254 nm) Peak Peak Elution & Detection Detection->Peak Separation->Peak Resolution Peak Resolution Peak->Resolution Retention_Time Retention Time Peak->Retention_Time Peak_Area Peak Area Peak->Peak_Area Quantification Accurate Quantification Resolution->Quantification Retention_Time->Quantification Identification Peak_Area->Quantification

Caption: Logical relationship of HPLC parameters for accurate quantification.

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, along with UV detection, allows for excellent separation and quantification of the analyte. This method is suitable for implementation in quality control laboratories and research settings to ensure the purity and quality of this important pharmaceutical intermediate.

References

Application Note: Purification of Methyl 3-methoxyisoxazole-5-carboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of Methyl 3-methoxyisoxazole-5-carboxylate using silica gel column chromatography. This method is effective for isolating the target compound from reaction byproducts and unreacted starting materials, yielding a product of high purity suitable for subsequent use in pharmaceutical and agrochemical research and development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The purity of this compound is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Column chromatography is a widely used and effective technique for the purification of small organic molecules like isoxazole derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] This document outlines a standard laboratory procedure for the purification of this compound, including recommended materials, a step-by-step protocol, and expected outcomes.

Data Presentation

The following tables summarize the typical quantitative data associated with the purification of this compound by silica gel column chromatography. These values are based on reported literature and common laboratory practices for similar compounds.

Table 1: Chromatographic Conditions

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm particle size)
Mobile Phase80:20 (v/v) Petroleum Ether / Diethyl Ether[1]
Elution ModeIsocratic
Detection MethodThin Layer Chromatography (TLC) with UV visualization (254 nm)

Table 2: Process Parameters and Expected Results

ParameterValue/Range
Crude Product PurityTypically 70-90%
Final Product Purity>98%
Sample Loading (per 100g silica gel)1-5 g of crude material
Column Dimensions (for 1-2 g scale)40 mm internal diameter, 300 mm length
Flow Rate10-15 mL/min
Elution VolumeApproximately 5-8 column volumes
Yield66% (as reported in a specific synthesis)[1]

Experimental Protocol

This protocol details the purification of this compound on a 1.5 g scale.

Materials:

  • Crude this compound (approx. 1.5 g)

  • Silica Gel (60 Å, 40-63 µm), ~75 g

  • Petroleum Ether, HPLC grade

  • Diethyl Ether, HPLC grade

  • Glass chromatography column (e.g., 40 mm ID x 300 mm L)

  • Round bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel coated with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glass wool or fritted disc for column

  • Sand, washed

  • Collection tubes/flasks

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber saturated with the mobile phase (80:20 petroleum ether/diethyl ether).

    • Visualize the plate under a UV lamp to determine the Rf value of the product and identify impurities. The Rf of a related nitro-isoxazole was reported as 0.41 in this solvent system.[1]

  • Column Packing:

    • Insert a small plug of glass wool or ensure the fritted disc is in place at the bottom of the chromatography column.

    • Add a thin layer of sand (approx. 1 cm) over the glass wool/frit.

    • Prepare a slurry of silica gel (75 g) in the mobile phase (~200 mL).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound (1.5 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Rinse the sample flask with a small amount of the mobile phase and add it to the column to ensure complete transfer.

    • Drain the solvent until the sample has fully entered the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting fractions in appropriately sized test tubes or flasks.

    • Maintain a constant flow of the mobile phase through the column. A flow rate of 10-15 mL/min is recommended.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot each fraction on a TLC plate, alongside a spot of the crude material for reference.

    • Develop and visualize the TLC plates as described in step 1.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a colorless crystalline solid.[1]

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or melting point).

Visualization

Experimental Workflow Diagram

experimental_workflow start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution with 80:20 Petroleum Ether/Diethyl Ether sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_monitoring Fraction Monitoring by TLC fraction_collection->fraction_monitoring pooling Pooling of Pure Fractions fraction_monitoring->pooling Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal end Purified this compound solvent_removal->end

Caption: Workflow for the purification of this compound.

References

Application Note: A Robust Protocol for the Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reliable and efficient method for the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol outlines the reduction of the nitro precursor, methyl 4-nitro-3-methoxyisoxazole-5-carboxylate, using iron powder in an acetic acid-water mixture. This method provides a high yield of the desired amino compound with straightforward purification. All experimental procedures, including the synthesis of the starting nitro compound, are described in detail. Quantitative data is summarized for clarity, and a visual workflow is provided to guide researchers through the process.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The specific functionalization of the isoxazole ring is crucial for their biological activity. The presence of an amino group at the C4 position, as in methyl 4-amino-3-methoxyisoxazole-5-carboxylate, offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive protocol for the preparation of this key intermediate from its corresponding nitro precursor, ensuring reproducibility and high purity of the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate and its nitro precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Rf Value
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateC₆H₆N₂O₆202.1270Oily liquid0.41 (petroleum ether/Et₂O, 80:20)[1]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateC₆H₈N₂O₄172.1483111–1120.74 (DCM/EtOAc, 90:10)[1]

Experimental Protocols

Synthesis of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (Nitro Precursor)

The synthesis of the nitro precursor is a prerequisite for the main reaction and is adapted from established procedures.[1]

  • Preparation of Methyl 3-methoxyisoxazole-5-carboxylate: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (DMF, 10 ml) at 0°C, add K₂CO₃ (2.9 g, 21.0 mmol) and CH₃I (1.3 ml, 21.0 mmol).[1]

  • Stir the mixture at room temperature for 14 hours.[1]

  • Pour the reaction mixture into an ice-cold aqueous solution of HCl (0.5 M, 100 ml) and extract with Et₂O (5 x 80 ml).[1]

  • Wash the combined organic layers with a saturated aqueous solution of Na₂CO₃ (80 ml), dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (petroleum ether/Et₂O, 80:20) to afford this compound as a colorless crystalline solid.[1]

  • Nitration: To a solution of tetramethylammonium nitrate (2.9 g, 21.0 mmol) in dichloromethane (DCM, 3 ml) at room temperature, add triflic anhydride (5.9 g, 21.0 mmol).[2]

  • Stir the suspension for 2 hours.[2]

  • Add a solution of this compound (1.1 g, 7.0 mmol) in DCM (10 ml).[2]

  • Stir the mixture under reflux for 48 hours.[2]

  • Cool the mixture to room temperature and partition between water (30 ml) and DCM (40 ml).[2]

  • Separate the organic layer and wash with water (50 ml). Extract the aqueous layer with DCM (3 x 50 ml).[2]

  • Wash the combined organic layers with brine (50 ml), dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting yellow residue by silica gel column chromatography (petroleum ether/DCM, 50:50) to afford methyl 3-methoxy-4-nitroisoxazole-5-carboxylate as a yellowish oil.[1]

Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
  • To a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of acetic acid and water (12 ml), add iron powder (267 mg, 4.86 mmol).[1]

  • Stir the reaction mixture at 50°C for 2 hours.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.[1]

  • Partition the residue between water (20 ml) and ethyl acetate (EtOAc) (20 ml).[1]

  • Basify the mixture with a saturated aqueous solution of Na₂CO₃ and extract with EtOAc (3 x 20 ml).[1]

  • Wash the combined organic layers with brine (20 ml), dry over MgSO₄, filter, and concentrate under reduced pressure to yield a pale-yellow solid.[1]

  • Purify the solid by silica gel column chromatography (100% DCM) to afford methyl 4-amino-3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.[1]

Characterization Data

The synthesized methyl 4-amino-3-methoxyisoxazole-5-carboxylate was characterized by NMR and HRMS.

  • ¹H NMR (500 MHz, CDCl₃), δ (p.p.m): 4.15 (br s, 2H), 4.05 (3H, s), 3.92 (3H, s).[1]

  • ¹³C NMR (125 MHz, CDCl₃), δ (p.p.m): 164.5, 159.1, 138.4, 125.6, 57.5, 51.9.[1]

  • HRMS m/z (ESI⁺): found: [M + Na]⁺ 195.0373, C₆H₈N₂O₄Na requires [M + Na]⁺ 195.0382.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Workflow cluster_nitro_synthesis Synthesis of Nitro Precursor cluster_amino_synthesis Synthesis of Amino Compound start_nitro Methyl 3-hydroxyisoxazole- 5-carboxylate methylation Methylation (CH3I, K2CO3, DMF) start_nitro->methylation methylated_product Methyl 3-methoxyisoxazole- 5-carboxylate methylation->methylated_product nitration Nitration (Tf2O, (CH3)4NNO3, DCM) methylated_product->nitration nitro_precursor Methyl 3-methoxy-4-nitro- isoxazole-5-carboxylate nitration->nitro_precursor start_amino Methyl 3-methoxy-4-nitro- isoxazole-5-carboxylate reduction Reduction (Fe, AcOH/H2O, 50°C) start_amino->reduction workup Workup (EtOAc extraction, Na2CO3 wash) reduction->workup purification Purification (Silica gel chromatography) workup->purification final_product Methyl 4-amino-3-methoxy- isoxazole-5-carboxylate purification->final_product

Caption: Synthetic pathway for methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

Experimental_Workflow start Dissolve Nitro Precursor in AcOH/H2O add_fe Add Iron Powder start->add_fe heat Heat at 50°C for 2h add_fe->heat cool Cool to Room Temperature heat->cool concentrate Remove Solvents cool->concentrate partition Partition between H2O and EtOAc concentrate->partition basify Basify with Na2CO3 (aq) partition->basify extract Extract with EtOAc (3x) basify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Silica Gel Column Chromatography (DCM) filter_concentrate->chromatography end Pure Amino Compound chromatography->end

Caption: Step-by-step workflow for the reduction of the nitro precursor.

Conclusion

The protocol described herein provides a clear and reproducible method for the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. The use of readily available and inexpensive reagents for the reduction step makes this procedure scalable and applicable for routine laboratory synthesis. The detailed experimental steps and characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: Derivatization of the Carboxylate Group on Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylate group on Methyl 3-methoxyisoxazole-5-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocols describe the hydrolysis of the methyl ester to the corresponding carboxylic acid, its subsequent conversion to a reactive acyl chloride, and the formation of amide derivatives using various coupling methods.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes typical quantitative data for the derivatization of this compound based on established chemical transformations. Yields are representative and may vary depending on the specific substrate and reaction conditions.

TransformationReagentsSolvent(s)Reaction TimeTypical Yield (%)
Hydrolysis Sodium Hydroxide (NaOH)Methanol/Water/THF18-20 hours>90%
Acyl Chloride Formation Thionyl Chloride (SOCl₂)Toluene or DCM (optional)2-3 hours>95%
Amide Coupling (from Acid)
- Method A: One-Pot SOCl₂SOCl₂, Amine, TriethylamineDichloromethane (DCM)5-20 minutes80-95%
- Method B: EDC/DMAP CouplingEDC, DMAP, AmineDichloromethane (DCM)12-24 hours70-90%
- Method C: HATU CouplingHATU, Amine, DIPEADimethylformamide (DMF)1-4 hours85-95%

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the key experimental workflows for the derivatization of this compound.

G start This compound acid 3-methoxyisoxazole-5-carboxylic acid start->acid Hydrolysis acyl_chloride 3-methoxyisoxazole-5-carbonyl chloride acid->acyl_chloride Chlorination amide N-substituted-3-methoxyisoxazole-5-carboxamide acid->amide Amide Coupling acyl_chloride->amide Amination

Caption: Overall derivatization workflow.

G cluster_hydrolysis Protocol 1: Hydrolysis start_h Dissolve Methyl Ester in THF/Methanol add_naoh Add NaOH solution start_h->add_naoh stir Stir at RT for 18-20h add_naoh->stir acidify Acidify with HCl (pH 2) stir->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product_h 3-methoxyisoxazole-5-carboxylic acid dry_concentrate->product_h

Caption: Workflow for ester hydrolysis.

G cluster_amide_coupling Protocol 3: Amide Coupling from Carboxylic Acid cluster_A Method A: SOCl₂ cluster_B Method B: EDC/DMAP cluster_C Method C: HATU acid_start 3-methoxyisoxazole-5-carboxylic acid a1 Dissolve Acid, Amine, Et3N in DCM acid_start->a1 b1 Dissolve Acid, DMAP, EDC in DCM acid_start->b1 c1 Dissolve Acid, HATU, DIPEA in DMF acid_start->c1 a2 Add SOCl₂ a1->a2 a3 Stir at RT (5-20 min) a2->a3 a4 Workup a3->a4 amide_product N-substituted-3-methoxyisoxazole-5-carboxamide a4->amide_product b2 Stir at RT (30 min) b1->b2 b3 Add Amine b2->b3 b4 Stir at RT (12-24h) b3->b4 b4->amide_product c2 Stir at RT (15-30 min) c1->c2 c3 Add Amine c2->c3 c4 Stir at RT (1-4h) c3->c4 c4->amide_product

Caption: Amide coupling workflows.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran and methanol.

  • In a separate container, prepare a solution of sodium hydroxide (2 equivalents) in water.

  • Slowly add the aqueous NaOH solution to the solution of the ester while stirring.

  • Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Carefully adjust the pH of the aqueous layer to approximately 2 by the dropwise addition of 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methoxyisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step without further purification.[1]

Protocol 2: Conversion of 3-methoxyisoxazole-5-carboxylic Acid to Acyl Chloride

This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride.

Materials:

  • 3-methoxyisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional)

  • Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing 3-methoxyisoxazole-5-carboxylic acid (1 equivalent), add thionyl chloride (2-5 equivalents). Toluene can be used as a solvent if necessary.

  • Add a catalytic amount (1-2 drops) of DMF.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. If toluene was used as a solvent, it can be removed by rotary evaporation.

  • The resulting crude 3-methoxyisoxazole-5-carbonyl chloride can be used directly in the next step.

Protocol 3: Synthesis of N-substituted-3-methoxyisoxazole-5-carboxamides

The following are three common methods for the coupling of 3-methoxyisoxazole-5-carboxylic acid with a primary or secondary amine to form the corresponding amide.

This efficient one-pot procedure generates the acyl chloride in situ followed by reaction with an amine.[2][3]

Materials:

  • 3-methoxyisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve the carboxylic acid (1 equivalent), the amine (1 equivalent), and triethylamine (3 equivalents) in dichloromethane.

  • Add thionyl chloride (1 equivalent) to the mixture at room temperature and stir.

  • The reaction is typically complete within 5-20 minutes. Monitor by TLC.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to obtain the amide.[2]

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 4-Dimethylaminopyridine (DMAP) as a catalyst.[4][5]

Materials:

  • 3-methoxyisoxazole-5-carboxylic acid

  • EDC (or EDC·HCl)

  • DMAP

  • Desired primary or secondary amine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), DMAP (0.2 equivalents), and EDC (1.1 equivalents) in dichloromethane.

  • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

  • Add the amine (1.05 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4][5]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times.

Materials:

  • 3-methoxyisoxazole-5-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Application Notes and Protocols: Synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid, a valuable building block in pharmaceutical and agrochemical research. The primary route described herein utilizes methyl 3-hydroxy-5-isoxazolecarboxylate as a key precursor.

Synthetic Overview

The synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid can be achieved through a multi-step process commencing from dimethyl fumarate.[1] A key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate, is first synthesized and then subjected to a two-carbon homologation sequence. This sequence involves ester reduction, chlorination, and a nucleophilic substitution, ultimately yielding the target compound.[1]

Synthetic Pathway

Synthesis_Pathway A Dimethyl Fumarate B Methyl 3-hydroxy-5- isoxazolecarboxylate A->B Bromination, Condensation with Hydroxyurea C Intermediate Alcohol B->C Ester Reduction D Intermediate Chloride C->D Chlorination E Homologated Ester D->E Nucleophilic Substitution with Triethylmethanetricarboxylate F 3-(3-methoxyisoxazol-5-yl) propanoic acid E->F Decarboxylation

Caption: Synthetic workflow for 3-(3-methoxyisoxazol-5-yl) propanoic acid.

Experimental Protocols

I. Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate

This precursor is prepared on a kilogram scale through the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea.[1]

II. Two-Carbon Homologation of Methyl 3-hydroxy-5-isoxazolecarboxylate

The following steps detail the conversion of the precursor to the final product.

1. Ester Reduction:

  • The methyl 3-hydroxy-5-isoxazolecarboxylate is reduced to its corresponding alcohol.

2. Chlorination:

  • The intermediate alcohol is then converted to a chloride.

3. Nucleophilic Substitution and Decarboxylation:

  • The chloride intermediate undergoes a nucleophilic substitution with triethylmethanetricarboxylate.

  • Subsequent decarboxylation yields 3-(3-methoxyisoxazol-5-yl) propanoic acid.[1]

Work-up and Purification:

  • For the isolation of the final product, a solvent switch from aqueous acetic acid to toluene is performed for an extractive workup.

  • Toluene facilitates the removal of acetic acid via azeotropic distillation.

  • An acidic aqueous wash is used to extract sodium salts.

  • To minimize product loss due to its water solubility, the aqueous layer is back-extracted with ethyl acetate.

  • The final product is crystallized from ethyl acetate. A cooling ramp from 60°C to 0°C over 1 hour is applied, followed by aging for 1 hour at 0°C before filtration.[1]

Data Presentation

ParameterValueReference
Final Product 3-(3-methoxyisoxazol-5-yl) propanoic acid[1]
Appearance White solid[1]
Yield 64%[1]
Purity (a/a) >99%[1]
Purity (w/w) 99%[1]

Logical Relationship Diagram

Logical_Relationships cluster_Precursor Precursor Synthesis cluster_Homologation Homologation & Final Product DimethylFumarate Dimethyl Fumarate Bromination Photoflow Bromination DimethylFumarate->Bromination Condensation Condensation Bromination->Condensation Hydroxyurea Hydroxyurea Hydroxyurea->Condensation Precursor Methyl 3-hydroxy-5- isoxazolecarboxylate Condensation->Precursor Reduction Ester Reduction Precursor->Reduction Chlorination Chlorination Reduction->Chlorination NucleophilicSub Nucleophilic Substitution Chlorination->NucleophilicSub Decarboxylation Decarboxylation NucleophilicSub->Decarboxylation FinalProduct 3-(3-methoxyisoxazol-5-yl) propanoic acid Decarboxylation->FinalProduct

Caption: Key stages in the synthesis of the target molecule.

References

Application Notes and Protocols for Large-Scale Synthesis of Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of isoxazole derivatives, a critical scaffold in modern drug discovery. The methodologies outlined are designed for high-throughput synthesis and library generation, enabling the rapid exploration of chemical space to identify novel therapeutic agents.

Introduction to Isoxazole Derivatives in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds that are prominent in medicinal chemistry due to their diverse biological activities.[1][2][3] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds for the design of novel drugs.[4] Isoxazole-containing compounds have demonstrated a wide range of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3][4] Several commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole core, highlighting its clinical significance.[5]

The synthesis of diverse libraries of isoxazole derivatives is a key strategy in drug discovery programs to perform structure-activity relationship (SAR) studies and identify lead compounds.[6][7] The protocols detailed below are optimized for efficiency, scalability, and versatility, allowing for the generation of large numbers of analogs for biological screening.

Key Synthetic Methodologies for Large-Scale Isoxazole Synthesis

The most prevalent and versatile method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of alkynes with nitrile oxides.[8][9][10] This reaction allows for the convergent assembly of the isoxazole ring from readily available starting materials. For large-scale and library synthesis, in situ generation of the nitrile oxide is preferred to avoid handling this potentially unstable intermediate.

Other notable methods include:

  • Copper-Catalyzed Cycloaddition: The use of copper catalysts enhances the rate and regioselectivity of the 1,3-dipolar cycloaddition, particularly for the synthesis of 3,5-disubstituted isoxazoles.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purities compared to conventional heating methods.[11][12] This is particularly advantageous for high-throughput synthesis.

  • Multi-component Reactions: One-pot, multi-component reactions streamline the synthetic process by combining several steps without the need for intermediate purification, increasing overall efficiency.[13]

Experimental Protocols

Protocol 1: Large-Scale Parallel Synthesis of a 3,5-Disubstituted Isoxazole Library via 1,3-Dipolar Cycloaddition

This protocol describes the parallel synthesis of a library of 3,5-disubstituted isoxazoles in a 96-well plate format, suitable for high-throughput screening. The nitrile oxide intermediate is generated in situ from the corresponding aldoxime using a mild oxidizing agent.

Materials:

  • Array of substituted aldoximes (0.2 M in a suitable solvent like THF or DMF)

  • Array of terminal alkynes (0.2 M in a suitable solvent)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional, for high-throughput setup)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reaction Plates: To each well of a 96-well reaction plate, add the corresponding aldoxime solution (100 µL, 0.02 mmol).

  • Addition of Alkyne: Add the corresponding terminal alkyne solution (100 µL, 0.02 mmol) to each well.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • Under an inert atmosphere, add a solution of N-Chlorosuccinimide (0.022 mmol in 50 µL of anhydrous solvent) to each well.

    • Immediately follow with the addition of triethylamine (0.024 mmol in 50 µL of anhydrous solvent).

  • Reaction Incubation: Seal the reaction plate and allow it to shake at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water to each well.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers can be combined and washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • Purification of the individual isoxazole derivatives can be achieved by parallel flash chromatography or preparative HPLC.

Quantitative Data Summary:

EntryAldoxime (R1)Alkyne (R2)Yield (%)Purity (%)
14-MethoxybenzaldoximePhenylacetylene85>95
24-ChlorobenzaldoximePhenylacetylene82>95
32-Naphthaldehyde oxime1-Heptyne78>90
44-Methoxybenzaldoxime1-Heptyne88>95
54-Chlorobenzaldoxime1-Heptyne80>95
62-Naphthaldehyde oximePhenylacetylene75>90
...............

Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Multi-gram Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed Cycloaddition

This protocol is suitable for the multi-gram synthesis of a single, targeted isoxazole derivative.

Materials:

  • Substituted Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Sodium Hydroxide (1.1 eq)

  • Terminal Alkyne (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde in the t-BuOH/H₂O mixture. Add hydroxylamine hydrochloride and sodium hydroxide and stir at room temperature for 1-2 hours until oxime formation is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add the terminal alkyne, copper(II) sulfate pentahydrate, and sodium ascorbate.

  • Reaction: Stir the reaction vigorously at room temperature for 4-8 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Representative Synthesis:

Aldehyde (R1)Alkyne (R2)ScaleYield (g)Yield (%)Purity (%)
BenzaldehydePhenylacetylene10 g15.889>98
4-Anisaldehyde1-Hexyne5 g7.285>97

Visualizations

Experimental Workflow for Parallel Isoxazole Synthesis

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_node Dispense Aldoxime Solutions (96-well plate) reagent_node Add Alkyne Solutions prep_node->reagent_node reagent_node2 Add NCS and TEA Solutions (Inert Atmosphere) reagent_node->reagent_node2 reaction_node Seal Plate and Shake (12-24h, RT) reagent_node2->reaction_node workup_node Quench with Water and Extract reaction_node->workup_node purify_node Parallel Purification (HPLC or Flash Chromatography) workup_node->purify_node analysis_node LC-MS and NMR Analysis purify_node->analysis_node G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) phospholipase Phospholipase A2 stimuli->phospholipase Activates membrane Cell Membrane arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Converted by Prostaglandin Synthases inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates isoxazole Isoxazole Inhibitor (e.g., Valdecoxib) isoxazole->cox2

References

Application Notes and Protocols for the Analytical Characterization of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole and its derivatives are a significant class of five-membered heterocyclic compounds, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their wide-ranging activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in drug discovery and medicinal chemistry.[2][4][5][6] Accurate and unambiguous characterization of these compounds is paramount to understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the structural elucidation and characterization of isoxazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of isoxazole derivatives.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the isoxazole ring structure and the identification of substituents.[7] Techniques like ¹⁷O NMR can also offer specific insights into the electronic structure of the heterocyclic ring oxygen.[8] Solid-state NMR can be employed to differentiate between isomers like oxazole and isoxazole by identifying carbon-nitrogen bonds.[9]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isoxazole compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition (¹H NMR):

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Apply a 90° pulse angle.

    • Set an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds).

    • Collect a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128-1024 scans or more).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Data Presentation: Typical NMR Chemical Shifts

Quantitative NMR data for isoxazole and its derivatives are summarized below.

Nucleus Position on Isoxazole Ring Typical Chemical Shift (δ) in ppm Reference
¹HH-38.49[10]
¹HH-46.39[10]
¹HH-58.31[10]
¹³CC-3157.8[10]
¹³CC-4103.6[10]
¹³CC-5149.1[10]
¹⁷ORing Oxygen (in 3,5-diphenylisoxazole)329.0[8]

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the isoxazole ring.

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For isoxazole derivatives, IR spectroscopy is used to confirm the presence of the heterocyclic ring through its characteristic vibrations, as well as to identify substituent groups. Key vibrational bands include C=N, C=C, and N-O stretching within the ring.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid isoxazole compound directly onto the ATR crystal.

    • If the sample is a liquid, a single drop is sufficient.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peaks with known correlation tables to identify functional groups.

Data Presentation: Characteristic IR Absorption Bands
Vibrational Mode Functional Group **Typical Wavenumber (cm⁻¹) **Reference
C=N StretchIsoxazole Ring1612 - 1643[12]
C-N StretchIsoxazole Ring1250 - 1276[11][12]
N-O StretchIsoxazole Ring1110 - 1168[11][12]
C-O StretchIsoxazole Ring~1068[11]
C-H Aromatic StretchAromatic Substituents~3007[13]

Mass Spectrometry (MS)

Application Note: Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of isoxazole compounds.[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, the fragmentation patterns observed upon ionization (e.g., by electron impact, EI) provide valuable structural information that can help confirm the identity of the compound and its substituents.[14][15] Collision-induced dissociation (CID) studies can be used to probe the detailed fragmentation chemistry of these molecules.[14]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile solids, a direct insertion probe is employed.

  • Ionization:

    • The sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum plots ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern by identifying the mass differences between major peaks, which correspond to the loss of neutral fragments. Compare this pattern to known fragmentation pathways for isoxazoles.[16]

Visualization: Common Fragmentation Pathway

The following diagram illustrates a generalized fragmentation pathway for a substituted isoxazole.

fragmentation_pathway M Molecular Ion [M]⁺˙ F1 [M - R¹CN]⁺˙ M->F1 - R¹CN F2 [M - CO]⁺˙ M->F2 - CO F3 [M - R³]⁺ M->F3 - R³ Other Other Fragments F1->Other F2->Other F3->Other

Caption: Generalized fragmentation pathway for isoxazoles in EI-MS.

High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of isoxazole compounds.[17] It is routinely used to assess the purity of synthesized compounds, isolate impurities for characterization, and in pharmacokinetic studies to quantify drug levels in biological matrices.[17][18] Reverse-phase HPLC is the most common mode used for these applications.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Column:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).[17]

    • Elution: An isocratic (constant mobile phase composition) or gradient (changing composition) method can be used. A gradient is often used for initial method development.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: A UV detector set to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy). A Diode Array Detector (DAD) is useful for acquiring full UV spectra.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a defined volume of the sample (e.g., 10 µL).

    • Record the chromatogram.

    • The purity of the sample is determined by integrating the area of all peaks. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: Example HPLC Conditions
Parameter Condition Reference
Column Newcrom R1 (Reverse Phase)[17]
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid[17]
Alternative Mobile Phase (MS-compatible) MeCN and Water with Formic Acid[17]
Column (Pharmacokinetics) Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm)[18]
Mobile Phase (Pharmacokinetics) Gradient of 0.1% aqueous formic acid and methanol[18]
Detection HPLC-MS/MS (Multiple Reaction Monitoring)[18]

Single-Crystal X-ray Crystallography

Application Note: X-ray crystallography is the definitive, "gold standard" method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[19] It provides precise, unambiguous information on bond lengths, bond angles, and torsional angles, which is crucial for confirming stereochemistry, understanding conformation, and informing rational drug design and SAR studies.[19][20]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most critical and challenging step.

    • Grow a single crystal of the purified isoxazole compound of suitable quality (typically >0.1 mm in all dimensions and free of major defects).

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a saturated solution.[19]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal while a detector records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).[19]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to generate an electron density map of the crystal's unit cell.

    • From this map, the positions of the individual atoms in the molecule are determined (structure solution).

    • The atomic positions and other parameters (e.g., thermal displacement) are adjusted to achieve the best fit between the calculated and observed diffraction data (structure refinement).[19]

Data Presentation: Example Crystallographic Data

The table below presents representative data for an isoxazole derivative.

Parameter Value Description
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
Bond Length (N-O) ~1.4 ÅThe distance between the nitrogen and oxygen atoms.
Bond Length (C=N) ~1.3 ÅThe distance of the carbon-nitrogen double bond.
Bond Angle (C-N-O) ~110°The angle formed by the C, N, and O atoms in the ring.
Note: These are approximate values; precise data is obtained for each specific crystal structure.[19]

Integrated Characterization Workflow

For a newly synthesized isoxazole compound, a combination of these analytical techniques is employed in a logical sequence to provide a complete and unambiguous characterization.

characterization_workflow start New Isoxazole Compound Synthesis purify Purification (e.g., Column Chromatography, Recrystallization) start->purify purity Purity Assessment (HPLC, TLC) purify->purity purity->purify If Impure structure Structural Elucidation purity->structure If Pure nmr NMR (¹H, ¹³C) ms Mass Spectrometry (HRMS for Formula) ir IR Spectroscopy (Functional Groups) confirm Definitive Structure Confirmation nmr->confirm ms->confirm ir->confirm xray X-ray Crystallography (3D Structure) confirm->xray If crystal available final Fully Characterized Compound confirm->final Structure Consistent xray->final

Caption: Integrated workflow for isoxazole compound characterization.

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, mechanism of action, and anticancer activity of three classes of novel anticancer agents: Brevilin A derivatives, Quinoline-Chalcone hybrids, and Verticillin A. Detailed experimental protocols for their synthesis and evaluation are provided to facilitate further research and development in the field of oncology.

Brevilin A Derivatives

Application Note: Brevilin A, a naturally occurring sesquiterpene lactone, has demonstrated significant anticancer properties. Its derivatives are being explored to enhance efficacy and overcome limitations of the parent compound.[1][2] Strategic modifications of the Brevilin A scaffold have led to the development of potent derivatives that induce apoptosis and inhibit cancer cell proliferation by targeting key signaling pathways, including the PI3K/AKT/mTOR and STAT3/JAK pathways.[1][3][4]

Quantitative Anticancer Activity of Brevilin A and Its Derivatives
CompoundModificationIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. SW480 (Colon Cancer)IC50 (µM) vs. MDA-MB-231 (Breast Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)Reference
Brevilin A (BA)Parent Compound15.8 ± 1.210.08610.08610.086[3]
BA-9Acetylated C11-hydroxymethylSignificantly improved vs. BASignificantly improved vs. BASignificantly improved vs. BASignificantly improved vs. BA[5]
BA-10Acetylated C11-hydroxymethylSignificantly improved vs. BASignificantly improved vs. BASignificantly improved vs. BASignificantly improved vs. BA[5]
Compound 1Derivative---3.7[3]
Compound 4Derivative----[3]

Note: "Significantly improved vs. BA" indicates that the derivatives showed greater potency than the parent Brevilin A compound, though specific IC50 values were not always provided in the source material.

Experimental Protocols

Protocol 1: Synthesis of Brevilin A Derivative BA-8 (Aldol Reaction) [5]

  • Reaction Setup: To a solution of Brevilin A (1 equivalent) in a suitable solvent (e.g., ethanol), add paraformaldehyde (excess) and sodium carbonate (catalytic amount).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford BA-8.

Protocol 2: Synthesis of Brevilin A Derivatives BA-9 to BA-12 (Acetylation) [5]

  • Reaction Setup: Dissolve BA-8 (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the corresponding acylating agent (e.g., p-nitrobenzoyl chloride, methacrylic anhydride, acetic anhydride, or succinic anhydride) (1.1 equivalents) and a base (e.g., triethylamine or pyridine) (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the desired acetylated derivative.

Protocol 3: Cell Viability Assay (MTT Assay) [3]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, SW480, MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Brevilin A and its derivatives for 48 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Quinoline-Chalcone Hybrids

Application Note: Quinoline-chalcone hybrids are synthetic compounds that combine the structural features of both quinoline and chalcone moieties, both of which are known to exhibit anticancer properties.[6] These hybrids have been shown to target various cancer cell lines, including those of the lung, colon, and breast, by inhibiting critical signaling pathways such as the PI3K/Akt/mTOR pathway and inducing apoptosis.[7][8]

Quantitative Anticancer Activity of Quinoline-Chalcone Hybrids
CompoundIC50 (µM) vs. MGC-803 (Gastric Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. K-562 (Leukemia)Reference
12e1.385.345.21--[9][10]
9i---3.911.91[7][8]
9j---5.292.67[7][8]
5-Fu (control)6.2210.411.1--[9]
Cisplatin (control)----2.71[7]
Experimental Protocols

Protocol 4: General Synthesis of Quinoline-Chalcone Hybrids [7][9]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reaction Setup: Dissolve 4-aminoacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the chalcone intermediate.

Step 2: Synthesis of Quinoline-Chalcone Hybrid (Substitution Reaction)

  • Reaction Setup: Reflux a mixture of the chalcone intermediate (1 equivalent) and 4-chloro-2-methylquinoline (1 equivalent) in ethanol in the presence of a catalytic amount of hydrochloric acid.

  • Reaction Conditions: Monitor the reaction by TLC until completion.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Verticillin A

Application Note: Verticillin A is a complex fungal metabolite that has garnered significant interest as a potential anticancer agent due to its potent cytotoxicity against a range of cancer cell lines, including high-grade serous ovarian cancer and pancreatic cancer.[11][12] Its mechanism of action involves the induction of DNA damage and apoptosis.[11] The total synthesis of Verticillin A is a challenging multi-step process that has recently been achieved, opening avenues for the synthesis of analogs with potentially improved therapeutic properties.[10]

Quantitative Anticancer Activity of Verticillin A and Its Derivatives

| Compound | IC50 (nM) vs. OVSAHO (Ovarian Cancer) | IC50 (nM) vs. OVCAR4 (Ovarian Cancer) | IC50 (nM) vs. OVCAR8 (Ovarian Cancer) | IC50 (nM) vs. Miapaca-2 (Pancreatic Cancer) | IC50 (nM) vs. Panc02-H7 (Pancreatic Cancer) | Reference | |---|---|---|---|---|---| | Verticillin A | 60 | 47 | 45 | 22.7 | 12.3 |[11][12] | | Verticillin A-eNPs | - | 29 | 32 | - | - |[11] | | Verticillin H | - | 229 | - | - | - |[1] | | Verticillin A succinate | Nanomolar activity | Nanomolar activity | Nanomolar activity | - | - |[13] | | Verticillin D | Nanomolar activity | Nanomolar activity | Nanomolar activity | - | - |[13] |

Note: eNPs refer to expansile nanoparticles, a drug delivery system.

Synthetic Approach Overview

The total synthesis of (+)-Verticillin A is a complex, 16-step process.[10] A key challenge in the synthesis is the stereoselective formation of the epidithiodiketopiperazine (ETP) core. The successful strategy involves:

  • Monomeric Substrate Preparation: Synthesis of a complex monomeric diketopiperazine precursor.

  • Stereoselective Sulfidation: Introduction of the disulfide bridge with the correct stereochemistry on the monomeric unit.

  • Dimerization: A crucial carbon-carbon bond-forming reaction to couple two monomer units.

  • Final Modifications: Subsequent steps to complete the natural product structure.

Due to the intricate and proprietary nature of the full 16-step synthesis, a detailed step-by-step protocol is not publicly available. The overall strategy, however, highlights the advanced synthetic chemistry required to access this potent natural product.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Targeted by Novel Anticancer Agents

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PTEN [label="PTEN", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; BrevilinA [label="Brevilin A\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; QuinolineChalcone [label="Quinoline-Chalcone\nHybrids", fillcolor="#FBBC05", fontcolor="#202124", shape=box];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; PTEN -> PIP3 [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#5F6368"]; AKT -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"];

BrevilinA -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibits", fontsize=8, fontcolor="#EA4335"]; QuinolineChalcone -> PI3K [arrowhead=tee, color="#FBBC05", label="Inhibits", fontsize=8, fontcolor="#FBBC05"]; BrevilinA -> AKT [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; QuinolineChalcone -> AKT [arrowhead=tee, color="#FBBC05", style=dashed, label="Inhibits", fontsize=8, fontcolor="#FBBC05"]; }

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

// Edges GF -> RTK; RTK -> Ras [label="Activates", fontsize=8, fontcolor="#5F6368"]; Ras -> Raf [label="Activates", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK [label="Activates", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK [label="Activates", fontsize=8, fontcolor="#5F6368"]; ERK -> Transcription [label="Promotes", fontsize=8, fontcolor="#5F6368"]; }

Caption: Ras/MAPK signaling cascade in cancer.

Experimental Workflows

// Nodes BrevilinA [label="Brevilin A\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldol [label="Aldol Reaction\n(e.g., with Paraformaldehyde)", fillcolor="#FFFFFF", fontcolor="#202124"]; BA8 [label="Brevilin A Derivative\n(e.g., BA-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Acetylation\n(various anhydrides/\nchlorides)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Final Brevilin A\nDerivatives (e.g., BA-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Purification2 [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges BrevilinA -> Aldol; Aldol -> Purification1; Purification1 -> BA8; BA8 -> Acetylation; Acetylation -> Purification2; Purification2 -> FinalProduct; }

Caption: Workflow for Brevilin A derivative synthesis.

// Nodes Start [label="4-Aminoacetophenone\n+ Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ClaisenSchmidt [label="Claisen-Schmidt\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; Chalcone [label="Chalcone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Substitution [label="Substitution Reaction\nwith 4-Chloro-2-methylquinoline", fillcolor="#FFFFFF", fontcolor="#202124"]; Hybrid [label="Quinoline-Chalcone\nHybrid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Recrystallization", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Purification2 [label="Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges Start -> ClaisenSchmidt; ClaisenSchmidt -> Purification1; Purification1 -> Chalcone; Chalcone -> Substitution; Substitution -> Purification2; Purification2 -> Hybrid; }

Caption: Workflow for Quinoline-Chalcone hybrid synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3-methoxyisoxazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used method is the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate. This reaction typically involves the use of a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is Methyl 3-hydroxyisoxazole-5-carboxylate. The key reagents include a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF).[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (Methyl 3-hydroxyisoxazole-5-carboxylate) and the appearance of the product spot (this compound) will indicate the reaction's progression. Staining with potassium permanganate (KMnO₄) can help visualize the spots on the TLC plate.

Q4: What are the typical yields for this synthesis?

A4: With proper optimization of reaction conditions and purification, a yield of around 66% can be expected for the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate to obtain this compound.[1]

Q5: How is the final product purified?

A5: The final product, this compound, is typically purified by silica gel column chromatography.[1] A common mobile phase for the chromatography is a mixture of petroleum ether and diethyl ether (e.g., 80:20 v/v).[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded methylating agent (methyl iodide). 2. Insufficiently dried glassware or solvent, leading to quenching of the base. 3. The base (e.g., K₂CO₃) is not sufficiently strong or is of poor quality. 4. Reaction temperature is too low.1. Use fresh, high-purity methyl iodide. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Use freshly ground, anhydrous potassium carbonate. Consider using a stronger base if necessary, but be mindful of potential side reactions. 4. While the reaction is often run at room temperature after initial cooling, gentle heating may be required if the reaction is sluggish. Monitor by TLC to avoid decomposition.
Presence of Unreacted Starting Material 1. Insufficient amount of methylating agent or base. 2. Short reaction time.1. Increase the molar equivalents of methyl iodide and potassium carbonate. A common ratio is 1.5 equivalents of each relative to the starting material.[1] 2. Extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. The reaction may take up to 14 hours.[1]
Formation of Side Products 1. N-methylation in addition to O-methylation. 2. Hydrolysis of the ester group if water is present.1. While O-methylation is generally favored for this substrate, side reactions can occur. Careful control of reaction conditions (temperature, stoichiometry) is important. Purification by column chromatography should separate the isomers. 2. Ensure anhydrous conditions throughout the reaction and workup.
Difficulties in Product Isolation/Purification 1. Co-elution of the product with impurities during column chromatography. 2. The product is an oil and difficult to handle.1. Adjust the polarity of the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. 2. The product is reported as a colorless crystalline solid.[1] If an oil is obtained, it may indicate the presence of impurities. Re-purification may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Ice

  • Hydrochloric acid (HCl), 0.5 M aqueous solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (CH₃I, 1.5 eq) at 0 °C (ice bath).

  • Stir the reaction mixture at room temperature for 14 hours.

  • After 14 hours, pour the reaction mixture into an ice-cold aqueous solution of HCl (0.5 M).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate, followed by brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20 v/v) as the eluent to afford this compound as a colorless crystalline solid.

Quantitative Data Summary

Reactant/Reagent Molar Equivalents
Methyl 3-hydroxyisoxazole-5-carboxylate1.0
Potassium carbonate (K₂CO₃)1.5
Methyl iodide (CH₃I)1.5
Parameter Value Reference
Reaction Time14 hours[1]
Reaction Temperature0 °C to Room Temperature[1]
Reported Yield66%[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Start reagents Dissolve Methyl 3-hydroxyisoxazole-5-carboxylate in DMF start->reagents add_base Add K2CO3 reagents->add_base cool Cool to 0 °C add_base->cool add_meI Add CH3I cool->add_meI react Stir at RT for 14h add_meI->react quench Pour into ice-cold 0.5 M HCl react->quench extract Extract with Et2O quench->extract wash Wash with Na2CO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Methyl 3-methoxyisoxazole- 5-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low or No Product? check_reagents Check Reagent Quality (CH3I, K2CO3) start->check_reagents Yes check_impurities Side Products Observed? start->check_impurities No solution1 Use fresh, high-purity reagents check_reagents->solution1 Issue Found check_conditions Verify Anhydrous Conditions solution2 Ensure oven-dried glassware and anhydrous solvents check_conditions->solution2 Issue Found check_time_temp Review Reaction Time & Temperature solution3 Increase reaction time or adjust temperature check_time_temp->solution3 Issue Found adjust_purification Optimize Column Chromatography check_impurities->adjust_purification Yes end Successful Synthesis check_impurities->end No adjust_purification->end reassess_conditions Re-evaluate Stoichiometry and Temperature reassess_conditions->end

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Methoxyisoxazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-methoxyisoxazole-5-carboxylates, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: My yield for the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate is significantly lower than the reported 66%. What are the most likely causes?

A1: Low yields in this specific methylation reaction can often be attributed to several factors:

  • Incomplete deprotonation: The reaction requires the formation of an oxygen anion from the hydroxyl group. If the base is not strong enough or is not used in sufficient quantity, a significant portion of the starting material will not be deprotonated and will remain unreacted.

  • Moisture in the reaction: The presence of water can consume the base and protonate the desired oxygen anion, preventing methylation. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal reaction temperature: While the reaction is often started at a lower temperature (e.g., 0°C) to control the initial exothermic reaction, it may require warming to room temperature to proceed to completion.[1] Insufficient reaction time or temperature can lead to an incomplete reaction.

  • Degradation of the starting material or product: Isoxazole rings, particularly those with certain substituents, can be sensitive to harsh basic or acidic conditions, which might be encountered during the reaction or workup.[2]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A2: A common byproduct in the methylation of heterocyclic compounds with both nitrogen and oxygen heteroatoms is the N-methylated isomer. In this case, you may be forming methyl 2-methyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate alongside your desired O-methylated product, methyl 3-methoxyisoxazole-5-carboxylate. The formation of this byproduct is influenced by the choice of base, solvent, and methylating agent.

Q3: How can I minimize the formation of the N-methylated byproduct?

A3: To favor O-methylation over N-methylation, consider the following strategies:

  • Choice of Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to selectively deprotonate the hydroxyl group.[1]

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) is commonly employed as it effectively dissolves the reactants and promotes the Sₙ2 reaction.[1]

  • Reaction Temperature: Running the reaction at a controlled, lower temperature (initially at 0°C and then allowing it to warm to room temperature) can help improve selectivity.[1]

Q4: I am having trouble purifying my final product by column chromatography. What can I do?

A4: If you are experiencing difficulties with purification, here are a few troubleshooting steps:

  • Optimize your eluent system: Use thin-layer chromatography (TLC) to test various solvent mixtures (e.g., different ratios of petroleum ether/ethyl acetate or dichloromethane/methanol) to achieve better separation between your product and any impurities.

  • Consider an alternative purification method: If co-elution is a persistent issue, you might explore recrystallization from a suitable solvent system. Alternatively, acid-base extraction can be effective for removing non-polar impurities if your product is stable to pH changes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive or insufficient baseUse a fresh batch of a suitable base like potassium carbonate. Ensure you are using the correct stoichiometry (e.g., 1.5 equivalents).[1]
Presence of moistureThoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature or insufficient timeAllow the reaction to stir for an adequate amount of time (e.g., 14 hours) and ensure it has warmed to room temperature after the initial cooling.[1]
Ineffective methylating agentUse a fresh bottle of methyl iodide (CH₃I) or another suitable methylating agent.
Issue 2: Formation of Significant Impurities
Potential Cause Suggested Solution
N-methylation byproductOptimize the reaction conditions to favor O-methylation as described in the FAQs (e.g., use of K₂CO₃ in DMF).
Unreacted starting materialEnsure sufficient equivalents of base and methylating agent are used and that the reaction is allowed to proceed to completion.
Degradation of product during workupAvoid harsh acidic or basic conditions during the workup. Use a mild acid for neutralization if necessary.

Data Presentation

The following table summarizes the reaction conditions from a literature procedure for the synthesis of this compound. This can be used as a baseline for your experiments and for comparison during optimization.

ParameterCondition
Starting Material Methyl 3-hydroxyisoxazole-5-carboxylate
Base Potassium Carbonate (K₂CO₃)
Methylating Agent Methyl Iodide (CH₃I)
Solvent Dimethylformamide (DMF)
Stoichiometry (Base) 1.5 equivalents
Stoichiometry (CH₃I) 1.5 equivalents
Initial Temperature 0°C
Reaction Temperature Room Temperature
Reaction Time 14 hours
Reported Yield 66%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol is based on a modified literature procedure.

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • 0.5 M Hydrochloric acid (HCl), ice-cold

  • Diethyl ether (Et₂O)

  • Saturated aqueous solution of Sodium Carbonate (Na₂CO₃)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl iodide (1.5 eq) to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 14 hours.

  • Pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of Na₂CO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/diethyl ether eluent system to afford this compound as a colorless crystalline solid.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Synthesis of this compound SM Methyl 3-hydroxyisoxazole-5-carboxylate INT Oxygen Anion Intermediate SM->INT K₂CO₃, DMF PROD This compound INT->PROD CH₃I Troubleshooting_Yield Troubleshooting Low Yield Issues start Low Yield Observed check_reagents Check Reagents: - Freshness of base? - Anhydrous solvent? - Purity of starting material? start->check_reagents check_conditions Review Reaction Conditions: - Correct temperature profile? - Sufficient reaction time? - Inert atmosphere maintained? start->check_conditions check_workup Analyze Workup & Purification: - Emulsion during extraction? - Product loss during chromatography? - Potential degradation? start->check_workup optimize Systematically Optimize: - Vary base/solvent - Adjust temperature/time check_reagents->optimize check_conditions->optimize check_workup->optimize

References

Common side products in isoxazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in isoxazole synthesis?

A1: The most common side products depend on the synthetic route. In the widely used 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the primary side products are regioisomers (e.g., 3,4- versus 3,5-disubstituted isoxazoles) and furoxans, which are dimers of the nitrile oxide intermediate.[1][2][3] When synthesizing isoxazoles from chalcones and hydroxylamine, common byproducts include isoxazolines (partially reduced isoxazoles) and chalcone oximes.[2] In syntheses starting from β-dicarbonyl compounds, the formation of a mixture of regioisomers is a significant challenge.[1][4]

Q2: How can I minimize the formation of regioisomers?

A2: Controlling regioselectivity is a key challenge. For 1,3-dipolar cycloadditions, the choice of catalyst is crucial. Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[2] The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne also play a significant role.[2] In the case of cyclocondensation of β-enamino diketones with hydroxylamine, the regiochemical outcome can be controlled by the choice of solvent and the use of a Lewis acid like BF₃·OEt₂.[1][4]

Q3: What causes the formation of furoxan dimers and how can I prevent it?

A3: Furoxans are formed from the dimerization of the nitrile oxide intermediate, which is often unstable.[2][3] This side reaction is more prevalent at higher concentrations of the nitrile oxide and at elevated temperatures. To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the alkyne.[2] Using a slight excess of the alkyne can also help to trap the nitrile oxide before it dimerizes.[2][3] Lowering the reaction temperature can also be beneficial.[2]

Q4: I'm having trouble purifying my isoxazole. What are the best methods?

A4: Purification of isoxazoles can be challenging due to the similar polarities of the desired product and side products.[1][5] The most common and effective methods are column chromatography on silica gel and recrystallization.[1][5] For column chromatography, a gradient elution with a solvent system like hexane/ethyl acetate is often successful.[6][7] Recrystallization is particularly useful for solid isoxazoles, with common solvent systems being ethanol/water or ethyl acetate/hexane.[5]

Troubleshooting Guides

Issue 1: Low Yield of Isoxazole Product
Possible Cause Recommended Solution
Dimerization of nitrile oxide to furoxan Generate the nitrile oxide in situ and add it slowly to the reaction. Use a slight excess of the alkyne dipolarophile. Consider lowering the reaction temperature.[2][3]
Decomposition of starting materials or intermediates Use milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst. Ensure the purity of all starting materials.[3]
Incomplete reaction Increase the reaction time or temperature. If the final step is a dehydration, consider using a Dean-Stark apparatus to remove water.[1]
Catalyst inactivity Use a fresh, active catalyst at the correct loading. Consider a pre-activation step if necessary.[3]
Issue 2: Formation of a Mixture of Regioisomers
Possible Cause Recommended Solution
Lack of regiocontrol in 1,3-dipolar cycloaddition Employ a catalyst to direct the regioselectivity (e.g., Cu(I) for 3,5-disubstitution). Modify the electronic or steric nature of the substituents on the alkyne or nitrile oxide.[2]
Non-selective cyclocondensation of 1,3-dicarbonyls Modify the substrate to a β-enamino diketone. Use a Lewis acid (e.g., BF₃·OEt₂) to activate one carbonyl group preferentially. Screen different solvents and bases (e.g., pyridine).[1][4]

Quantitative Data

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketones [4]

EntrySolventAdditiveTemperatureRatio of Regioisomers (2a:3a)
1EtOH-Room Temp33:67
2MeCN-Room Temp60:40
3H₂O/EtOH (1:1)-Room Temp25:75
4MeCNPyridineRoom Temp71:29
5EtOH-Reflux20:80

Regioisomers 2a and 3a are 4,5-disubstituted isoxazoles.

Experimental Protocols

Protocol 1: Removal of Furoxan Byproduct by Column Chromatography

This protocol is a general guideline for the purification of a 3,5-disubstituted isoxazole from its furoxan dimer byproduct. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial eluent through it until the pack is stable.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, silica-adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Furoxan byproducts are typically less polar and will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the desired isoxazole product.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isoxazole.

Protocol 2: Purification of Isoxazole from Unreacted Chalcone by Recrystallization

This protocol describes the purification of a solid isoxazole from unreacted chalcone starting material. The choice of solvent is critical and should be one in which the isoxazole is soluble at high temperatures but sparingly soluble at low temperatures, while the chalcone has different solubility characteristics. Ethanol is often a good starting point.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., 95% ethanol) and a boiling chip.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Isoxazole check_side_products Analyze crude mixture (TLC, NMR) start->check_side_products furoxan Furoxan dimer present check_side_products->furoxan Yes regioisomer Regioisomer present check_side_products->regioisomer Yes unreacted_sm Unreacted starting material check_side_products->unreacted_sm Yes optimize_furoxan Slowly add nitrile oxide precursor Use excess alkyne Lower reaction temperature furoxan->optimize_furoxan optimize_regio Screen catalysts (e.g., Cu(I)) Modify substituents Change solvent regioisomer->optimize_regio optimize_conversion Increase reaction time/temperature Check catalyst activity Ensure starting material purity unreacted_sm->optimize_conversion

Caption: A troubleshooting workflow for addressing low yields in isoxazole synthesis.

Competing_Pathways nitrile_oxide R-CNO (Nitrile Oxide Intermediate) dimerization Dimerization nitrile_oxide->dimerization High concentration High temperature cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition Low nitrile oxide conc. Excess alkyne alkyne R'-C≡C-R'' (Alkyne) alkyne->cycloaddition Low nitrile oxide conc. Excess alkyne furoxan Furoxan Side Product dimerization->furoxan isoxazole Desired Isoxazole Product cycloaddition->isoxazole

Caption: Competing reaction pathways for a nitrile oxide intermediate in isoxazole synthesis.

References

Troubleshooting low yield in the methylation of 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 3-hydroxyisoxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the methylation of methyl 3-hydroxyisoxazole-5-carboxylate.

Q1: My methylation reaction of methyl 3-hydroxyisoxazole-5-carboxylate is resulting in a low yield. What are the common causes?

Low yields in this reaction can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield.

  • Competing N-methylation: The isoxazole ring contains a nitrogen atom that can also be methylated, leading to the formation of an undesired N-methylated byproduct and consuming your starting material and reagents.

  • Moisture in the Reaction: The presence of water can hydrolyze the starting material and react with the base, reducing its effectiveness.

  • Purity of Starting Materials: Impurities in the methyl 3-hydroxyisoxazole-5-carboxylate or the methylating agent can interfere with the reaction.

  • Inefficient Work-up and Purification: Product loss during extraction and purification steps can lead to an artificially low yield.

Q2: I am observing a significant amount of a byproduct. How can I determine if it is the N-methylated product and how can I favor O-methylation?

The primary byproduct in this reaction is often the N-methylated isomer, methyl 2-methyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate. To favor the desired O-methylation product, methyl 3-methoxyisoxazole-5-carboxylate, consider the following:

  • Choice of Base and Solvent: Using a milder base can selectively deprotonate the more acidic hydroxyl group over the nitrogen. A combination of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) is a good starting point.[1]

  • Reaction Temperature: Running the reaction at a lower temperature, such as 0°C, can help improve selectivity.

  • Nature of the Methylating Agent: "Harder" methylating agents tend to favor O-methylation. While methyl iodide is commonly used, other options could be explored if selectivity is a major issue.

To confirm the identity of the byproduct, you can use analytical techniques such as NMR spectroscopy (1H and 13C) and mass spectrometry. The chemical shifts and fragmentation patterns will be distinct for the O-methylated and N-methylated isomers.

Q3: What are the recommended reaction conditions for the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate?

A reliable starting point for this reaction is outlined in the experimental protocol below. Key parameters include the use of methyl iodide as the methylating agent and potassium carbonate as the base in DMF.

Experimental Protocols

O-Methylation of Methyl 3-Hydroxyisoxazole-5-Carboxylate to this compound[1]

This protocol details a common method for the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate.

Materials:

  • Methyl 3-hydroxyisoxazole-5-carboxylate

  • Potassium Carbonate (K2CO3)

  • Methyl Iodide (CH3I)

  • Dimethylformamide (DMF)

  • 0.5 M Hydrochloric Acid (HCl)

  • Diethyl Ether (Et2O)

  • Magnesium Sulfate (MgSO4)

  • Petroleum Ether

  • Silica Gel

Procedure:

  • To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and methyl iodide (1.5 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Pour the mixture into an ice-cold aqueous solution of 0.5 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and diethyl ether as the eluent to afford this compound.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialMethyl 3-hydroxyisoxazole-5-carboxylate[1]
Methylating AgentMethyl Iodide (CH3I)[1]
BasePotassium Carbonate (K2CO3)[1]
SolventDimethylformamide (DMF)[1]
Temperature0°C to Room Temperature[1]
Reaction Time14 hours[1]
Reported Yield66%[1]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the methylation of methyl 3-hydroxyisoxazole-5-carboxylate.

TroubleshootingWorkflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Purity (Starting Material, MeI, Base) start->check_reagents check_moisture Check for Moisture Contamination (Dry Glassware, Anhydrous Solvent) start->check_moisture analyze_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts optimize_selectivity Optimize for O-Methylation (Base, Solvent, Temperature) check_conditions->optimize_selectivity check_reagents->optimize_selectivity check_moisture->optimize_selectivity analyze_byproducts->optimize_selectivity improve_workup Refine Work-up & Purification optimize_selectivity->improve_workup solution Improved Yield improve_workup->solution

Caption: Troubleshooting flowchart for low yield methylation.

O- vs. N-Methylation Pathway

This diagram illustrates the competing O-methylation and N-methylation pathways.

MethylationPathways start Methyl 3-hydroxyisoxazole-5-carboxylate o_methylation O-Methylation (Desired Pathway) start->o_methylation Base, CH3I n_methylation N-Methylation (Side Reaction) start->n_methylation Base, CH3I product This compound o_methylation->product byproduct Methyl 2-methyl-3-oxo-2,3-dihydro- isoxazole-5-carboxylate n_methylation->byproduct

Caption: Competing O- and N-methylation reaction pathways.

References

Technical Support Center: Purification of Isoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isoxazole esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of isoxazole esters in a question-and-answer format.

Issue 1: The crude product is an oil instead of a solid.

  • Question: My isoxazole ester has "oiled out" after the initial work-up. How can I induce crystallization?

  • Answer: Oiling out is a common issue where the compound separates as a liquid rather than forming crystals. Here are several techniques to induce crystallization:

    • Ensure Complete Solvent Removal: Thoroughly remove all volatile organic solvents from the extraction process under reduced pressure. Residual solvent can significantly inhibit crystallization.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to initiate crystallization.

    • Trituration: Add a solvent in which your product is only sparingly soluble (e.g., hexane, pentane) and stir or swirl the mixture vigorously. This can help break up the oil and encourage solidification.[1]

    • Purify as an Oil: If crystallization attempts fail, the oil can be purified directly using column chromatography.[1]

Issue 2: A persistent emulsion has formed during liquid-liquid extraction.

  • Question: I have an emulsion at the interface of the aqueous and organic layers during my work-up that won't separate. How can I break it?

  • Answer: Emulsions can be persistent but can often be resolved with one of the following methods:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will break on their own.[1][2]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.[1]

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This minimizes the formation of emulsions in the first place.[1][2]

    • Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or glass wool. The large surface area can help to break up the emulsion.[1]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.[1]

Issue 3: Difficulty in removing unreacted starting materials or byproducts.

  • Question: My purified isoxazole ester is still contaminated with starting materials like 1,3-dicarbonyl compounds. How can I improve the purification?

  • Answer: Removing starting materials is crucial for obtaining a pure product.

    • Base Wash for Acidic Impurities: Unreacted 1,3-dicarbonyl compounds are often acidic. During the work-up, washing the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃) can extract these impurities into the aqueous layer.[1] Caution: Strong bases like NaOH should be used with care as they can promote the hydrolysis of the isoxazole ester.[2]

    • Column Chromatography: 1,3-dicarbonyl compounds are generally more polar than the corresponding isoxazole esters. Careful column chromatography should allow for good separation.[1]

Issue 4: Product decomposition or low yield during purification.

  • Question: I suspect my isoxazole ester is decomposing during purification, leading to low yields. What are the likely causes and how can I prevent this?

  • Answer: Isoxazole esters can be sensitive to certain conditions, particularly pH.

    • Hydrolysis of the Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, especially with heating. Avoid strong acids and bases during work-up and chromatography. Use of milder bases like sodium bicarbonate for washes is recommended.[2][3]

    • Isoxazole Ring Opening: The isoxazole ring itself can be unstable under basic conditions, which can lead to ring-opening byproducts.[4] It is crucial to maintain a neutral or slightly acidic pH whenever possible, especially at elevated temperatures.[4][5]

    • Thermal Instability: While many isoxazoles are stable, prolonged heating can lead to decomposition.[6] Minimize exposure to high temperatures during solvent removal and recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying a new isoxazole ester?

    • A1: A typical workflow starts with an aqueous work-up using a mild base (e.g., NaHCO₃) wash to remove acidic impurities, followed by a brine wash.[1] After drying and concentrating the organic phase, attempt recrystallization from a suitable solvent system. If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.

  • Q2: How do I select a suitable solvent for recrystallization?

    • A2: The ideal solvent is one in which the isoxazole ester is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7][8] A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., ethyl acetate for esters).[9] Common solvent systems for recrystallization include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[9]

  • Q3: What solvent system should I start with for column chromatography?

    • A3: For many isoxazole esters, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a good starting point.[10][11] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.4 for your product to ensure good separation.

  • Q4: Can I use a strong base like NaOH to wash out acidic impurities?

    • A4: While a dilute NaOH wash can be effective at removing acidic impurities like 1,3-diketones, it poses a significant risk of hydrolyzing your ester and potentially opening the isoxazole ring, especially at elevated temperatures.[2][4] It is generally safer to use a weaker base like sodium bicarbonate (NaHCO₃).[2]

Quantitative Data Summary

While comprehensive comparative studies are limited, the following table summarizes the general characteristics of the primary purification techniques for isoxazole esters.

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperatures.Differential partitioning between stationary and mobile phases based on polarity.
Typical Purity Good to Excellent (>98%). Can be very high with multiple recrystallizations.Good to Excellent (>99% possible).
Yield Can be high (>80%), but material is lost in the mother liquor.Variable, depends on separation efficiency and fraction collection.
Scalability Easily scalable for larger quantities.Can become cumbersome and expensive on a large scale.
Applicability Best for crystalline solids. Not suitable for oils.Applicable to a wide range of compounds, including oils and non-crystalline solids.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude isoxazole ester in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified isoxazole ester.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Experimentally determine a suitable solvent or solvent pair in which the crude product has high solubility when hot and low solubility when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

  • Dissolution: Place the crude isoxazole ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Logical Relationships and Workflows

G Troubleshooting Common Purification Issues start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid is_pure Is the solid pure (by TLC/NMR)? is_solid->is_pure Yes oiling_out Product is an oil is_solid->oiling_out No recrystallize Attempt Recrystallization is_pure->recrystallize No pure_product Pure Isoxazole Ester is_pure->pure_product Yes column Purify by Column Chromatography oiling_out->column recrystallize->is_pure column->pure_product

Caption: A decision tree for troubleshooting common isoxazole ester purification challenges.

G General Purification Workflow for Isoxazole Esters reaction Reaction Mixture workup Aqueous Work-up (e.g., add EtOAc, wash with NaHCO3, brine) reaction->workup dry_concentrate Dry Organic Layer (e.g., Na2SO4) & Concentrate workup->dry_concentrate crude Crude Product dry_concentrate->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization If Solid column Column Chromatography purification_choice->column If Oil or Impure Solid analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column->analysis final_product Pure Isoxazole Ester analysis->final_product

Caption: A typical experimental workflow for the purification of isoxazole esters.

References

Stability and storage conditions for Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-methoxyisoxazole-5-carboxylate

This guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers suggest storage at room temperature.[1][2] To maximize shelf life, refrigeration (2-8°C) is advisable, particularly for high-purity grades intended for sensitive applications.

Q2: Is this compound sensitive to light or air?

While specific data for this compound is limited, many organic molecules, especially heterocyclic compounds, can be sensitive to prolonged exposure to light and atmospheric oxygen. Therefore, it is best practice to store the compound in an opaque or amber vial and to minimize headspace by using an appropriately sized container. For highly sensitive experiments, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What are the signs of degradation?

Visual signs of degradation can include a change in color from a colorless or light yellow crystalline solid to a darker yellow or brown hue.[3][4] A change in the physical state, such as the solid becoming sticky or oily, can also indicate decomposition. For quantitative assessment, techniques like HPLC or NMR can be used to check for the appearance of impurity peaks.

Q4: Is this compound compatible with common laboratory solvents?

Based on its synthesis and purification protocols, this compound is soluble in and stable with a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), diethyl ether (Et2O), and dimethylformamide (DMF) under typical experimental conditions.[3][4] However, prolonged storage in solution is not recommended without stability studies, as hydrolysis of the ester can occur, especially in the presence of moisture or acidic/basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify the appearance of the compound. If degradation is suspected, confirm purity using an appropriate analytical method (e.g., HPLC, NMR, or TLC). Use a fresh, properly stored batch if necessary.
Poor solubility in a non-polar solvent The compound is a polar molecule.While soluble in moderately polar solvents like DCM and EtOAc, its solubility in very non-polar solvents like hexanes may be limited. Consider using a more polar solvent system.
Reaction failure or low yield The compound may be sensitive to strong acids, bases, or reducing agents.The isoxazole ring can be susceptible to cleavage under certain harsh conditions. Avoid strong acids and bases unless they are part of the intended reaction mechanism. Be mindful of strong reducing agents that could affect the isoxazole ring.
Compound appears discolored Exposure to air, light, or contaminants.Discoloration may indicate oxidation or other forms of degradation.[3][4] While it may not always affect the outcome of a reaction, it is a sign of impurity. For sensitive applications, repurification by column chromatography may be necessary.

Stability and Storage Conditions Summary

Condition Recommendation Reasoning
Temperature Room temperature or refrigerated (2-8°C) for long-term storage.[1][5]Lower temperatures slow down potential degradation pathways.
Atmosphere Store in a tightly sealed container.[2] For maximum stability, consider storage under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to moisture and oxygen, which can cause hydrolysis or oxidation.
Light Store in a dark or amber container.Protects the compound from potential photodegradation.
Incompatible Materials Avoid strong oxidizing agents and strong bases.[6]These can react with and degrade the isoxazole ring or the ester group.

Experimental Protocols

Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is adapted from the purification steps described in the synthesis of this compound.[3][4]

  • Preparation of the TLC plate: Use a silica gel-coated TLC plate.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a mobile phase of petroleum ether and diethyl ether (80:20 v/v).[3][4]

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, allow it to dry, and visualize the spots under UV light. The presence of multiple spots indicates impurities.

Logical Workflow for Troubleshooting

Below is a decision-making workflow for troubleshooting issues related to the stability of this compound.

G Troubleshooting Workflow for this compound A Experiment Yields Unexpected Results B Visually Inspect Compound A->B C Is there discoloration or change in physical state? B->C D Assess Purity (e.g., TLC, HPLC, NMR) C->D Yes G Review Experimental Conditions (e.g., reagents, temperature) C->G No E Is the compound pure? D->E F Repurify Compound (e.g., Column Chromatography) E->F No E->G Yes H Use a Fresh Batch of Compound F->H G->A If issues persist, reconsider reaction design I Proceed with Experiment H->I

Caption: Troubleshooting workflow for experimental issues.

This guide is intended to provide general advice. For specific applications, it is crucial to consult the relevant safety data sheets for isoxazole derivatives and to perform small-scale experiments to determine the optimal handling and storage conditions.

References

How to avoid isoxazole ring opening during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isoxazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired opening of the isoxazole ring during chemical reactions. Here you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of working with this versatile heterocycle.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My isoxazole ring is opening under basic conditions.

Question: I am attempting a reaction on a side chain of my isoxazole-containing molecule using a basic catalyst, but I am observing the formation of byproducts that suggest the isoxazole ring has opened. Why is this happening and how can I prevent it?

Answer: Isoxazole rings, particularly those unsubstituted at the C3 position, are susceptible to base-catalyzed ring opening. The presence of a base can lead to deprotonation at the C3 position, initiating a cascade of reactions that results in cleavage of the weak N-O bond. The stability of the isoxazole ring under basic conditions is also temperature-dependent, with higher temperatures accelerating the rate of decomposition.[1]

Solutions and Preventative Measures:

  • pH Control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH. If a base is required, use the mildest base that can effect the desired transformation.

  • Temperature Control: Perform the reaction at the lowest temperature at which it will proceed at a reasonable rate.

  • Substituent Effects: If you are in the design phase of your synthesis, consider that 3-substituted isoxazoles are generally more stable to base-catalyzed decomposition.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the isoxazole ring to basic conditions.

Experimental Protocol: Saponification of an Ester in the Presence of an Isoxazole Ring

This protocol describes the saponification of a methyl ester to a carboxylic acid in a molecule containing a 3,5-disubstituted isoxazole, minimizing the risk of ring opening.

  • Dissolve the isoxazole-containing ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M aqueous solution of lithium hydroxide (LiOH) (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at 0 °C.

  • Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the carboxylic acid.

Issue 2: My isoxazole ring is not surviving a reduction reaction.

Question: I am trying to reduce a nitro group (or another functional group) in my molecule, but my isoxazole ring is also being cleaved. What are the best practices for performing reductions on isoxazole-containing compounds?

Answer: The N-O bond in the isoxazole ring is susceptible to reductive cleavage. Harsh reducing conditions, such as catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) or strong hydride reagents, can lead to the opening of the isoxazole ring to form β-amino enones or other degradation products.

Solutions and Preventative Measures:

  • Choice of Reducing Agent: Opt for milder and more chemoselective reducing agents. For the reduction of a nitro group, reagents like tin(II) chloride (SnCl₂) in ethanol or zinc dust with ammonium formate can be effective without cleaving the isoxazole ring.[2][3]

  • Catalytic Hydrogenation: If catalytic hydrogenation is necessary, the choice of catalyst and reaction conditions is crucial. Palladium on carbon (Pd/C) is often a milder choice than Raney Nickel.[4] Using a poisoned catalyst, such as Lindlar's catalyst, can also increase selectivity.[3]

  • Sodium Borohydride (NaBH₄): For the reduction of ketones and aldehydes, NaBH₄ is generally mild enough to not affect the isoxazole ring, especially at low temperatures. However, its reactivity can be solvent-dependent.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent and will likely cleave the isoxazole ring. It should be avoided if ring integrity is desired.[5]

Experimental Protocol: Chemoselective Reduction of a Nitro Group with Tin(II) Chloride [2][6]

This protocol describes the reduction of an aromatic nitro group to an aniline in the presence of an isoxazole ring.

  • Dissolve the nitroaromatic isoxazole derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2 M aqueous solution of sodium hydroxide (NaOH) to neutralize the mixture and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the aniline product.

Issue 3: My isoxazole is reacting with nucleophiles.

Question: I am performing a reaction with a strong nucleophile, such as a Grignard reagent, and I am seeing byproducts that indicate the isoxazole ring has been attacked. How can I avoid this?

Answer: While generally stable, the isoxazole ring can be attacked by strong nucleophiles. The outcome of the reaction can be complex and may depend on the substitution pattern of the isoxazole and the nature of the nucleophile. For example, Grignard reagents have been shown to react with isoxazoles, leading to ring-opened products or addition products.[7][8]

Solutions and Preventative Measures:

  • Use Less Reactive Organometallics: If possible, consider using less reactive organometallic reagents, such as organocuprates, which may exhibit greater selectivity for other functional groups in the presence of the isoxazole ring.

  • Temperature Control: Perform the reaction at a low temperature to minimize the likelihood of nucleophilic attack on the isoxazole ring.

  • Protecting Groups: If the nucleophile is intended to react with another part of the molecule, consider if that functional group can be modified to react under milder, more selective conditions.

  • Alternative Synthetic Routes: It may be necessary to reconsider the synthetic strategy to avoid the use of strong nucleophiles in the presence of the isoxazole ring.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring in general?

The isoxazole ring is considered an aromatic heterocyclic system and is relatively stable under many common reaction conditions. However, its stability is influenced by factors such as pH, temperature, and the presence of certain reagents. The N-O bond is the weakest point in the ring, making it susceptible to cleavage under reductive, strongly basic, or photochemical conditions.[8]

Q2: What are the most common causes of isoxazole ring opening?

The most common causes of isoxazole ring opening are:

  • Strongly basic conditions, especially for 3-unsubstituted isoxazoles.

  • Reductive conditions, such as catalytic hydrogenation or the use of strong hydride reagents.

  • UV irradiation, which can induce photochemical rearrangement.[8]

  • Reaction with strong nucleophiles.

Q3: How can I detect if my isoxazole ring has opened?

Several spectroscopic techniques can be used to detect isoxazole ring opening:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic proton and carbon signals of the isoxazole ring is a key indicator. For example, the proton at the C4 position of a 3,5-disubstituted isoxazole typically appears as a sharp singlet in the 1H NMR spectrum.[9][10] The appearance of new signals corresponding to the ring-opened product (e.g., a β-amino enone) will also be observed.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic C=N and N-O stretching vibrations of the isoxazole ring and the appearance of new bands, such as a C=O stretch from a ketone and N-H stretches from an amine in a ring-opened enaminone, can be indicative of cleavage.

  • Mass Spectrometry (MS): The fragmentation pattern of the isoxazole will be different from its ring-opened isomer. The molecular ion peak will be the same, but the fragment ions will differ, providing clues to the structure.[11][12]

Q4: How do substituents on the isoxazole ring affect its stability?

Substituents can have a significant impact on the stability of the isoxazole ring through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can increase its electron density and potentially alter its reactivity.

  • Steric Effects: Bulky substituents can sterically hinder the approach of reagents to the ring, which can sometimes protect it from unwanted reactions.

  • Substitution Pattern: As mentioned, 3-unsubstituted isoxazoles are particularly prone to base-catalyzed ring opening. 3,5-disubstituted isoxazoles are generally more stable.

Q5: Can I use a protecting group to prevent the isoxazole ring from opening?

The use of a "protecting group" directly on the isoxazole ring to prevent its cleavage is not a common strategy in the same way that alcohols or amines are protected. Stability is typically managed by carefully controlling reaction conditions and choosing reagents that are chemoselective for other functional groups in the molecule. In some cases, the isoxazole ring itself can be considered a protecting group for a 1,3-dicarbonyl functionality, as it is stable to many conditions and can be cleaved under specific reductive conditions to reveal the dicarbonyl precursor.

Data Presentation

The stability of the isoxazole ring is highly dependent on the specific reaction conditions. The following table summarizes the stability of the isoxazole ring in the drug leflunomide under various pH and temperature conditions.

pHTemperature (°C)Half-life (t₁/₂) of LeflunomideReference
4.025Stable[13]
7.425Stable[13]
10.0256.0 hours[13]
4.037Stable[13]
7.4377.4 hours[13]
10.0371.2 hours[13]

Visualizations

Mechanisms of Isoxazole Ring Opening

General Mechanisms of Isoxazole Ring Opening cluster_base Base-Catalyzed Opening cluster_reduction Reductive Cleavage cluster_photo Photochemical Opening A1 3-Unsubstituted Isoxazole B1 Deprotonation at C3 A1->B1 Base C1 Ring Opening to α-Cyano Enolate B1->C1 A2 Isoxazole B2 N-O Bond Cleavage A2->B2 [H] C2 β-Amino Enone B2->C2 A3 Isoxazole B3 Azirine Intermediate A3->B3 C3 Oxazole B3->C3 Rearrangement

Caption: Key pathways for isoxazole ring opening.

Troubleshooting Workflow for Unexpected Isoxazole Ring Opening

Troubleshooting Unexpected Isoxazole Ring Opening start Unexpected byproduct observed in isoxazole reaction check_structure Analyze byproduct structure (NMR, MS, IR) start->check_structure is_ring_opened Does byproduct structure indicate isoxazole ring opening? check_structure->is_ring_opened review_conditions Review Reaction Conditions is_ring_opened->review_conditions Yes other_issue Troubleshoot other possible side reactions is_ring_opened->other_issue No check_base Was a base used? review_conditions->check_base milden_base Consider milder base, lower temperature, or shorter reaction time check_base->milden_base Yes check_reduction Were reducing agents used? check_base->check_reduction No end Optimize and repeat reaction milden_base->end milder_reduction Use more chemoselective reducing agent (e.g., SnCl₂) check_reduction->milder_reduction Yes check_nucleophile Were strong nucleophiles used? check_reduction->check_nucleophile No milder_reduction->end milder_nucleophile Consider less reactive nucleophile or lower temperature check_nucleophile->milder_nucleophile Yes check_light Was the reaction exposed to UV light? check_nucleophile->check_light No milder_nucleophile->end protect_from_light Protect reaction from light check_light->protect_from_light Yes check_light->end No protect_from_light->end

Caption: A step-by-step guide to diagnosing and addressing isoxazole ring opening.

References

Optimizing solvent and base conditions for nucleophilic substitution on isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions on isoxazole scaffolds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on optimizing solvent and base conditions to improve reaction outcomes.

Question 1: I am observing low to no yield in my nucleophilic substitution reaction on a halo-isoxazole. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in nucleophilic substitution on isoxazoles can stem from several factors, primarily related to reaction conditions and the nature of the reactants. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For nucleophilic aromatic substitution (SNAr) type reactions on electron-deficient isoxazoles, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

    • Recommendation: Switch to a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile. A comparative study on a related benzisoxazole system showed that THF can be more efficient than DMF in certain cases.[1] For reactions involving 5-nitroisoxazoles, acetonitrile and THF have been used, with tert-BuOH also showing improved yields in some instances.[2]

  • Suboptimal Base Selection: The choice of base is critical, especially when using protic nucleophiles (e.g., alcohols, amines, thiols). The base deprotonates the nucleophile, increasing its nucleophilicity. The strength and steric hindrance of the base can significantly impact the reaction.

    • Recommendation: For alkoxide nucleophiles, the corresponding sodium alkoxide (e.g., sodium methoxide) in an alcohol solvent is a common choice.[3] For other nucleophiles, inorganic bases like K₂CO₃ or stronger, non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases can be effective. In one study, the strong, non-nucleophilic base t-BuOK provided a higher yield compared to LiHMDS and DBU.[1]

  • Insufficient Reaction Temperature: Nucleophilic substitution on heteroaromatic rings often requires elevated temperatures to proceed at a reasonable rate.

    • Recommendation: If your reaction is sluggish at room temperature, consider heating the reaction mixture. Refluxing is a common condition for these reactions.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, as demonstrated in the synthesis of a benzisoxazole derivative where microwave heating significantly reduced reaction time and increased the yield.[1]

  • Decomposition of Starting Material or Product: The isoxazole ring can be labile under certain conditions, particularly in the presence of strong bases or high temperatures, which can lead to ring-opening or other side reactions.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of the product and any byproducts. If decomposition is suspected, try using a milder base or a lower reaction temperature for a longer duration.

Question 2: I am getting a mixture of products and the reaction is not selective. What can I do to improve the selectivity?

Answer:

Lack of selectivity can arise from multiple reactive sites on your isoxazole substrate or nucleophile, or from side reactions.

Possible Causes & Solutions:

  • Multiple Halogen Substitution Sites: If your isoxazole has more than one leaving group, the nucleophile may substitute at different positions. The regioselectivity is governed by the electronic properties of the isoxazole ring. Generally, positions activated by electron-withdrawing groups are more susceptible to nucleophilic attack.

    • Recommendation: The electronic nature of the isoxazole ring dictates the most reactive site. For instance, in 2-Chloro-4-bromobenzothiazole, a related heterocyclic system, the 2-position is more reactive due to the adjacent nitrogen atom. Understanding the electron distribution in your specific isoxazole substrate is key to predicting the major product.

  • N- vs. O- or S-Alkylation/Arylation: With ambident nucleophiles (e.g., amino-phenols), a mixture of N- and O-substituted products can be formed.

    • Recommendation: The choice of solvent and base can influence the selectivity. Harder bases tend to favor reaction at the harder atomic site (e.g., oxygen), while softer bases favor the softer site (e.g., sulfur). Temperature can also play a role. It is often necessary to screen different conditions to optimize for the desired product.

  • Side Reactions of the Nucleophile: If the nucleophile has other functional groups, they may react under the reaction conditions.

    • Recommendation: Protect sensitive functional groups on your nucleophile before the substitution reaction and deprotect them in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for nucleophilic substitution on isoxazoles?

A1: Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are generally the best choice.[3] DMSO, in particular, has been shown to accelerate SNAr reactions significantly, often allowing for lower reaction temperatures.[4] However, the optimal solvent is substrate and nucleophile dependent, and screening a few options is always recommended. For instance, in a specific benzisoxazole synthesis, THF was found to be superior to DMF.[1]

Q2: Which base should I choose for my reaction?

A2: The choice of base depends on the pKa of your nucleophile.

  • For alcohols and thiols , strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to generate the corresponding alkoxide or thiolate in situ.[1]

  • For amines , which are themselves basic, an external base may not always be necessary, but a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added to scavenge the acid formed during the reaction.

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, especially in DMF or DMSO, and can be effective for a range of nucleophiles.

Q3: At which position on the isoxazole ring is nucleophilic substitution most likely to occur?

A3: The reactivity of the isoxazole ring towards nucleophiles is dependent on the position of the leaving group and the presence of any activating groups (e.g., nitro groups). The isoxazole ring itself is electron-rich, making nucleophilic substitution challenging without appropriate activation. Generally, positions that can best stabilize the negative charge of the Meisenheimer intermediate formed during SNAr will be most reactive. This is typically at positions ortho or para to an electron-withdrawing group.

Q4: Can I use protic solvents like ethanol or water?

A4: Protic solvents can solvate and deactivate the anionic nucleophile through hydrogen bonding, which generally slows down SNAr reactions. However, they can be used, particularly with very reactive substrates or at high temperatures. In some cases, such as with alcohol nucleophiles, the alcohol itself can serve as the solvent.[5]

Data Presentation

Table 1: Optimization of Solvent and Base for a Nucleophilic Aromatic Substitution on a Benzisoxazole Precursor [1]

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFt-BuOK551245
2Toluenet-BuOK5512<10
3THFt-BuOK551275
4THFLiHMDS551243
5THFDBU551225
6THFt-BuOK95 (Microwave)0.6796

Table 2: Influence of Solvent and Base on the Reaction of 5-Nitroisoxazole with 1,3-Propanediamine [2]

SolventBaseTemperatureTimeYield (%)
AcetonitrileVariousRoom Temp-Low
Acetonitrile-Increased-Slight Increase
THF---Slight Increase
tert-BuOH---Significantly Improved

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of a 3-Haloisoxazole with an Alkoxide [3]

  • Reaction Setup: To a solution of the corresponding sodium alkoxide (1.2 equivalents) in the dry parent alcohol (e.g., methanol for sodium methoxide) (10 volumes), add the 3-haloisoxazole (1 equivalent).

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Nucleophilic Substitution on a Benzisoxazole Precursor [1]

  • Reaction Setup: In a microwave vial, combine the fluorous oxime tag (1 equivalent), 2-fluorobenzonitrile (1.1 equivalents), and potassium tert-butoxide (t-BuOK) (1.5 equivalents) in THF.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 95 °C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_workup Workup & Purification start Select Halo-isoxazole and Nucleophile reagents Choose Solvent and Base (Start with Polar Aprotic Solvent e.g., THF, DMF) start->reagents setup Set up Reaction (Inert Atmosphere if needed) reagents->setup conditions Run Reaction (Start at RT, heat if necessary) setup->conditions monitor Monitor Progress (TLC, LC-MS) conditions->monitor complete Reaction Complete? (>95% conversion) monitor->complete outcome Analyze Outcome yield_ok Yield Acceptable? outcome->yield_ok complete->conditions No complete->outcome Yes troubleshoot Troubleshoot yield_ok->troubleshoot No (Low/No Yield) workup Workup and Extraction yield_ok->workup Yes optimize Optimize Conditions (Screen Solvents/Bases/Temp) troubleshoot->optimize optimize->reagents purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product troubleshooting_guide cluster_solvent Solvent Issues cluster_base Base Issues cluster_temp Temperature Issues cluster_decomp Decomposition start Low/No Yield solvent_check Is the solvent polar aprotic? (DMF, DMSO, THF, ACN) start->solvent_check solvent_solution Switch to a polar aprotic solvent. Consider THF or DMSO. solvent_check->solvent_solution No base_check Is the base strong enough for the nucleophile? solvent_check->base_check Yes base_solution Use a stronger base (e.g., NaH, t-BuOK) or a non-nucleophilic base (e.g., DBU). base_check->base_solution No temp_check Is the reaction run at elevated temperature? base_check->temp_check Yes temp_solution Heat the reaction (reflux). Consider microwave irradiation. temp_check->temp_solution No decomp_check Is there evidence of decomposition by TLC/LC-MS? temp_check->decomp_check Yes decomp_solution Use milder conditions: - Lower temperature - Weaker base - Shorter reaction time decomp_check->decomp_solution Yes

References

Technical Support Center: Scalable and Safe Manufacturing of Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scalable and safe manufacturing of isoxazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing isoxazole intermediates?

A1: The most prevalent and versatile methods for scalable isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[1] For industrial applications, one-pot and ultrasound-assisted syntheses are gaining traction due to their operational simplicity, shorter reaction times, and alignment with green chemistry principles.[2][3]

Q2: What are the primary safety concerns associated with the large-scale synthesis of isoxazoles?

A2: Key safety concerns in the manufacturing of isoxazole intermediates include the handling of hazardous reagents such as hydroxylamine, which can be unstable, and strong bases. Additionally, the potential for runaway reactions, especially during the in situ generation of nitrile oxides, and the management of hazardous chemical waste are critical considerations. Adherence to Process Safety Management (PSM) standards is crucial for mitigating these risks.

Q3: How can I minimize the formation of byproducts in my isoxazole synthesis?

A3: Byproduct formation, such as furoxans from the dimerization of nitrile oxides, is a common issue.[4][5] To minimize this, a slow addition of the nitrile oxide precursor to the reaction mixture can maintain a low concentration, favoring the desired cycloaddition.[1] Using a slight excess of the alkyne can also help.[4] In syntheses involving chalcones, controlling the reaction pH is crucial to favor the Michael addition required for cyclization over the formation of chalcone oxime.

Q4: My isoxazole product is an oil and won't crystallize. What should I do?

A4: If your product "oils out," first ensure all volatile organic solvents are completely removed.[3][6] You can then try to induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[3][6] Adding a non-polar solvent in which the product is insoluble (like hexane) or trituration with a solvent where it is sparingly soluble can also promote solidification.[3][6] If these methods fail, the oil can be purified using column chromatography.[3][6]

Troubleshooting Guides

Issue 1: Low Yield of Isoxazole Product
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. Consider extending the reaction time or moderately increasing the temperature.[7][8]
Decomposition of nitrile oxide intermediate Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1][9]
Catalyst inactivity For catalyzed reactions, ensure the catalyst is fresh, active, and used at the correct loading. Consider a pre-activation step if necessary.[4][7]
Poor solubility of reactants If reactants are not fully dissolved, the reaction may be slow. Consider a different solvent or a co-solvent system. Gentle heating can also improve solubility.[7]
Losses during work-up and purification Significant product loss can occur during extractions and chromatography. Optimize these procedures to maximize recovery.[3]
Issue 2: Formation of an Emulsion During Extraction
Potential Cause Troubleshooting Steps
Vigorous shaking Gently swirl the separatory funnel instead of shaking it vigorously to minimize emulsion formation.[3][6]
Similar densities of aqueous and organic layers Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion.[3][6]
Presence of surfactants or fine solids Allow the separatory funnel to stand undisturbed for a longer period. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.[3][6]
Unfavorable solvent system Add a small amount of a different organic solvent with a different polarity. For example, if using ethyl acetate, adding a small amount of dichloromethane may help.[3][6]

Quantitative Data on Scalable Isoxazole Synthesis

The following table summarizes and compares quantitative data for different scalable methods of isoxazole synthesis.

Synthesis Method Reactants Conditions Reaction Time Yield (%) Key Advantages
Ultrasound-Assisted 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochlorideEthanol, Ultrasound30-45 min84-96%Rapid, High Yield, No Catalyst[6]
Ultrasound-Assisted (Aqueous) Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideWater, Vitamin B1 catalyst, Ultrasound30 min92%Green Solvent, Metal-Free[10]
Conventional Heating 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochlorideEthanol, Reflux1-2.5 h56-80%Standard Laboratory Technique[6]
One-Pot, Four-Component (Ultrasound) Hydroxylamine hydrochloride, Aromatic aldehydes, Sulfonyl chloride, Propargyl alcohol/amineWater, NaDCC catalyst, Ultrasound (47 kHz), RT20-28 minHighHigh Efficiency, Green Solvent[6]
Gram-Scale Synthesis Methyl levulinate, Methyl isocyanoacetateDCM, DMAP-Tf, 40 °C3 hConsistent with mg-scaleDemonstrates Scalability[11]

Experimental Protocols

Protocol 1: Gram-Scale Ultrasound-Assisted Synthesis of 5-Arylisoxazoles

This protocol is adapted from a catalyst-free synthesis method.[6]

Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Ethanol (50 mL)

  • Ultrasonic bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (50 mL).

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature for 30-45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Safety Precautions for Handling Hydroxylamine Hydrochloride

Hydroxylamine and its salts can be unstable and should be handled with care, especially on a larger scale.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep it separate from incompatible materials such as strong oxidizing agents.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid creating dust.

  • Scale-up Precautions: When working with larger quantities, consider the potential for thermal decomposition. Use equipment designed for larger-scale reactions and have appropriate cooling and emergency shutdown procedures in place.

  • Disposal: Dispose of hydroxylamine waste according to local regulations for hazardous materials.

Visualizations

experimental_workflow Experimental Workflow for Isoxazole Synthesis start Starting Materials reaction_setup Reaction Setup (Solvent, Catalyst, Temperature) start->reaction_setup reaction Reaction in Progress (e.g., Ultrasound/Heating) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Isoxazole Intermediate purification->product troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions check_reagents Check Reagent/Catalyst Quality complete->check_reagents success Improved Yield optimize_conditions->success impure_reagents Impure/Inactive Reagents check_reagents->impure_reagents Poor Quality workup_issues Investigate Work-up/Purification Losses check_reagents->workup_issues Good Quality replace_reagents Use Fresh Reagents/Catalyst impure_reagents->replace_reagents replace_reagents->success optimize_workup Optimize Extraction/Purification workup_issues->optimize_workup optimize_workup->success

References

Minimizing impurity formation during the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of isoxazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of isoxazoles, providing potential causes and actionable solutions.

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

Question: My 1,3-dipolar cycloaddition reaction to synthesize a 3,5-disubstituted isoxazole is resulting in a low yield. What are the common causes and how can I improve the yield?

Answer:

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can be attributed to several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate.[1][2]

Potential Causes and Solutions:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common byproduct that lowers the yield of the desired isoxazole.[1][2][3]

    • Solution: Generate the nitrile oxide in situ at a low temperature. This can be achieved by the slow addition of a base to a hydroximoyl chloride precursor or by using a mild oxidant with an aldoxime precursor.[3][4] Maintaining a low concentration of the nitrile oxide throughout the reaction favors the cycloaddition over dimerization.[4]

  • Inefficient Nitrile Oxide Generation: The choice of precursor, base, or oxidant is crucial for the efficient formation of the nitrile oxide.

    • Solution: Ensure the purity of your nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride).[3] For the oxidation of aldoximes, reagents like N-chlorosuccinimide (NCS) or hypervalent iodine reagents can be effective.[3][4] When using hydroximoyl chlorides, the choice of base (e.g., triethylamine) and its stoichiometry are important.[4]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and the stability of the reactants.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide.[1][4] The choice of solvent can affect the solubility of the reactants and the reaction rate; aprotic solvents like THF, DCM, or acetonitrile are often used.[3]

  • Low Reactivity of the Dipolarophile: Steric hindrance on the alkyne can reduce the reaction rate.[4]

    • Solution: If possible, consider using a less sterically hindered alkyne. Using a slight excess of the alkyne can also help to drive the reaction to completion and outcompete the nitrile oxide dimerization.[1][3]

Troubleshooting Workflow for Low Yield in 1,3-Dipolar Cycloaddition

G start Low Yield Observed check_nitrile_oxide Check Nitrile Oxide Stability start->check_nitrile_oxide check_generation Review Nitrile Oxide Generation start->check_generation check_conditions Optimize Reaction Conditions start->check_conditions check_dipolarophile Assess Dipolarophile Reactivity start->check_dipolarophile solution_dimerization Generate Nitrile Oxide in situ at low temp. Slowly add precursor. check_nitrile_oxide->solution_dimerization Furoxan byproduct detected? solution_generation Verify precursor purity. Optimize base/oxidant. check_generation->solution_generation solution_conditions Screen solvents (e.g., THF, MeCN). Optimize temperature. check_conditions->solution_conditions solution_dipolarophile Use excess alkyne. Consider less hindered substrate. check_dipolarophile->solution_dipolarophile

Caption: A troubleshooting flowchart for addressing low yields in 1,3-dipolar cycloaddition reactions.

Issue 2: Poor Regioselectivity in Isoxazole Synthesis

Question: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and condensations with unsymmetrical 1,3-dicarbonyls.[1][5] Regioselectivity is governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions.[1][3]

Strategies to Enhance Regioselectivity:

  • For 3,5-Disubstituted Isoxazoles (from terminal alkynes): The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isomer.[3][4] To enhance this selectivity:

    • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-isomer.[3][4] Ruthenium catalysts have also been employed for this purpose.[4]

    • Solvent Choice: Less polar solvents can sometimes favor the desired 3,5-isomer.[4]

  • For 3,4-Disubstituted Isoxazoles: Synthesizing the 3,4-isomer is often more challenging.[4]

    • Alternative Synthetic Routes:

      • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) can be highly regiospecific for 3,4-disubstituted isoxazoles.[4]

      • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[4][6][7]

  • Influence of Reaction Conditions in Condensation Reactions: In the synthesis from β-dicarbonyl compounds, the reaction conditions are critical.

    • Solvent and Base: For the cyclocondensation of β-enamino diketones, switching between a protic solvent like ethanol and an aprotic solvent like acetonitrile can sometimes invert the major regioisomer formed.[5][7] The choice of base, such as pyridine, also plays a role.[6][7]

    • Lewis Acids: The addition of a Lewis acid like BF₃·OEt₂ can activate a carbonyl group and direct the regiochemistry of the cyclization.[5][7]

Regioselectivity Control Pathways

G cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Cyclocondensation Nitrile Oxide + Terminal Alkyne Nitrile Oxide + Terminal Alkyne 3,5-Isoxazole 3,5-Isoxazole Nitrile Oxide + Terminal Alkyne->3,5-Isoxazole  Cu(I) catalyst  Less polar solvent 3,4-Isoxazole 3,4-Isoxazole Nitrile Oxide + Terminal Alkyne->3,4-Isoxazole Minor product (generally) Nitrile Oxide + Enamine Nitrile Oxide + Enamine Nitrile Oxide + Enamine->3,4-Isoxazole Metal-free High regiospecificity β-Enamino Diketone + NH2OH β-Enamino Diketone + NH2OH Regioisomer A Regioisomer A β-Enamino Diketone + NH2OH->Regioisomer A  MeCN solvent  BF3·OEt2 Regioisomer B Regioisomer B β-Enamino Diketone + NH2OH->Regioisomer B  EtOH solvent  Pyridine

Caption: Reaction pathways illustrating methods to control regioselectivity in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isoxazoles?

A1: The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds (or their analogs) with hydroxylamine.[1][8] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][9]

Q2: How do I minimize the formation of furoxan (nitrile oxide dimer) byproducts?

A2: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide.[3] To minimize this:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures the nitrile oxide reacts with the alkyne as it is formed.[3]

  • Slow Addition: If not generating in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[3]

  • Excess Alkyne: Using a slight excess of the alkyne can help it outcompete the dimerization reaction.[1][3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3][4]

Q3: Can changing the solvent really change the major regioisomeric product?

A3: Yes, in certain cases, particularly in the cyclocondensation of some β-enamino diketones with hydroxylamine, changing the solvent can have a dramatic effect on regioselectivity. For instance, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile has been shown to invert the major regioisomer formed.[5] This is believed to be due to the different ways the solvents stabilize the transition states leading to the different isomers.[5]

Q4: What are the best methods for purifying isoxazole derivatives, especially when isomers are present?

A4:

  • Column Chromatography: This is the most common method for purifying isoxazoles from starting materials and byproducts. Silica gel is typically used as the stationary phase with a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the eluent.[3][4]

  • Recrystallization: If the desired isoxazole is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often providing very pure material.[10]

  • Separating Regioisomers: Separating regioisomers by column chromatography can be challenging but is often achievable with careful optimization of the solvent system and potentially by using a high-performance liquid chromatography (HPLC) system.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and conditions on the yield of isoxazole synthesis, based on literature findings.

Synthesis MethodKey ParameterConditionsYield (%)Reference
1,3-Dipolar CycloadditionOxidant for AldoximeNaCl/Oxone63-81[2]
CyclocondensationReaction MediaAqueous Media, Catalyst-freeHigh[11]
1,3-Dipolar CycloadditionCatalystCu/Al₂O₃ (Ball-milling)Moderate to Excellent[12]
CyclocondensationReaction MediaEthanol, KOH45-63[13]

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole using a Copper(I) Catalyst

This protocol is adapted from the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes.

  • Reactant Mixture: To a solution of the terminal alkyne (1.0 mmol), the hydroximoyl chloride (1.1 mmol), and a copper(I) source such as CuI (5 mol%) in a suitable solvent (e.g., toluene or THF, 5 mL), add a base such as triethylamine (1.5 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[4]

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Cyclocondensation of a β-Enamino Diketone

This protocol utilizes a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[4][5]

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Lewis Acid Addition: Cool the mixture in an ice bath and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[4][5]

References

Troubleshooting difficult purification of oily or non-crystalline isoxazole products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the purification of oily or non-crystalline isoxazole products. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating their target isoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: My isoxazole product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common issue. Here are several techniques you can try to induce crystallization:

  • Solvent Removal: Ensure all residual solvents from the reaction and work-up have been thoroughly removed under high vacuum.[1]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of the pure solid from a previous batch, add a "seed" crystal to the oil to initiate crystallization.[1]

  • Trituration: This involves washing the oil with a solvent in which your product is insoluble or sparingly soluble, but the impurities are soluble.[2][3][4] This can often remove impurities that inhibit crystallization, resulting in the solidification of your product. Common solvents for trituration of oily products include hexanes, pentane, or diethyl ether.[3][5]

  • Recrystallization from a different solvent system: Your current solvent system may not be optimal. Experiment with different solvents or solvent mixtures.

Q2: What are the best general-purpose solvents for recrystallizing isoxazoles?

A2: The ideal recrystallization solvent is highly dependent on the specific structure of your isoxazole. However, some commonly successful solvent systems include:

  • Ethanol/Water: For isoxazoles of moderate polarity. Dissolve the crude product in a minimum of hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[1]

  • Hexane/Ethyl Acetate: A versatile combination for a wide range of polarities. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until cloudiness persists.[1]

  • Dichloromethane/Hexane: Similar to the hexane/ethyl acetate system.[1]

  • Ethanol or Methanol: Simple isoxazoles can often be recrystallized from hot ethanol or methanol.[1][6]

Q3: I'm having trouble with emulsions during the aqueous work-up. How can I break them?

A3: Emulsions can be persistent. Here are several methods to try:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.[1]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent might disrupt the emulsion.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[1]

Q4: My purified isoxazole is still contaminated with starting materials or byproducts. How can I improve the purification?

A4: Persistent impurities often require a targeted approach based on their chemical properties.

  • Unreacted 1,3-Diketone: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) to extract the acidic diketone.[1]

  • Excess Hydroxylamine: Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl) to extract the basic hydroxylamine.[1]

  • Co-eluting Impurities in Chromatography: If an impurity has a similar polarity to your product, try a different solvent system for column chromatography.[7] Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, or using a gradient elution, can improve separation.[8] If your compound is acid-sensitive, consider deactivating the silica gel with triethylamine.[8]

Troubleshooting Guides

Problem: Product is an Oil or a Gummy Solid

This is one of the most frequent challenges. The general approach is to first attempt to induce crystallization. If that fails, purification by column chromatography is the standard recourse.

Troubleshooting Workflow for Oily Products

start Oily or Gummy Product trituration Attempt Trituration (e.g., with hexanes) start->trituration recrystallization Attempt Recrystallization (various solvents) trituration->recrystallization Failure solid_product Solid Product Obtained trituration->solid_product Success chromatography Purify by Column Chromatography recrystallization->chromatography Failure recrystallization->solid_product Success pure_oil Pure Product (as an oil) chromatography->pure_oil

Caption: Decision tree for handling oily or non-crystalline products.

Experimental Protocols

Protocol 1: Purification of an Oily Isoxazole by Column Chromatography

This protocol provides a general procedure for purifying an oily isoxazole derivative using silica gel column chromatography.

Materials:

  • Crude oily isoxazole product

  • Silica gel (230-400 mesh)[7]

  • Hexane

  • Ethyl acetate

  • Standard chromatography glassware

Methodology:

  • TLC Analysis: Dissolve a small sample of the crude oil in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method often results in better separation than loading the sample as a solution ("wet loading").[9]

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product if it is moving too slowly.[8]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Place the resulting purified oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Trituration

This protocol is useful for converting an oily product into a solid by "washing" away soluble impurities.

Materials:

  • Crude oily isoxazole product

  • A solvent in which the product is sparingly soluble and the impurities are soluble (e.g., hexane, pentane, or diethyl ether).[3][5]

Methodology:

  • Place the oily product in a flask.

  • Add a small amount of the chosen trituration solvent.

  • Stir the mixture vigorously with a spatula or magnetic stir bar. The goal is to break up the oil and encourage it to solidify as the impurities are washed into the solvent. You may need to scratch the side of the flask with a glass rod.

  • If the product solidifies, collect the solid by vacuum filtration and wash it with a small amount of the cold trituration solvent.

  • If the product remains an oil, decant the solvent and repeat the process with fresh solvent. It may take several cycles to achieve solidification.

Data Presentation

The effectiveness of different purification techniques can be compared by examining the yield and purity of the final product.

Table 1: Comparison of Purification Methods for a Hypothetical Oily Isoxazole

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Physical State
Trituration with Hexane75%90%85%Solid
Recrystallization (Ethanol/Water)75%98%70%Crystalline Solid
Column Chromatography (Hexane/EtOAc)75%>99%80%Oil

Mandatory Visualizations

Logical Relationship between Problem and Solution in Isoxazole Purification

cluster_problem Problem cluster_solution Potential Solution Oily Product Oily Product Trituration Trituration Oily Product->Trituration Recrystallization Recrystallization Oily Product->Recrystallization Chromatography Chromatography Oily Product->Chromatography Emulsion Emulsion Brine Wash Brine Wash Emulsion->Brine Wash Persistent Impurities Persistent Impurities Persistent Impurities->Recrystallization Persistent Impurities->Chromatography Acid/Base Wash Acid/Base Wash Persistent Impurities->Acid/Base Wash

Caption: Common problems and their corresponding solutions in isoxazole purification.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of effective methods. This guide provides an objective comparison of four prominent methods for the synthesis of substituted isoxazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the four highlighted synthesis methods, offering a clear comparison of their performance.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
One-Pot Aldoxime-Alkyne Cycloaddition Aldoximes, Terminal AlkynesIsoamyl nitriteEthyl methyl ketone654-674-96
Reaction of Chalcones with Hydroxylamine Chalcones, Hydroxylamine HCl40% KOHEthanolReflux1245-63
Claisen Isoxazole Synthesis 1,3-Diketones, Hydroxylamine HClPyridinePyridineReflux10-3455-70
AuCl₃-Catalyzed Cycloisomerization α,β-Acetylenic OximesAuCl₃ (1 mol%)Dichloromethane300.5-2up to 93

In-Depth Analysis of Synthesis Methods

This section provides a detailed overview of each method, including its mechanism, advantages, and limitations, complemented by illustrative diagrams and specific experimental protocols.

One-Pot Reaction of Aldoximes and Terminal Alkynes

This method represents a modern and efficient approach to 3,5-disubstituted isoxazoles, proceeding via a [3+2] dipolar cycloaddition. The key is the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent like isoamyl nitrite. This metal-free approach offers high regioselectivity and excellent yields under mild conditions.[1]

Aldoxime_Alkyne_Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Isoamyl nitrite (Oxidation) Alkyne Terminal Alkyne Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition

One-Pot Aldoxime-Alkyne Cycloaddition Workflow.

A mixture of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and isoamyl nitrite (1.5 mmol) in ethyl methyl ketone (5 mL) is stirred at 65 °C for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[1]

Reaction of Chalcones with Hydroxylamine Hydrochloride

A classic and widely used method, this synthesis involves the reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine. The reaction proceeds through a Michael addition of hydroxylamine to the chalcone, followed by intramolecular cyclization and dehydration to form the isoxazole ring. This method is straightforward but may require longer reaction times and reflux conditions.

Chalcone_Hydroxylamine_Reaction Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Adduct Intermediate Chalcone->Intermediate Michael Addition Hydroxylamine Hydroxylamine HCl Hydroxylamine->Intermediate Isoxazole Substituted Isoxazole Intermediate->Isoxazole Cyclization & Dehydration

Reaction of Chalcones with Hydroxylamine.

A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is treated with 40% aqueous KOH (5 mL). The reaction mixture is refluxed for 12 hours and monitored by TLC. After cooling, the mixture is poured into crushed ice and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield the substituted isoxazole.[2]

Claisen Isoxazole Synthesis from 1,3-Diketones

This is a foundational method for the synthesis of isoxazoles, involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The reaction mechanism involves the initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration. The regioselectivity can be an issue with unsymmetrical diketones.

Claisen_Synthesis Diketone 1,3-Diketone Monoxime Monoxime Intermediate Diketone->Monoxime Condensation Hydroxylamine Hydroxylamine HCl Hydroxylamine->Monoxime Isoxazole Substituted Isoxazole Monoxime->Isoxazole Cyclization & Dehydration

Claisen Isoxazole Synthesis Pathway.

A solution of the 1,3-diketone (0.01 mol) and hydroxylamine hydrochloride (0.02 mol) in pyridine is refluxed for 10-34 hours. The reaction is monitored by TLC. After completion, the mixture is poured into cold water and washed several times with 15% acetic acid to remove the pyridine. The resulting crude product is triturated with 95% ethanol and recrystallized from absolute ethanol to give the pure isoxazole.[3]

Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

This modern catalytic method provides an efficient route to substituted isoxazoles under mild conditions. The gold(III) chloride catalyst activates the alkyne moiety of the α,β-acetylenic oxime, facilitating an intramolecular cyclization. This method is notable for its high yields, short reaction times, and tolerance of various functional groups.

Gold_Catalyzed_Cycloisomerization AcetylenicOxime α,β-Acetylenic Oxime GoldActivation Au(III)-Alkyne Complex AcetylenicOxime->GoldActivation AuCl₃ Cyclization Intramolecular Cyclization GoldActivation->Cyclization Isoxazole Substituted Isoxazole Cyclization->Isoxazole Protodeauration

Gold(III)-Catalyzed Cycloisomerization Mechanism.

To a solution of the α,β-acetylenic oxime (1.0 mmol) in dry dichloromethane (5 mL) under a nitrogen atmosphere, AuCl₃ (0.01 mmol) is added. The mixture is stirred at 30 °C for the time specified (typically 0.5-2 hours), with the reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure substituted isoxazole.

References

A Comparative Guide to the Characterization of Methyl 3-methoxyisoxazole-5-carboxylate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization and structural validation of novel chemical entities are paramount. This guide provides a comprehensive comparison of the analytical data for Methyl 3-methoxyisoxazole-5-carboxylate and its structurally related isomers, offering a valuable resource for compound validation and differentiation.

This document details the key analytical and spectroscopic data for this compound, alongside a comparative analysis with its isomers: Methyl 3-methylisoxazole-5-carboxylate and Methyl 5-methylisoxazole-3-carboxylate. The information presented is supported by detailed experimental protocols to ensure reproducibility and aid in the structural elucidation of related compounds.

Structural and Physicochemical Data Comparison

The following table summarizes the key physicochemical and spectroscopic data for this compound and two of its common isomers. This allows for a direct comparison of their properties, highlighting the subtle yet critical differences that arise from the varied placement of substituent groups on the isoxazole ring.

PropertyThis compoundMethyl 3-methylisoxazole-5-carboxylateMethyl 5-methylisoxazole-3-carboxylate
Molecular Formula C₆H₇NO₄C₆H₇NO₃C₆H₇NO₃
Molecular Weight 157.12 g/mol 141.13 g/mol 141.13 g/mol
Melting Point 72-73 °C[1]Not explicitly found90-92 °C[2]
¹H NMR (CDCl₃, δ) 6.53 (s, 1H), 4.02 (s, 3H), 3.94 (s, 3H)[1]Not explicitly found in snippetsNot explicitly found in snippets
¹³C NMR (CDCl₃, δ) 172.2, 160.5, 157.2, 100.8, 57.6, 53.0[1]Not explicitly found in snippetsNot explicitly found in snippets
IR (cm⁻¹) 3141, 1753, 1611, 1520, 1415, 1317, 1231[3]Not explicitly foundNot explicitly found
HRMS (m/z) [M+Na]⁺ found: 180.0266 (calc. 180.0273)[1]Not explicitly foundNot explicitly found

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical compounds. The following sections outline the protocols for the synthesis and analysis of this compound.

Synthesis of this compound[1]

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (DMF, 10 ml) at 0 °C, potassium carbonate (K₂CO₃, 2.9 g, 21.0 mmol, 1.5 eq) and methyl iodide (CH₃I, 1.3 mL, 21.0 mmol, 1.5 eq) were added. The reaction mixture was stirred for 14 hours at room temperature. Subsequently, the mixture was poured into an ice-cold aqueous solution of hydrochloric acid (0.5 M, 100 mL) and extracted with diethyl ether (5 x 80 mL). The combined organic layers were washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃, 80 mL), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting light yellow crystalline solid was purified by silica gel column chromatography (petroleum ether/Et₂O, 80:20) to afford this compound as a colorless crystalline solid (1.45 g, 66% yield).[1]

Spectroscopic and Analytical Methods

The following are generalized protocols for the spectroscopic and chromatographic analysis of isoxazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3] Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] Solid samples can be analyzed as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5] Alternatively, a KBr pellet can be prepared.[6] Liquid samples can be analyzed as a thin film between two salt plates.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1] The instrument is calibrated using a standard of known mass.

High-Performance Liquid Chromatography (HPLC): Purity analysis and separation of isomers can be performed using reverse-phase HPLC.[7] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) as a modifier.[7][8] Detection is typically carried out using a UV detector at a wavelength between 210-260 nm.

Visualizing the Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 Methyl 3-hydroxyisoxazole-5-carboxylate Stirring Stirring at RT for 14h Reactant1->Stirring Reactant2 Methyl Iodide Reactant2->Stirring Reagent1 K₂CO₃ Reagent1->Stirring Solvent1 DMF Solvent1->Stirring Workup Aqueous Workup Stirring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Purified Product NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Sample->HPLC Validation Structural Validation NMR->Validation IR->Validation MS->Validation HPLC->Validation

References

A Comparative Analysis of Methyl and Ethyl Esters of 3-Methoxyisoxazole-5-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate ester derivatives is a critical step in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed comparative study of the methyl and ethyl esters of 3-methoxyisoxazole-5-carboxylic acid, two closely related compounds with potential applications in pharmaceutical development. While direct head-to-head experimental data is limited in publicly available literature, this document synthesizes known synthetic routes, physicochemical properties, and inferred biological activities to assist researchers in making informed decisions.

Physicochemical Properties: A Comparative Overview

The choice between a methyl and an ethyl ester can significantly influence a compound's solubility, membrane permeability, and metabolic stability. The following table summarizes the key physicochemical properties of methyl and ethyl 3-methoxyisoxazole-5-carboxylate. Where specific experimental data is unavailable, properties are inferred based on established chemical principles comparing methyl and ethyl esters.

PropertyMethyl 3-methoxyisoxazole-5-carboxylateEthyl 3-methoxyisoxazole-5-carboxylate
Molecular Formula C₆H₇NO₄C₇H₉NO₄
Molecular Weight 157.13 g/mol 171.15 g/mol
Appearance Colorless crystalline solid[1]Inferred to be a solid or liquid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Inferred Polarity Slightly more polar than the ethyl esterSlightly less polar than the methyl ester
Inferred Solubility Higher solubility in polar solventsHigher solubility in nonpolar solvents
Inferred Volatility Slightly more volatile than the ethyl esterSlightly less volatile than the methyl ester
Inferred Reactivity Potentially more susceptible to hydrolysisPotentially more stable to hydrolysis

Synthesis and Experimental Protocols

The synthesis of both esters originates from a common precursor, 3-hydroxyisoxazole-5-carboxylic acid, which can be prepared from diethyl acetonedicarboxylate and hydroxylamine. The subsequent steps involve esterification and methylation.

Experimental Workflow: Synthesis of Esters

Synthesis_Workflow cluster_0 Synthesis of 3-Hydroxyisoxazole-5-carboxylic Acid Esters cluster_1 Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid Esters A Diethyl acetonedicarboxylate C Methyl or Ethyl 3-hydroxyisoxazole-5-carboxylate A->C B Hydroxylamine B->C D Methyl 3-hydroxyisoxazole- 5-carboxylate C->D Methanolysis E Ethyl 3-hydroxyisoxazole- 5-carboxylate C->E Ethanolysis G Methyl 3-methoxyisoxazole- 5-carboxylate D->G H Ethyl 3-methoxyisoxazole- 5-carboxylate E->H F Methylating Agent (e.g., CH₃I) F->G F->H

Caption: Synthetic route to methyl and ethyl esters.

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the methylation of the corresponding 3-hydroxyisoxazole precursor.[1]

  • Dissolution: Dissolve methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C and add potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the cooled suspension.

  • Reaction: Allow the mixture to stir at room temperature for 14 hours.

  • Work-up: Pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl and extract with diethyl ether.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a colorless crystalline solid.[1]

Protocol 2: Synthesis of Ethyl 3-methoxyisoxazole-5-carboxylate (Proposed)

Method A: Fischer Esterification

  • Acid Formation: First, synthesize 3-methoxyisoxazole-5-carboxylic acid by hydrolysis of the methyl ester using a base such as sodium hydroxide, followed by acidification.

  • Esterification: Dissolve 3-methoxyisoxazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up and Purification: After completion, neutralize the excess acid, remove the excess ethanol under reduced pressure, and extract the ester into an organic solvent. Purify the crude product by column chromatography.

Method B: Methylation of Ethyl 3-hydroxyisoxazole-5-carboxylate

This method would parallel the synthesis of the methyl ester.

  • Starting Material: Synthesize ethyl 3-hydroxyisoxazole-5-carboxylate.

  • Methylation: Follow the same methylation procedure as described in Protocol 1, substituting methyl 3-hydroxyisoxazole-5-carboxylate with ethyl 3-hydroxyisoxazole-5-carboxylate.

Potential Biological Activity and Signaling Pathways

While specific biological data for these two esters is scarce, derivatives of isoxazole-5-carboxylic acid have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] These activities often stem from the inhibition of key signaling pathways involved in disease progression.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action for isoxazole derivatives in an inflammatory or cancerous context, targeting key signaling cascades such as the NF-κB and MAPK pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene Transcription MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation AP1->Gene Transcription Isoxazole Isoxazole Ester (Methyl or Ethyl) Isoxazole->IKK Inhibition Isoxazole->MAPKKK Inhibition

Caption: Potential inhibition of inflammatory pathways.

Comparative Performance and Applications

The choice between the methyl and ethyl ester will ultimately depend on the specific application and desired therapeutic profile.

  • Methyl Ester: Its higher polarity and smaller size may lead to better aqueous solubility and potentially faster absorption and metabolism. This could be advantageous for applications requiring rapid onset of action.

  • Ethyl Ester: The increased lipophilicity of the ethyl ester may enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and tissue penetration. It might also exhibit a longer half-life due to slower metabolic clearance.

In prodrug design, where the ester is intended to be hydrolyzed to the active carboxylic acid, the rate of this conversion can differ between the methyl and ethyl variants, influencing the pharmacokinetic profile.

Conclusion

Both methyl and ethyl esters of 3-methoxyisoxazole-5-carboxylic acid are valuable compounds for further investigation in drug discovery. The methyl ester offers a more polar profile, while the ethyl ester provides increased lipophilicity. The selection of either ester should be guided by the specific biological target and the desired pharmacokinetic properties. The synthetic protocols and comparative data presented in this guide provide a foundational framework for researchers to advance their studies on this promising class of isoxazole derivatives. Further experimental evaluation is warranted to fully elucidate the comparative performance of these two esters in various biological systems.

References

A Comparative Guide to the Biological Activity of Methyl 3-methoxyisoxazole-5-carboxylate and Structurally Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of Methyl 3-methoxyisoxazole-5-carboxylate alongside experimentally validated activities of structurally similar isoxazole compounds. While specific experimental data for this compound is limited in publicly available literature, this document summarizes the diverse biological roles of the isoxazole scaffold, offering a predictive framework for its potential applications and a foundation for future research. The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3]

Comparison of Biological Activities

The biological activities of isoxazole derivatives are heavily influenced by the nature and position of substituents on the isoxazole ring.[4][5][6] This section compares the activities of various isoxazole compounds, providing context for the potential bioactivity of this compound.

Compound ClassSubstituentsReported Biological ActivityQuantitative Data (IC50/MIC)Reference(s)
Isoxazole Carboxamides 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide and derivativesAnticancer (cytotoxic against Hep3B, HeLa, and MCF-7 cell lines)IC50 values ranging from 15.48 µg/ml to >100 µg/ml depending on the cell line and specific derivative.[7][7]
Diarylisoxazoles 4,5-diarylisoxazol-3-carboxylic acidsAnti-inflammatory (leukotriene synthesis inhibitors)Not specified in the provided text.[2]
Isoxazole Chalcones 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP)Enhances melanogenesis (potential for vitiligo treatment) by activating tyrosinase.Potent tyrosinase activator with lower toxicity than 8-methoxypsoralen (8-MOP).[8][8]
5-Sulfonyl-1,3-oxazole-4-carboxylates Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAnticancer (cytotoxic against a broad range of human cancer cell lines)Average GI50, TGI, and LC50 values of 5.37 x 10⁻⁶, 1.29 x 10⁻⁵, and 3.6 x 10⁻⁵ mol/L, respectively.[9][9]
3,5-Disubstituted Isoxazoles Derivatives of tyrosol with methyl, methoxy, or chloride substitutionsAnticancer (antiproliferative against U87 glioblastoma cells) by inducing apoptosis.IC50 values ranging from 42.8 µM to 67.6 µM.[4][4]
5-Amino-3-methylisoxazole-4-carboxylic acid derivatives 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and a thiophene analog (PUB17)Selective antifungal activity against Candida albicans.Not specified in the provided text.[10]
Isoxazole-based Chalcones and Dihydropyrazoles Chalcone and dihydropyrazole derivatives containing an isoxazole ringAntibacterial, antifungal, antioxidant, and anticancer activities.Chalcone 28: MIC = 1 µg/mL (antibacterial), IC50 = 5 ± 1 µg/mL (antioxidant). Dihydropyrazole 46: IC50 = 2 ± 1 µg/mL (antifungal). Dihydropyrazoles 39 and 45: IC50 = 4 ± 1 µg/mL and 2 ± 1 µg/mL (anticancer).[11][11]

Based on the structure-activity relationships observed in these studies, the methoxy and carboxylate groups of This compound may contribute to its biological activity. Methoxy groups have been associated with enhanced anticancer activity in some isoxazole derivatives.[4] The ester functional group provides a site for potential hydrolysis or further chemical modification, which could influence the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of isoxazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 2.5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight.[13][14]

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[10][15][16]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

In Vitro Enzyme Inhibition Assay (e.g., Cyclooxygenase (COX) Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[17][18]

  • Enzyme and Substrate Preparation: The purified enzyme (e.g., COX-1 or COX-2) and its substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (positive control).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Product Measurement: The formation of the enzymatic product is measured over time using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for evaluating the anticancer activity of a novel compound and a hypothetical signaling pathway that could be modulated by isoxazole derivatives.

Experimental_Workflow cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Assays cluster_pathway Phase 3: Pathway Analysis cluster_interpretation Phase 4: Data Interpretation Start Synthesized Compound MTT MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) Start->MTT IC50 Calculate IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (e.g., Akt, p-Akt, Bcl-2) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Elucidate Mechanism of Action WesternBlot->Conclusion

General workflow for the cell-based evaluation of a novel anticancer compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Transcription Gene Transcription (e.g., MITF for melanogenesis) beta_catenin->Transcription Isoxazole Isoxazole Derivative Isoxazole->Akt Activation

Hypothetical Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole derivative.[8]

References

A Comparative Guide to Purity Analysis of Methyl 3-methoxyisoxazole-5-carboxylate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Methyl 3-methoxyisoxazole-5-carboxylate. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

Introduction to Purity Analysis Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds. It offers high resolution and sensitivity for the detection of impurities. Quantitative NMR (qNMR) spectroscopy, on the other hand, is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, providing a highly accurate measure of purity without the need for a reference standard of the analyte itself.[1][2] The combination of these two techniques provides a comprehensive purity profile of a compound.[3]

Data Presentation: A Comparative Overview

To illustrate the application of both techniques, a hypothetical batch of this compound was analyzed. The batch was synthesized via the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate. Potential impurities could therefore include the starting material and any over-methylated byproducts.

Table 1: HPLC Purity Analysis Data

Peak No.Retention Time (min)Compound NameArea (%)Purity (%)
12.5Methyl 3-hydroxyisoxazole-5-carboxylate0.25-
24.8This compound 99.65 99.65
36.2Unknown Impurity0.10-

Table 2: qNMR Purity Analysis Data

SignalChemical Shift (ppm)IntegralMoles (relative to IS)Purity (w/w %)
Analyte (Isoxazole-H)6.951.000.0099899.5
Internal Standard7.552.000.01000-
Impurity (Starting Material OH)10.5 (broad)0.003--

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). If mass spectrometry is to be used for peak identification, 0.1% formic acid can be added to the mobile phase.[4]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Integrate the peak areas of all components in the sample chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.[3][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (IS) of known purity (e.g., Maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[3]

    • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the isoxazole ring proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample injection Inject Sample & Standard prep_sample->injection prep_standard Weigh & Dissolve Standard prep_standard->injection hplc_system HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity integration->calculation qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis weighing Weigh Sample & Internal Standard dissolving Dissolve in Deuterated Solvent weighing->dissolving transfer Transfer to NMR Tube dissolving->transfer acquisition Acquire 1H NMR Spectrum transfer->acquisition nmr_setup Spectrometer Setup (Pulse Program, Relaxation Delay) nmr_setup->acquisition processing Process Spectrum (Phasing, Baseline Correction) acquisition->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation

References

A Comparative Guide to Isoxazole Isomers in Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug design. Among these, the five-membered azoles, particularly isoxazole, oxazole, and thiazole, are privileged structures frequently employed to optimize the pharmacological profiles of therapeutic agents. These isomers, while structurally similar, exhibit nuanced differences in their physicochemical and electronic properties that can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of isoxazole, oxazole, and thiazole in drug design and development, supported by experimental data and detailed methodologies.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The arrangement of heteroatoms within the azole ring dictates its electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn affects its interactions with biological targets and its overall drug-like properties.[1][2] Isoxazoles are generally weaker bases compared to oxazoles and thiazoles, a factor that can influence a compound's solubility and interactions at physiological pH.[1]

PropertyIsoxazoleOxazoleThiazole
Structure
alt text
alt text
alt text
Molar Mass ( g/mol ) 69.0669.0685.13
pKa of Conjugate Acid -2.970.82.53
Dipole Moment (Debye) 2.81.51.61
Aromaticity Less aromatic than oxazole and thiazoleMore aromatic than isoxazoleAromatic
Hydrogen Bonding Nitrogen and oxygen are potential H-bond acceptors.Nitrogen and oxygen are potential H-bond acceptors.Nitrogen and sulfur are potential H-bond acceptors.

Table 1: Comparative Physicochemical Properties of Isoxazole, Oxazole, and Thiazole.

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and bioavailability. While direct comparative studies across a wide range of analogs are limited, the inherent electronic properties of each ring can influence their susceptibility to metabolism by cytochrome P450 enzymes.[3] The weaker N-O bond in isoxazoles, for instance, can sometimes be a site for metabolic cleavage.[3]

ParameterIsoxazole AnalogOxazole AnalogThiazole Analog
In vitro Half-life (t½, min) in Human Liver Microsomes Variable, dependent on substitutionVariable, dependent on substitutionGenerally considered metabolically stable
Intrinsic Clearance (CLint, µL/min/mg protein) Variable, dependent on substitutionVariable, dependent on substitutionOften exhibits lower intrinsic clearance

Table 2: General Comparative Metabolic Stability. (Note: Specific values are highly dependent on the overall molecular structure.)

Biological Activity: Head-to-Head Comparisons

The choice of an isoxazole, oxazole, or thiazole moiety can lead to significant differences in biological activity, driven by the distinct ways each scaffold can interact with a target protein's binding site.

A notable example comes from the development of VEGFR-2 inhibitors, where a thiazole-containing analog demonstrated superior potency compared to its oxazole counterpart. This was attributed to a stabilizing interaction between the thiazole nitrogen and the protein that could not be replicated by the oxazole ring.[3]

TargetIsoxazole AnalogOxazole AnalogThiazole AnalogIC₅₀ (nM)
VEGFR-2-->1000
VEGFR-2--64

Table 3: Comparative Inhibitory Activity against VEGFR-2. [3]

In another study focusing on diacylglycerol acyltransferase 1 (DGAT1) inhibitors, isoxazole-containing compounds were found to be significantly more potent than their oxazole analogs.[4]

TargetIsoxazole AnalogOxazole AnalogIC₅₀ (nM)
DGAT13-Phenylisoxazole derivative-64
DGAT1-5-Phenyloxazole derivative>1000

Table 4: Comparative Inhibitory Activity against DGAT1. [4]

These examples underscore the critical importance of evaluating different isomers during the lead optimization phase of drug discovery.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing isoxazole derivatives.

Materials:

  • Substituted aldoxime

  • Substituted alkyne

  • tert-Butyl nitrite or isoamyl nitrite

  • Suitable solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of the substituted aldoxime (1.0 eq) and the substituted alkyne (1.2 eq) in the chosen solvent, add tert-butyl nitrite (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in complete medium until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a method to assess the susceptibility of a compound to metabolism by liver enzymes.[9][10][11]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (ACN) containing an internal standard for quenching and protein precipitation

  • 96-well incubation plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

    • Prepare a solution of HLMs in potassium phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the test compound to the wells of the incubation plate to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed HLM solution to each well.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (cold acetonitrile with internal standard).

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear regression.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important workflows and pathways relevant to the comparison of isoxazole isomers in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR start Design Analogs (Isoxazole, Oxazole, Thiazole) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification physchem Physicochemical Profiling (pKa, logP, Solubility) purification->physchem bio_assay Biological Assays (Enzyme Inhibition, Cell Viability) purification->bio_assay adme ADME Profiling (Metabolic Stability) purification->adme data_analysis Data Analysis (IC50, t1/2, CLint) physchem->data_analysis bio_assay->data_analysis adme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the comparative evaluation of isoxazole, oxazole, and thiazole analogs in a drug discovery program.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis erk->proliferation inhibitor Isoxazole / Oxazole / Thiazole Inhibitor inhibitor->raf

Caption: A simplified signaling pathway illustrating a potential mechanism of action for an azole-containing kinase inhibitor.

References

Validating the Mechanism of Action for Isoxazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Validating the precise mechanism of action of these inhibitors is a critical step in drug development, ensuring target engagement and elucidating the molecular basis of their efficacy. This guide provides a comparative overview of experimental approaches to validate the mechanism of isoxazole-based enzyme inhibitors, with a focus on cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) as key examples. We compare their performance with alternative inhibitors and provide detailed experimental protocols and data to support these comparisons.

Section 1: Comparative Efficacy of Isoxazole-Based and Alternative Enzyme Inhibitors

The inhibitory potency of isoxazole-containing compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against the target enzyme. This allows for a direct comparison with other classes of inhibitors.

Cyclooxygenase (COX) Inhibitors

Isoxazole derivatives, such as celecoxib and valdecoxib, are well-known selective COX-2 inhibitors.[1] Their efficacy is compared with non-selective and other selective non-isoxazole inhibitors in the table below.

Inhibitor ClassCompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole-Based CelecoxibCOX-20.04 - 6.87.6 - 30[2][3]
ValdecoxibCOX-20.00530[2]
Compound VIIaCOX-20.2967.2[4]
Non-Isoxazole (Selective) RofecoxibCOX-20.018 - 25>4.0 - 35[2][3]
EtoricoxibCOX-20.0013106[2]
MeloxicamCOX-26.16.1[3]
Non-Isoxazole (Non-Selective) IbuprofenCOX-1/COX-212 (COX-1), 80 (COX-2)0.15[3]
DiclofenacCOX-1/COX-20.076 (COX-1), 0.026 (COX-2)2.9[3]
IndomethacinCOX-1/COX-20.009 (COX-1), 0.31 (COX-2)0.029[3]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Isoxazole-containing compounds have also been developed as potent FAAH inhibitors. Their performance is compared with other classes of FAAH inhibitors.

Inhibitor ClassCompoundTargetIC50 (nM)Notes
Isoxazole-Based Compound 39FAAH883-carboxamido-5-aryl-isoxazole scaffold[5]
Carbamates (Irreversible) URB597FAAH~5Irreversible covalent inhibitor
JZL195FAAH/MAGL12 (FAAH), 19 (MAGL)Dual inhibitor[6]
α-Ketoheterocycles (Reversible) OL-135FAAH~4Reversible covalent inhibitor
Non-Covalent Compound 2FAAH320 (human), 951 (rat)Reversible non-covalent inhibitor[7]

Section 2: Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach employing biochemical, biophysical, and cellular assays is crucial for robustly validating the mechanism of action of enzyme inhibitors.

Biochemical Assays: Determining Inhibitory Potency and Mode of Inhibition

Biochemical assays directly measure the effect of an inhibitor on the activity of the purified enzyme.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.[8]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme as a cofactor.

    • Prepare a solution of arachidonic acid (substrate) in ethanol and neutralize with potassium hydroxide.

    • Prepare a solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the isoxazole inhibitor at various concentrations.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Add 10 µL of the TMPD solution.

    • Incubate for 5-10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm using a plate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Experimental Protocol: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is based on commercially available FAAH inhibitor screening kits.[9][10]

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Dilute recombinant human or rat FAAH enzyme in the assay buffer.

    • Prepare the fluorogenic substrate, such as AMC arachidonoyl amide, in a suitable solvent (e.g., ethanol).

    • Prepare a known FAAH inhibitor (e.g., JZL 195) as a positive control.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 180 µL of Assay Buffer and 10 µL of solvent.

    • 100% Initial Activity Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the isoxazole inhibitor at various concentrations.

    • Incubate the plate for a defined period (e.g., 5-60 minutes) at 37°C to allow for inhibitor binding (pre-incubation is crucial for time-dependent inhibitors).[11]

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically or as an endpoint at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Biophysical Assays: Confirming Direct Target Engagement and Binding Kinetics

Biophysical assays provide direct evidence of the physical interaction between the inhibitor and the target enzyme.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[12][13][14]

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the isoxazole inhibitor or vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or immunoassays (e.g., AlphaScreen, HTRF).[13]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target enzyme.[15][16]

  • Immobilization of the Target Enzyme:

    • Covalently immobilize the purified target enzyme (e.g., COX-2 or FAAH) onto a sensor chip surface (e.g., CM5 chip).

  • Binding Analysis:

    • Inject a series of concentrations of the isoxazole inhibitor over the sensor surface.

    • Continuously monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.

  • Data Analysis:

    • Generate sensorgrams that show the association of the inhibitor during injection and its dissociation during the buffer flow.

    • Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Section 3: Visualizing the Mechanism of Action

Understanding the signaling pathways in which the target enzymes are involved is crucial for contextualizing the effects of their inhibition.

COX Signaling Pathway

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18]

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins Housekeeping Functions COX2->Prostaglandins Inflammatory Stimuli Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-Based COX-2 Inhibitor (e.g., Celecoxib) Isoxazole_Inhibitor->COX2 NonSelective_Inhibitor Non-Selective NSAID (e.g., Ibuprofen) NonSelective_Inhibitor->COX1 NonSelective_Inhibitor->COX2

Caption: Simplified COX signaling pathway and points of inhibition.

FAAH and Endocannabinoid Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling.[5][19][20] Inhibition of FAAH leads to an increase in AEA levels, which can potentiate cannabinoid receptor signaling.

FAAH_Signaling_Pathway cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron AEA_precursor NAPE-PLD AEA Anandamide (AEA) AEA_precursor->AEA Synthesis FAAH FAAH AEA->FAAH Degradation CB1_receptor CB1 Receptor AEA->CB1_receptor Binding & Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling (e.g., ↓Neurotransmitter Release) CB1_receptor->Signaling Isoxazole_Inhibitor Isoxazole-Based FAAH Inhibitor Isoxazole_Inhibitor->FAAH

Caption: FAAH-mediated degradation of anandamide in the endocannabinoid system.

Experimental Workflow for Inhibitor Validation

A logical workflow is essential for the systematic validation of enzyme inhibitors.

Experimental_Workflow Start Start: Compound Library Biochemical_Screening Biochemical Screening (e.g., In Vitro Inhibition Assay) Start->Biochemical_Screening Hit_Identification Hit Identification (IC50 Determination) Biochemical_Screening->Hit_Identification Biophysical_Validation Biophysical Validation (e.g., CETSA, SPR) Hit_Identification->Biophysical_Validation Target_Engagement Confirmation of Direct Target Engagement Biophysical_Validation->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics, Competition Assays) Target_Engagement->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Biochemical_Screening Iterative Improvement End Validated Lead Compound Lead_Optimization->End

Caption: A typical workflow for the validation of enzyme inhibitors.

References

A Comparative Guide to Modern Isoxazole Synthesis: Benchmarking New Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core is a privileged scaffold in medicinal chemistry, integral to a range of pharmaceuticals. Consequently, the development of efficient and sustainable synthetic routes to access this heterocycle is of paramount importance. This guide provides an objective comparison of a novel, microwave-assisted, one-pot, three-component synthesis with the established Huisgen 1,3-dipolar cycloaddition method for the preparation of substituted isoxazoles. The performance of these methods is evaluated based on quantitative experimental data, and detailed protocols are provided to facilitate reproducibility.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for the synthesis of substituted isoxazoles via a conventional Huisgen 1,3-dipolar cycloaddition and a modern microwave-assisted three-component reaction.

Table 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles [1]

EntryMethodReaction TimeYield (%)Conditions
1Conventional HeatingSeveral DaysModerateThermal
2Microwave-Assisted30 MinutesGoodDielectric Heating

Table 2: Synthesis of Isoxazole Derivatives from Chalcones [2]

CompoundMethodReaction Time (min)Yield (%)
4a (X=H)Conventional6064
4a (X=H)Microwave1074
4b (X=2-Cl)Conventional7562
4b (X=2-Cl)Microwave1272
4c (X=4-Cl)Conventional7068
4c (X=4-Cl)Microwave1275
4d (X=4-NO2)Conventional9058
4d (X=4-NO2)Microwave1568
4e (X=4-OCH3)Conventional6070
4e (X=4-OCH3)Microwave1082

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 5-Arylisoxazoles [3]

MethodReaction TimeYield (%)
Conventional (Thermal)1 - 2.5 hours56 - 80
Ultrasound-Assisted30 - 45 minutes84 - 96

Experimental Protocols

Established Method: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles.[4]

Materials:

  • Substituted aldehyde (2 mmol)

  • Hydroxylamine (2 mmol, 138 mg)

  • Sodium hydroxide (2 mmol, 80 mg)

  • N-Chlorosuccinimide (NCS) (3 mmol, 400 mg)

  • Substituted alkyne (2 mmol)

  • Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

  • Ethyl acetate (AcOEt)

  • Water

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the corresponding aldehyde in the deep eutectic solvent, add hydroxylamine and sodium hydroxide.

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50°C for three hours.

  • Add the corresponding alkyne to the reaction mixture and stir for an additional four hours at 50°C.

  • Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).

New Method: Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles

This protocol outlines a novel, efficient, one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles utilizing microwave irradiation.[1]

Materials:

  • Acid chloride

  • Terminal alkyne

  • Hydroximinoyl chloride

  • Microwave reactor

Procedure:

  • Combine the acid chloride and terminal alkyne under modified Sonogashira coupling conditions.

  • Add the hydroximinoyl chloride to the reaction mixture for the in situ generation of the nitrile oxide.

  • Subject the reaction mixture to microwave irradiation (dielectric heating) for 30 minutes.

  • Upon completion, as monitored by thin-layer chromatography, cool the reaction mixture.

  • Purify the resulting isoxazole derivative using appropriate chromatographic techniques.

Visualizing the Synthesis: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the established and a modern isoxazole synthesis route.

established_synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Nitrile Oxide Formation cluster_step3 Step 3: Cycloaddition Aldehyde Aldehyde Oxime Oxime Intermediate Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime NitrileOxide Nitrile Oxide Oxime->NitrileOxide NCS NCS NCS->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

Caption: Established 1,3-dipolar cycloaddition workflow.

new_synthesis_workflow Start One-Pot Reaction Vessel Coupling Sonogashira Coupling (Acid Chloride + Alkyne) Start->Coupling NitrileOxideGen In Situ Nitrile Oxide Generation (from Hydroximinoyl Chloride) Coupling->NitrileOxideGen Microwave Microwave Irradiation (30 min) NitrileOxideGen->Microwave Cycloaddition 1,3-Dipolar Cycloaddition Microwave->Cycloaddition Product 3,4,5-Trisubstituted Isoxazole Cycloaddition->Product

Caption: Microwave-assisted one-pot synthesis workflow.

References

A Spectroscopic Guide to Isoxazole Synthesis: From Chalcone Precursors to Final Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the transformation of a starting material into a final product is a critical process to monitor and confirm. This guide provides a comparative spectroscopic analysis of the conversion of chalcones to isoxazoles, a common reaction in the synthesis of heterocyclic compounds with significant pharmacological interest.

The synthesis of isoxazoles from chalcone precursors via reaction with hydroxylamine hydrochloride is a well-established method. The reaction proceeds through the cyclization of the α,β-unsaturated ketone of the chalcone. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for tracking this transformation and confirming the structure of the final isoxazole product.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

A general and optimized protocol for the synthesis of 3,5-disubstituted isoxazoles from chalcones is as follows:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the chalcone (1.0 equivalent) is dissolved in a suitable solvent, typically ethanol (10-20 mL per gram of chalcone).

  • Reagent Addition : To the stirred solution, hydroxylamine hydrochloride (1.2-1.5 equivalents) is added.[1]

  • Base Addition : A base, such as 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 equivalents), is slowly added dropwise to the reaction mixture at room temperature.[1] Alternatively, sodium acetate can be used as the base.[2]

  • Reaction Monitoring : The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.[1][3]

  • Work-up : Upon completion of the reaction, as indicated by the disappearance of the chalcone starting material on the TLC plate, the mixture is cooled to room temperature. The cooled mixture is then poured into crushed ice or cold water, leading to the precipitation of the solid product.[1]

  • Isolation and Purification : The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove any inorganic salts. The crude product is then dried. Purification can be achieved by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethyl acetate and hexane, or by column chromatography on silica gel.[1]

Spectroscopic Comparison: A Case Study of (E)-1,3-diphenylprop-2-en-1-one to 3,5-Diphenylisoxazole

To illustrate the spectroscopic changes that occur during the conversion of a chalcone to an isoxazole, we will examine the transformation of (E)-1,3-diphenylprop-2-en-1-one (a chalcone) to 3,5-diphenylisoxazole.

Infrared (IR) Spectroscopy

The most significant change observed in the IR spectrum is the disappearance of the strong absorption band corresponding to the α,β-unsaturated ketone (C=O) of the chalcone and the appearance of new bands characteristic of the isoxazole ring.

Compound Key IR Absorption Bands (cm⁻¹) Interpretation
(E)-1,3-diphenylprop-2-en-1-one (Chalcone) ~1650C=O stretching of the α,β-unsaturated ketone[4]
~1579C=C stretching of the alkene and aromatic rings[4]
3,5-Diphenylisoxazole ~1571C=N stretching of the isoxazole ring[5]
~1489C=C stretching of the aromatic rings[5]
~1404N-O stretching of the isoxazole ring[5]

The disappearance of the strong carbonyl peak is a clear indicator of the consumption of the chalcone starting material.[6] The emergence of the C=N and N-O stretching vibrations confirms the formation of the isoxazole heterocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information and are crucial for confirming the successful synthesis of the isoxazole.

In the ¹H NMR spectrum, the characteristic signals of the vinylic protons of the chalcone are absent in the spectrum of the isoxazole product. A new singlet corresponding to the C4-H of the isoxazole ring appears.

Compound ¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
(E)-1,3-diphenylprop-2-en-1-one (Chalcone) 7.12dH-α (vinylic proton)
8.03 - 7.98mH-β (vinylic proton) and aromatic protons
7.67 - 7.32mAromatic protons
3,5-Diphenylisoxazole 6.84sC4-H of isoxazole ring[7]
7.91 - 7.81mAromatic protons
7.53 - 7.43mAromatic protons

The disappearance of the doublet signals for the α and β vinylic protons of the chalcone is a key diagnostic feature.[6] The appearance of a singlet around 6.8 ppm is characteristic of the proton on the C4 position of the 3,5-disubstituted isoxazole ring.[7]

The ¹³C NMR spectrum shows the disappearance of the carbonyl carbon and the two vinylic carbons of the chalcone, and the appearance of new signals corresponding to the carbons of the isoxazole ring.

Compound ¹³C NMR Chemical Shift (δ, ppm) Assignment
(E)-1,3-diphenylprop-2-en-1-one (Chalcone) 190.53C=O (carbonyl carbon)[4]
144.85C-β (vinylic carbon)
121.9 (approx.)C-α (vinylic carbon)
3,5-Diphenylisoxazole 170.3C5 of isoxazole ring[7]
162.9C3 of isoxazole ring[7]
97.4C4 of isoxazole ring[7]

The downfield signal of the carbonyl carbon in the chalcone is replaced by the signals for the C3 and C5 carbons of the isoxazole ring, which are attached to the electronegative nitrogen and oxygen atoms. The C4 carbon of the isoxazole ring typically appears at a significantly more upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the starting material and the final product, providing further confirmation of the reaction's success.

Compound Molecular Formula Molecular Weight ( g/mol ) Observed [M+H]⁺ (m/z)
(E)-1,3-diphenylprop-2-en-1-one (Chalcone) C₁₅H₁₂O208.26209
3,5-Diphenylisoxazole C₁₅H₁₁NO221.26222.24[7]

The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the isoxazole, which is 13 units higher than the chalcone due to the incorporation of a nitrogen atom and the loss of a water molecule during the cyclization reaction.

Workflow for Spectroscopic Comparison

The logical flow of the spectroscopic analysis from starting materials to the final isoxazole product can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Final Product cluster_analysis Spectroscopic Analysis Chalcone Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) Reaction Cyclization Reaction Chalcone->Reaction IR IR Spectroscopy Chalcone->IR NMR NMR Spectroscopy (¹H and ¹³C) Chalcone->NMR MS Mass Spectrometry Chalcone->MS Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Isoxazole Isoxazole (e.g., 3,5-Diphenylisoxazole) Reaction->Isoxazole Isoxazole->IR Isoxazole->NMR Isoxazole->MS

Caption: Workflow of isoxazole synthesis and spectroscopic analysis.

By systematically applying these spectroscopic techniques, researchers can confidently track the conversion of chalcones to isoxazoles and unequivocally confirm the identity and purity of their synthesized compounds. This rigorous analytical approach is fundamental to the advancement of medicinal chemistry and drug discovery.

References

Evaluating the efficacy of different purification techniques for isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized isoxazole compounds is critical for accurate biological evaluation and downstream applications. The choice of purification technique significantly impacts yield, purity, cost, and scalability. This guide provides an objective comparison of the most common purification techniques for isoxazole derivatives: recrystallization, column chromatography, and emerging "purification-free" synthetic approaches, supported by experimental data from recent literature.

At a Glance: Recrystallization vs. Column Chromatography

ParameterRecrystallizationColumn Chromatography
Principle Differences in the solubility of the target compound and impurities in a solvent at varying temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% for some methods)
Yield Moderate to High (Can be >80%)Variable (Depends on separation efficiency and fraction collection, typically 60-94%)
Scalability Easily scalable for larger quantities.Can be scaled up, but may become cumbersome and expensive.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications.
Solvent Consumption Generally lower, as the solvent is used to dissolve the crude product.Can be high due to the need for a continuous mobile phase.
Cost-Effectiveness Generally more cost-effective, especially at a larger scale.Can be more expensive due to the

Safety Operating Guide

Safe Disposal of Methyl 3-methoxyisoxazole-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Methyl 3-methoxyisoxazole-5-carboxylate, emphasizing safe operational plans and procedural steps.

Primary Disposal Method

The universally recommended method for the disposal of this compound and its containers is to utilize a licensed and approved hazardous waste disposal company.[1][2][3] This ensures compliance with all applicable federal, state, and local environmental regulations. Attempting to neutralize or dispose of this chemical through standard laboratory drains or as common waste is improper and can lead to environmental contamination and potential legal liability.

Step-by-Step Laboratory Waste Handling Protocol

Prior to collection by a waste disposal service, laboratory personnel must follow a strict protocol for the handling and temporary storage of this compound waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] If there is a risk of generating dust or aerosols, use respiratory protection.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][3] This area should be secure and away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition. This is crucial for the waste disposal company's manifest.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the safety data sheet (SDS) and an accurate description of the waste.

Safety and Hazard Summary

The following table summarizes key safety data for isoxazole derivatives, based on available Safety Data Sheets for similar compounds. This information underscores the importance of careful handling.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity May be harmful or fatal if swallowed, inhaled, or in contact with skin.[4]Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[1]
Skin and Eye Irritation Can cause skin irritation and serious eye irritation or damage.[1][4]Wear protective gloves, protective clothing, and eye/face protection. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[1][3]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.[4]Avoid release to the environment. Do not let the chemical enter drains.[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Disposal of Methyl 3-methoxyisoxazole-5-carboxylate ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste in a Dedicated, Labeled Container ppe->segregate store Step 3: Store Securely in a Ventilated, Designated Area segregate->store contact_ehs Step 4: Contact EHS or Licensed Waste Disposal Company store->contact_ehs provide_info Step 5: Provide SDS and Waste Information contact_ehs->provide_info schedule_pickup Step 6: Schedule and Prepare for Waste Pickup provide_info->schedule_pickup end End: Waste Properly Disposed schedule_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular chemical you are using. Procedures should be carried out in a controlled laboratory setting.

References

Personal protective equipment for handling Methyl 3-methoxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal protocols for Methyl 3-methoxyisoxazole-5-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of structurally similar isoxazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety standards.

Personal Protective Equipment (PPE)

Consistent use of appropriate Personal Protective Equipment is the primary defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound, based on safety data for related isoxazole compounds.[1][2][3][4]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times.[1] A face shield should be worn when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use.[1] Double gloving is advised for enhanced protection.[5][6]
Body Protection Laboratory CoatA full-length, buttoned lab coat made of a low-permeability fabric is required to protect skin and personal clothing.[1][6]
Respiratory Protection Fume Hood / RespiratorAll handling of solid material and solution preparation must be conducted in a certified chemical fume hood.[1] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation.[2][7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that fully cover the feet are mandatory in the laboratory.[1]

Operational Plan: Handling and Storage

A meticulous operational plan is essential for minimizing risk and ensuring a safe working environment.

Engineering Controls:

  • Ventilation: All work involving this compound, particularly when handling the solid form or creating solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]

Safe Handling Procedures:

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][7] Do not eat, drink, or smoke in laboratory areas.[8]

Storage:

  • Store this compound in a tightly sealed and clearly labeled container.[7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water.[2][7][8] Remove contaminated clothing and wash it before reuse.[2][7] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Regulations: Dispose of chemical waste in strict accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

  • Contaminated Materials: Used gloves, lab coats, and other disposable materials that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_store Store Compound Securely cleanup_decontaminate->cleanup_store cleanup_ppe Doff and Dispose of PPE Properly cleanup_store->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental Workflow for Safe Handling.

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal collect_solid Solid Waste (e.g., excess compound) contain_solid Designated Solid Waste Container collect_solid->contain_solid collect_liquid Liquid Waste (e.g., solutions) contain_liquid Designated Liquid Waste Container collect_liquid->contain_liquid collect_ppe Contaminated PPE contain_ppe Designated PPE Waste Container collect_ppe->contain_ppe disposal_label Label Containers Clearly contain_solid->disposal_label contain_liquid->disposal_label contain_ppe->disposal_label disposal_store Store in Secondary Containment disposal_label->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

Caption: Chemical Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.